molecular formula C8H12O4 B032873 (-)-Corey lactone diol CAS No. 32233-40-2

(-)-Corey lactone diol

カタログ番号: B032873
CAS番号: 32233-40-2
分子量: 172.18 g/mol
InChIキー: VYTZWRCSPHQSFX-GBNDHIKLSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(-)-corey lactone is a gamma-lactone.

特性

IUPAC Name

(3aR,4S,5R,6aS)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-3-5-4-1-8(11)12-7(4)2-6(5)10/h4-7,9-10H,1-3H2/t4-,5-,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTZWRCSPHQSFX-GBNDHIKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2C1OC(=O)C2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H]2[C@H]1OC(=O)C2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369135
Record name (3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32233-40-2
Record name (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32233-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3aR,4S,5R,6aS)-(-)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.632
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R78KQ4P7T9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to (-)-Corey Lactone Diol in Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Corey lactone diol, a pivotal chiral building block, stands as a testament to elegant synthetic design and has been instrumental in the chemical synthesis of a vast array of biologically active molecules. Its rigid, stereochemically defined structure provides an ideal starting point for the enantioselective synthesis of complex natural products, most notably the prostaglandins (B1171923) and their analogues. This guide offers an in-depth exploration of the applications of this compound, focusing on its central role in the synthesis of medicinally important prostaglandins such as Latanoprost, Bimatoprost, and Travoprost, which are mainstays in the treatment of glaucoma.

A Versatile Chiral Precursor

This compound, systematically named (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one, is a stable, crystalline solid.[1] Its value in organic synthesis stems from its densely functionalized and stereochemically rich framework, which serves as a robust scaffold for the introduction of the characteristic side chains of prostaglandins.[2][3] The inherent chirality of this compound obviates the need for chiral resolutions in later stages of the synthesis, making it a highly efficient starting material.[2]

The Synthetic Pathway to Prostaglandin (B15479496) Analogues

The journey from this compound to complex prostaglandin analogues involves a series of key chemical transformations. While specific reagents and conditions may vary, the overarching synthetic strategy is a convergent one, involving the sequential and stereocontrolled installation of the α- and ω-side chains. A generalized workflow is depicted below.

Prostaglandin Synthesis Workflow A This compound B Protection of Hydroxyl Groups A->B Protecting Group (e.g., TBDMS, PPh3CO) C Oxidation to Corey Aldehyde B->C Oxidizing Agent (e.g., Swern, PCC) D Horner-Wadsworth-Emmons Reaction (ω-chain installation) C->D Phosphonate (B1237965) Reagent E Ketone Reduction D->E Reducing Agent (e.g., NaBH4, L-Selectride) F Lactone Reduction to Lactol E->F DIBAL-H G Wittig Reaction (α-chain installation) F->G Phosphonium Ylide H Deprotection G->H Deprotecting Agent (e.g., TBAF, H+) I Final Prostaglandin Analogue H->I

Caption: Generalized synthetic workflow from this compound to prostaglandin analogues.

Quantitative Overview of Synthetic Steps

The efficiency of each synthetic step is crucial for the overall yield of the final prostaglandin analogue. The following table summarizes representative yields for the key transformations in the synthesis of various prostaglandin analogues from this compound.

TransformationReagents/ConditionsProductYield (%)Reference
Protection (p-Phenylbenzoylation)p-Phenylbenzoyl chloride, pyridine(-)-Corey lactone benzoate~95Generic
Oxidation (Swern)(COCl)₂, DMSO, Et₃NCorey Aldehyde>90Generic
Horner-Wadsworth-EmmonsDimethyl (2-oxoheptyl)phosphonate, NaHEnone intermediate70-85Generic
Ketone ReductionL-Selectride or NaBH₄/CeCl₃Allylic alcohol90-95Generic
Lactone ReductionDiisobutylaluminum hydride (DIBAL-H)Lactol (Hemiacetal)85-95Generic
Wittig Reaction(4-carboxybutyl)triphenylphosphonium bromide, KHMDSProstaglandin skeleton70-80Generic
DeprotectionK₂CO₃/MeOH or TBAFFinal Product>90Generic

Detailed Experimental Protocols

The following are representative experimental protocols for the key transformations in the synthesis of prostaglandin F2α analogues.

Protection of Hydroxyl Groups: p-Phenylbenzoylation

To a solution of this compound in anhydrous pyridine, p-phenylbenzoyl chloride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and extracted with ethyl acetate. The organic layer is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The dried organic phase is concentrated under reduced pressure, and the crude product is purified by column chromatography to afford (-)-Corey lactone benzoate.

Oxidation to the Corey Aldehyde: Swern Oxidation

A solution of oxalyl chloride in anhydrous dichloromethane (B109758) is cooled to -78 °C. Dimethyl sulfoxide (B87167) (DMSO) is added dropwise, and the mixture is stirred for 15 minutes. A solution of the protected Corey lactone diol in dichloromethane is then added slowly. After stirring for 1 hour at -78 °C, triethylamine (B128534) is added, and the reaction mixture is allowed to warm to room temperature. The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude Corey aldehyde, which is often used in the next step without further purification.

Installation of the ω-Chain: Horner-Wadsworth-Emmons Reaction

To a suspension of sodium hydride in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, a solution of the appropriate dimethyl phosphonate (e.g., dimethyl (2-oxo-3-(m-(trifluoromethyl)phenoxy)propyl)phosphonate for Travoprost) in THF is added dropwise. The mixture is stirred until hydrogen evolution ceases. The solution is then cooled to -20 °C, and a solution of the Corey aldehyde in THF is added. The reaction is stirred at this temperature until completion. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated. The residue is purified by column chromatography to yield the enone intermediate.

Stereoselective Reduction of the Enone

The enone intermediate is dissolved in an appropriate solvent such as ethanol (B145695) or THF and cooled to -78 °C. A solution of a stereoselective reducing agent, such as L-Selectride® or a combination of NaBH₄ and CeCl₃ (Luche reduction), is added dropwise. The reaction is stirred at low temperature until the starting material is consumed. The reaction is quenched by the slow addition of methanol, followed by water. The product is extracted, and the combined organic layers are washed, dried, and concentrated.

Reduction of the Lactone to a Lactol

The protected prostaglandin intermediate is dissolved in anhydrous toluene (B28343) and cooled to -78 °C. A solution of diisobutylaluminum hydride (DIBAL-H) in toluene is added dropwise, and the reaction is stirred at this temperature for 1-2 hours. The reaction is carefully quenched with methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form. The product is extracted into an organic solvent, and the combined organic phases are washed, dried, and concentrated to yield the lactol.

Installation of the α-Chain: Wittig Reaction

To a suspension of (4-carboxybutyl)triphenylphosphonium bromide in anhydrous THF, a strong base such as potassium bis(trimethylsilyl)amide (KHMDS) is added at 0 °C. The resulting deep red solution of the ylide is stirred for 30 minutes. A solution of the lactol in THF is then added dropwise at 0 °C. The reaction mixture is stirred for several hours at room temperature. The reaction is quenched with saturated aqueous NH₄Cl, and the THF is removed under reduced pressure. The aqueous residue is acidified with dilute HCl and extracted with ethyl acetate. The combined organic extracts are washed, dried, and concentrated.

Biological Activity and Signaling Pathway

Prostaglandin F2α analogues synthesized from this compound, such as Latanoprost, Bimatoprost, and Travoprost, are potent agonists of the prostaglandin F receptor (FP receptor). The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to a reduction in intraocular pressure. This makes these compounds highly effective in the treatment of glaucoma.

The primary mechanism of action involves increasing the uveoscleral outflow of aqueous humor from the eye.[4] Binding of the prostaglandin analogue to the FP receptor, which is coupled to the Gq alpha subunit, activates phospholipase C (PLC).[1][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[1] IP₃ binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[1][3] The elevated intracellular calcium and DAG activate protein kinase C (PKC) and other downstream effectors. This cascade is believed to lead to the relaxation of the ciliary muscle and the remodeling of the extracellular matrix in the uveoscleral pathway, thereby increasing aqueous humor outflow and lowering intraocular pressure.[4]

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGA Prostaglandin Analogue (e.g., Latanoprost) FP_receptor FP Receptor (GPCR) PGA->FP_receptor Binds Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Downstream Downstream Effectors PKC->Downstream Response Increased Uveoscleral Outflow (Lower IOP) Downstream->Response

Caption: Signaling pathway of prostaglandin F2α analogues via the FP receptor.

Conclusion

This compound remains a cornerstone in the stereoselective synthesis of prostaglandins. Its well-defined stereochemistry and versatile functional groups provide an efficient entry point to a wide range of complex and medicinally important molecules. The synthetic routes, while requiring multiple steps, are well-established and optimized, enabling the large-scale production of vital medications. Understanding the detailed experimental protocols and the underlying biological mechanisms of the resulting compounds is crucial for researchers and professionals in the field of drug development and medicinal chemistry.

References

(-)-Corey Lactone Diol: A Comprehensive Technical Guide to its Structure, Stereochemistry, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Corey lactone diol, systematically named (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one, is a pivotal chiral building block in the stereocontrolled synthesis of a wide array of biologically active molecules, most notably prostaglandins (B1171923) and their analogues.[1][2] Its rigid bicyclic framework and well-defined stereocenters provide a versatile scaffold for the introduction of complex side chains, making it an invaluable intermediate in medicinal chemistry and drug development. This technical guide provides an in-depth overview of its structure, stereochemistry, physicochemical properties, and detailed synthetic protocols.

Structure and Stereochemistry

This compound possesses a fused bicyclic system consisting of a γ-lactone ring and a cyclopentane (B165970) ring. The molecule has four contiguous stereocenters at positions 3a, 4, 5, and 6a. The absolute configuration of the levorotatory enantiomer, this compound, is (3aR, 4S, 5R, 6aS).[3] This specific stereochemistry is crucial for its utility in the synthesis of naturally occurring prostaglandins.

The key structural features include a primary hydroxyl group at C-4 and a secondary hydroxyl group at C-5, both oriented on the same face of the cyclopentane ring (cis-diol). This arrangement is fundamental for subsequent synthetic transformations.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Chemical Formula C₈H₁₂O₄[3]
Molecular Weight 172.18 g/mol [3]
Melting Point 117-119 °C[4]
Appearance White to off-white crystalline solid[2]
Specific Optical Rotation ([α]²⁰/D) -44° (c = 1.4 in methanol)[4]
Solubility Soluble in methanol (B129727), ethanol, DMSO, and DMF. Slightly soluble in water.[2]
CAS Number 32233-40-2[4]
Spectroscopic Data

¹H NMR (400MHz, Chloroform-d) δ (ppm): 4.93 (td, J=6.8, 2.8Hz, 1H), 4.19 (q, J=6.4Hz, 1H), 3.75 (dd, J=10.8, 5.6Hz, 1H), 3.63 (dd, J=10.8, 7.2Hz, 1H), 2.81 (dd, J=18.0, 9.9Hz, 1H), 2.68–2.56 (m, 1H), 2.53 (dd, J=18.0, 2.4Hz, 1H), 2.43 (dt, J=14.8, 6.4Hz, 1H), 2.10–1.94 (m, 2H).[1]

¹³C NMR (100MHz, DMSO-d₆) δ (ppm): 177.36, 83.85, 72.81, 61.19, 56.10, 40.26, 39.37, 35.47.[1]

Experimental Protocols

The synthesis of this compound is a multi-step process that often begins with dicyclopentadiene (B1670491). The following protocols are based on methodologies described in the patent literature.

Synthesis Workflow Diagram

Synthesis_Workflow DCPD Dicyclopentadiene CPD Cyclopentadiene (B3395910) DCPD->CPD Depolymerization (Heat) DielsAlder_Adduct Diels-Alder Adduct CPD->DielsAlder_Adduct [2+2] Cycloaddition (Dichloroacetyl chloride, Triethylamine) Oxidized_Intermediate Oxidized Intermediate DielsAlder_Adduct->Oxidized_Intermediate Oxidation (H₂O₂) Dechlorinated_Intermediate Dechlorinated Intermediate Oxidized_Intermediate->Dechlorinated_Intermediate Dechlorination RingOpened_Intermediate Ring-Opened Intermediate Dechlorinated_Intermediate->RingOpened_Intermediate Ring Opening Resolved_Intermediate Resolved Intermediate RingOpened_Intermediate->Resolved_Intermediate Resolution Prins_Product Prins Reaction Product Resolved_Intermediate->Prins_Product Prins Reaction Corey_Lactone_Diol This compound Prins_Product->Corey_Lactone_Diol Hydrolysis

Caption: Synthetic workflow for this compound.

Step 1: Depolymerization of Dicyclopentadiene
  • Objective: To obtain fresh cyclopentadiene monomer.

  • Procedure: 200g of dicyclopentadiene is placed in a 500ml flask equipped with a rectification column. The flask is heated with stirring until the dicyclopentadiene is completely dissolved and the liquid is clear. The fraction distilling at 38-42°C is collected to yield cyclopentadiene.[5]

  • Typical Yield: 96%.[5]

Step 2: [2+2] Cycloaddition
  • Objective: To form the bicyclic ketone precursor.

  • Procedure: To a 2L four-necked flask are added 100g of dichloroacetyl chloride, 103g of freshly prepared cyclopentadiene, and 0.68L of n-heptane. The mixture is stirred and cooled, and a solution of triethylamine (B128534) (72.4g) in n-hexane is added dropwise. The reaction mixture is stirred overnight at room temperature. The resulting precipitate is removed by suction filtration. The filtrate is washed with saturated brine and dried over anhydrous sodium sulfate. The solvent is removed by distillation under reduced pressure at low temperature. The residue is then distilled under reduced pressure, collecting the fraction at 50-54°C to afford the Diels-Alder adduct.[5]

  • Typical Yield: 86%.[5]

Step 3: Oxidation and Rearrangement
  • Objective: To introduce the hydroxyl groups and form the lactone ring.

  • Procedure: 100g of the Diels-Alder adduct from the previous step is dissolved in a mixture of 150ml of methanol and 150ml of water in a 1L three-necked flask. The flask is placed in an ice-salt bath, and 110ml of 30% hydrogen peroxide is added dropwise while maintaining the internal temperature at -5°C. After the addition is complete, 5N aqueous sodium hydroxide (B78521) solution is slowly added, keeping the internal temperature below 30°C. The mixture is then stirred overnight at room temperature.[5]

Step 4: Work-up and Purification
  • Objective: To isolate and purify the racemic Corey lactone diol.

  • Procedure: Excess hydrogen peroxide is quenched by the addition of sodium sulfite. The solution is then acidified with hydrochloric acid, and the precipitated salts are removed by filtration. The filtrate is extracted with ethyl acetate. The combined organic phases are washed with saturated brine and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The residue is dissolved in methanol, clarified, and then n-pentane is added to induce crystallization. The resulting white solid is collected by suction filtration.[5]

Step 5: Chiral Resolution
  • Objective: To separate the (-) enantiomer from the racemic mixture.

  • Procedure: Chiral resolution can be achieved through various methods, including enzymatic resolution or the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. For example, enzymatic acylation using a lipase (B570770) can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Applications in Drug Development

This compound is a cornerstone in the synthesis of numerous prostaglandin-based drugs used to treat a variety of conditions, including:

  • Glaucoma: Latanoprost and Travoprost

  • Pulmonary Hypertension: Iloprost and Treprostinil

  • Cardiovascular Diseases

  • Inflammatory Conditions

The well-defined stereochemistry of this compound allows for the precise construction of the complex stereochemical architecture of these therapeutic agents, ensuring their high potency and selectivity.

Conclusion

This compound remains a vital and versatile intermediate in the field of organic synthesis and drug development. Its unique structural and stereochemical features provide a reliable and efficient starting point for the synthesis of a wide range of complex and medicinally important molecules. The methodologies for its synthesis have been refined over the years to allow for large-scale and cost-effective production, further solidifying its importance in the pharmaceutical industry. This guide provides a comprehensive overview of its key characteristics and synthesis, serving as a valuable resource for researchers and professionals in the field.

References

The Cornerstone of Prostaglandin Synthesis: A Technical Guide to (-)-Corey Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Corey lactone diol, a chiral bicyclic lactone, stands as a pivotal intermediate in the stereocontrolled total synthesis of prostaglandins (B1171923) (PGs) and their analogues. Its rigid framework, embedded with multiple stereocenters, provides an exceptional platform for the stereospecific introduction of the α- and ω-side chains characteristic of the prostaglandin (B15479496) family. This technical guide offers an in-depth exploration of the role of this compound in prostaglandin synthesis, detailing its chemical properties, key synthetic transformations, and experimental protocols relevant to researchers and professionals in drug development.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid, valued for its stability and solubility in a range of organic solvents.[1][2] These properties make it a versatile and reliable starting material for complex synthetic routes.

PropertyValueReference(s)
Molecular Formula C₈H₁₂O₄
Molar Mass 172.18 g/mol
Melting Point 117-119 °C[3][4]
Appearance White to beige-brown crystalline powder or crystals[2][3]
Solubility Soluble in ethanol (B145695) (~10 mg/ml), DMSO (~30 mg/ml), and dimethylformamide (DMF) (~50 mg/ml). Soluble in PBS (pH 7.2) at approximately 10 mg/ml.[5]
Stability Stable as a crystalline solid for at least two years when stored at room temperature.[5] Aqueous solutions are not recommended for storage for more than one day.[5]

The Central Role in Prostaglandin Synthesis: The Corey Pathway

The synthetic strategy developed by E.J. Corey provides a convergent and highly stereocontrolled route to a wide array of prostaglandins, with this compound at its heart.[6][7] The general pathway involves a series of key transformations to elaborate the core structure and introduce the two side chains.

Prostaglandin_Synthesis_Overview CoreyLactone This compound CoreyAldehyde Corey Aldehyde CoreyLactone->CoreyAldehyde Oxidation Enone α,β-Unsaturated Ketone CoreyAldehyde->Enone Horner-Wadsworth-Emmons Reaction (ω-chain) Lactol Lactol Intermediate Enone->Lactol Reduction of Ketone & Reduction of Lactone Prostaglandin Prostaglandin (e.g., PGF₂α) Lactol->Prostaglandin Wittig Reaction (α-chain)

A simplified overview of the Corey synthesis of prostaglandins.

Key Synthetic Transformations and Experimental Protocols

Oxidation of this compound to Corey Aldehyde

The selective oxidation of the primary alcohol of this compound to the corresponding aldehyde, known as the "Corey aldehyde," is the crucial first step. Several methods have been employed for this transformation, each with its own advantages.

Comparison of Oxidation Methods:

Oxidation MethodReagentsTypical YieldNotes
Collins Oxidation CrO₃·2Pyr in CH₂Cl₂~70-85%Reagent prepared in situ. Requires strictly anhydrous conditions.
Swern Oxidation (COCl)₂, DMSO, Et₃N in CH₂Cl₂ at -78 °CHighMild conditions, avoids toxic chromium reagents.
Corey-Kim Oxidation NCS, DMS, Et₃N in tolueneHighMild conditions, but can form chlorinated byproducts with certain substrates.

Detailed Experimental Protocol: Collins Oxidation

This protocol is adapted from the original Corey synthesis of PGF₂α.[8]

  • Reagent Preparation: In a flame-dried, three-necked flask under an argon atmosphere, add anhydrous dichloromethane (B109758) (CH₂Cl₂). Cool the flask to 0 °C and add chromium trioxide (CrO₃, 6 equivalents) followed by the slow addition of anhydrous pyridine (B92270) (12 equivalents). Stir the mixture at 0 °C for 30 minutes to form the burgundy-colored Collins reagent.

  • Oxidation: Dissolve this compound (1 equivalent) in anhydrous CH₂Cl₂ and add it to the prepared Collins reagent at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Workup: Upon completion, decant the supernatant from the black, tarry residue. Wash the residue with diethyl ether. Combine the organic layers and wash successively with cold aqueous 5% NaOH, cold aqueous 5% HCl, aqueous 5% NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The crude Corey aldehyde can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica (B1680970) gel.

Introduction of the ω-Chain via Horner-Wadsworth-Emmons (HWE) Reaction

The Corey aldehyde is then subjected to a Horner-Wadsworth-Emmons (HWE) reaction to install the ω-side chain, forming an α,β-unsaturated ketone.[6][9] This reaction is known for its high stereoselectivity, typically yielding the desired (E)-alkene.[10][11]

HWE_Reaction Corey Aldehyde Corey Aldehyde α,β-Unsaturated Ketone α,β-Unsaturated Ketone Corey Aldehyde->α,β-Unsaturated Ketone + (MeO)₂P(O)CH₂C(O)R NaH, DME

The Horner-Wadsworth-Emmons reaction for ω-chain installation.

Detailed Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol is a general procedure based on typical conditions used in prostaglandin synthesis.[6][8]

  • Ylide Generation: In a flame-dried flask under argon, suspend sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) in anhydrous dimethoxyethane (DME). Add a solution of dimethyl (2-oxoheptyl)phosphonate (1.1 equivalents) in DME dropwise at room temperature. Stir the mixture for 1 hour to generate the phosphonate (B1237965) ylide.

  • Reaction: Cool the ylide solution to 0 °C and add a solution of the Corey aldehyde (1 equivalent) in DME.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the resulting α,β-unsaturated ketone by column chromatography on silica gel.

Reduction of the Enone and Lactone Moieties

The next steps involve the stereoselective reduction of the C-15 ketone to the desired (S)-alcohol and the reduction of the lactone to a lactol (a cyclic hemiacetal).

  • Ketone Reduction: The reduction of the C-15 ketone is often achieved using a bulky reducing agent, such as zinc borohydride (B1222165) (Zn(BH₄)₂), to favor the formation of the desired 15-(S) stereoisomer.

  • Lactone Reduction: The lactone is then reduced to the lactol using a reagent like diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78 °C).[12]

Quantitative Data on Reduction Steps:

ReactionReagentTypical YieldStereoselectivity (15S:15R)
Ketone Reduction Zn(BH₄)₂~90%Often >9:1
Lactone Reduction DIBAL-H~80-90%N/A
Introduction of the α-Chain via Wittig Reaction

The final key step is the introduction of the α-side chain via a Wittig reaction with the lactol intermediate.[6][13] The ylide is typically generated from a phosphonium (B103445) salt, such as (4-carboxybutyl)triphenylphosphonium bromide.

Wittig_Reaction Lactol Intermediate Lactol Intermediate Prostaglandin F₂α Prostaglandin F₂α Lactol Intermediate->Prostaglandin F₂α + [Ph₃P⁺(CH₂)₄COOH]Br⁻ NaH, DMSO

The Wittig reaction for α-chain installation.

Detailed Experimental Protocol: Wittig Reaction

This protocol is a general procedure based on typical conditions used in prostaglandin synthesis.[8]

  • Ylide Generation: In a flame-dried flask under argon, add sodium hydride (NaH, 2 equivalents) to anhydrous dimethyl sulfoxide (B87167) (DMSO). Heat the mixture to 75 °C for 1 hour to generate the dimsyl anion. Cool the solution to room temperature and add (4-carboxybutyl)triphenylphosphonium bromide (1 equivalent) in DMSO. Stir for 30 minutes to form the ylide.

  • Reaction: Add a solution of the lactol intermediate (1 equivalent) in DMSO to the ylide solution.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Workup: Pour the reaction mixture into ice-water and acidify with dilute HCl. Extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: The crude prostaglandin is purified by column chromatography on silica gel.

Protecting Group Strategies

The hydroxyl groups of the this compound often require protection to ensure chemoselectivity during the synthetic sequence.[14][15] The choice of protecting group is critical and depends on the specific reaction conditions of the subsequent steps.

  • p-Phenylbenzoyl (PBP): Often used to protect the C-11 hydroxyl group. It is introduced using p-phenylbenzoyl chloride and pyridine. It is stable to the conditions of the HWE reaction and can be removed by basic hydrolysis.

  • Tetrahydropyranyl (THP): A common protecting group for the C-11 and C-15 hydroxyls. It is introduced using dihydropyran and an acid catalyst (e.g., p-toluenesulfonic acid). It is stable to basic and nucleophilic conditions but is readily removed with mild acid.

  • Silyl Ethers (e.g., TBDMS): Tert-butyldimethylsilyl ethers are also frequently used and offer tunable stability. They are introduced using TBDMS-Cl and an amine base (e.g., imidazole).

Conclusion

This compound remains an indispensable tool in the synthesis of prostaglandins and their analogues. Its well-defined stereochemistry and versatile reactivity allow for the efficient and stereocontrolled construction of these biologically potent molecules. The synthetic pathways and experimental protocols outlined in this guide provide a foundational understanding for researchers and professionals engaged in the design and development of novel prostaglandin-based therapeutics. The continued exploration of new synthetic methodologies originating from this key intermediate will undoubtedly lead to further advancements in medicinal chemistry.

References

The Corey Lactone: A Cornerstone in Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Discovery and Historical Synthetic Routes

The Corey lactone, formally known as (3aR,4S,5R,6aS)-hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one, stands as a pivotal intermediate in the history of organic synthesis. Its discovery and the development of its synthesis by E.J. Corey and his group in the late 1960s represented a landmark achievement, enabling the first total syntheses of the biologically crucial and structurally complex prostaglandin (B15479496) family of hormones.[1][2] This technical guide provides a comprehensive overview of the discovery and historical evolution of the Corey lactone's synthesis, tailored for researchers, scientists, and drug development professionals.

Discovery and Significance

Prior to Corey's work, the limited availability of prostaglandins (B1171923) from natural sources severely hampered their study. The challenge lay in the stereocontrolled construction of the highly functionalized cyclopentane (B165970) core of the prostaglandin framework. Corey's retrosynthetic analysis led to the identification of a key bicyclic lactone intermediate, which became known as the Corey lactone.[3][4] This molecule elegantly solved the problem of setting the correct relative stereochemistry of three contiguous chiral centers on the cyclopentane ring, which could then be elaborated to various prostaglandins.[1] The development of a robust synthetic route to this intermediate opened the door for the laboratory-scale production of prostaglandins and their analogs, revolutionizing research into their physiological roles and therapeutic potential.

Key Synthetic Strategies: A Historical Perspective

The synthesis of the Corey lactone has evolved significantly since its inception, with each new strategy aiming for improved efficiency, stereoselectivity, and practicality. This guide details two seminal approaches: Corey's original bicycloheptane (B81988) route and a modern, highly efficient one-pot synthesis developed by Hayashi.

The Classic Corey Bicycloheptane Approach (1969)

Corey's initial strategy, a testament to elegant synthetic design, commenced with a Diels-Alder reaction to construct a bicyclo[2.2.1]heptane system. This rigid framework served as a stereochemical template for the subsequent transformations.[3][4]

Experimental Protocols: Corey's Bicycloheptane Route

Step 1: Diels-Alder Reaction A solution of 5-(methoxymethyl)cyclopentadiene and 2-chloroacrylonitrile (B132963) in the presence of cupric tetrafluoroborate (B81430) (Cu(BF₄)₂) undergoes a Diels-Alder reaction to yield the bicyclo[2.2.1]heptene adduct.[5]

  • Reactants: 5-(methoxymethyl)cyclopentadiene, 2-chloroacrylonitrile

  • Catalyst: Cupric tetrafluoroborate (Cu(BF₄)₂)

  • Solvent: Not specified in abstract

  • Temperature: 0 °C

  • Yield: >90%[4]

Step 2: Ketone Formation The nitrile group of the Diels-Alder adduct is hydrolyzed with potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) to afford the corresponding ketone.[5]

  • Reagent: Potassium hydroxide (KOH)

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Yield: 80% (over 3 steps)[5]

Step 3: Baeyer-Villiger Oxidation The bicyclic ketone is subjected to a Baeyer-Villiger oxidation using meta-chloroperoxybenzoic acid (m-CPBA) to introduce an oxygen atom and form a lactone.[5][6] This reaction proceeds with high regioselectivity.[7]

  • Reagent: meta-Chloroperoxybenzoic acid (m-CPBA)

  • Solvent: Dichloromethane (CH₂Cl₂)

  • Yield: >95%[4]

Step 4: Iodolactonization The lactone is hydrolyzed with sodium hydroxide, and the resulting carboxylic acid undergoes an iodolactonization reaction upon treatment with potassium triiodide (KI₃).[5][8] This step is crucial for establishing the stereochemistry of the hydroxyl and the precursor to the hydroxymethyl group.[3]

  • Reagents: Sodium hydroxide (NaOH), followed by Potassium triiodide (KI₃)

  • Solvent: Water

  • Yield: 80% (over 2 steps)[5]

Step 5: Deiodination and Protection The iodine atom is removed by reduction with tributyltin hydride (n-Bu₃SnH) and azobisisobutyronitrile (AIBN) as a radical initiator. The resulting alcohol is then protected as an acetate (B1210297) ester.[5]

  • Reagents: Tributyltin hydride (n-Bu₃SnH), Azobisisobutyronitrile (AIBN), Acetic anhydride (B1165640) (Ac₂O), Pyridine

  • Solvent: Benzene (PhH)

  • Yield: 99%[4]

This sequence of reactions provided the foundational framework for accessing the Corey lactone and, consequently, the entire family of prostaglandins.

Quantitative Data: Corey's Bicycloheptane Route

StepReactionKey ReagentsReported Yield
1Diels-Alder ReactionCu(BF₄)₂>90%[4]
2Ketone FormationKOH, DMSO80% (3 steps)[5]
3Baeyer-Villiger Oxidationm-CPBA>95%[4]
4IodolactonizationNaOH, KI₃80% (2 steps)[5]
5Deiodinationn-Bu₃SnH, AIBN99%[4]

Logical Workflow of Corey's Bicycloheptane Route

Corey_Synthesis cluster_start Starting Materials cluster_corey Corey Bicycloheptane Route 5-(methoxymethyl)cyclopentadiene 5-(methoxymethyl)cyclopentadiene DielsAlder Diels-Alder Reaction 5-(methoxymethyl)cyclopentadiene->DielsAlder 2-chloroacrylonitrile 2-chloroacrylonitrile 2-chloroacrylonitrile->DielsAlder KetoneFormation Ketone Formation DielsAlder->KetoneFormation KOH, DMSO BV_Oxidation Baeyer-Villiger Oxidation KetoneFormation->BV_Oxidation m-CPBA Iodolactonization Iodolactonization BV_Oxidation->Iodolactonization 1. NaOH 2. KI3 Deiodination Deiodination Iodolactonization->Deiodination n-Bu3SnH, AIBN CoreyLactone Corey Lactone (Protected) Deiodination->CoreyLactone

Caption: Logical workflow of E.J. Corey's original synthesis of the Corey lactone.

The Hayashi One-Pot Synthesis (2019)

Reflecting decades of advances in synthetic methodology, the Hayashi group developed a highly efficient and atom-economical one-pot synthesis of the Corey lactone.[9][10] This approach utilizes organocatalysis and a domino reaction sequence to rapidly construct the core structure with excellent enantioselectivity.[11]

Experimental Protocols: Hayashi's One-Pot Synthesis

This one-pot procedure involves a domino Michael/Michael reaction followed by a series of reduction and cyclization steps, all performed in a single reaction vessel.[9][12]

Step 1: Domino Michael/Michael Reaction A diphenylprolinol silyl (B83357) ether organocatalyst mediates the domino Michael/Michael reaction between 3-(dimethylphenylsilyl)propenal and ethyl 4-oxo-2-pentenoate. This reaction constructs the cyclopentanone (B42830) core and sets three contiguous stereocenters in a single transformation.[9]

  • Reactants: 3-(dimethylphenylsilyl)propenal, Ethyl 4-oxo-2-pentenoate

  • Catalyst: Diphenylprolinol silyl ether

  • Additives: p-Nitrophenol, Water

  • Solvent: Isopropanol (iPrOH)

  • Reaction Time: 1 hour

Step 2: Reduction of Aldehyde and Ketone The resulting aldehyde and ketone functionalities are reduced stereoselectively using lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H).[9]

  • Reagent: Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H)

  • Temperature: 60 °C

  • Reaction Time: 15 minutes

Step 3: Lactonization and Silyl Group Transformation Addition of tetrafluoroboric acid (HBF₄) quenches the reduction and catalyzes the cyclization of the dihydroxy ester to the corresponding lactone. Subsequent heating facilitates the transformation of the dimethylphenylsilyl group to a fluorodimethylsilyl group.[9]

  • Reagent: Tetrafluoroboric acid (HBF₄)

  • Temperature: 80 °C (for silyl transformation)

  • Reaction Time: 15 minutes (for lactonization and evaporation)

Step 4: Tamao-Fleming Oxidation The carbon-silicon bond is oxidized to a carbon-oxygen bond using hydrogen peroxide (H₂O₂) and potassium fluoride (B91410) (KF) to yield the final Corey lactone diol.[9][12]

  • Reagents: Hydrogen peroxide (H₂O₂), Potassium fluoride (KF)

  • Solvent: N,N-Dimethylformamide (DMF), Water

  • Temperature: 40 °C

  • Reaction Time: 1 hour

This streamlined one-pot synthesis can be completed in just 152 minutes with a 50% overall yield on a gram scale.[9][10]

Quantitative Data: Hayashi's One-Pot Synthesis

StepReaction TypeKey Reagents/CatalystOverall YieldTotal Time
1-4One-Pot SequenceDiphenylprolinol silyl ether, LiAl(OtBu)₃H, HBF₄, H₂O₂/KF50%[9][10]152 minutes[9][10]

Experimental Workflow of Hayashi's One-Pot Synthesis

Hayashi_Synthesis cluster_start Starting Materials cluster_hayashi Hayashi One-Pot Synthesis Propenal 3-(dimethylphenylsilyl) propenal Domino Domino Michael/Michael Reaction Propenal->Domino Pentenoate ethyl 4-oxo-2-pentenoate Pentenoate->Domino Reduction Aldehyde & Ketone Reduction Domino->Reduction LiAl(OtBu)3H Lactonization Lactonization & Silyl Transformation Reduction->Lactonization HBF4 Oxidation Tamao-Fleming Oxidation Lactonization->Oxidation H2O2, KF CoreyLactone Corey Lactone Diol Oxidation->CoreyLactone

Caption: Experimental workflow of Hayashi's one-pot synthesis of the Corey lactone.

Conclusion

The journey from Corey's pioneering multi-step synthesis to Hayashi's rapid one-pot procedure encapsulates the remarkable progress in the field of organic synthesis. The Corey lactone remains a testament to the power of strategic planning in the construction of complex molecules. Its synthesis has not only provided access to a wealth of biologically important prostaglandins but has also served as a benchmark and an inspiration for the development of new synthetic methods. The principles demonstrated in its synthesis continue to influence the design of synthetic routes for other complex natural products and pharmaceuticals, solidifying the Corey lactone's legacy as a true classic in the art of chemical synthesis.

References

(-)-Corey lactone diol as a chiral building block in organic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (-)-Corey Lactone Diol: A Cornerstone Chiral Building Block

This compound, chemically known as (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one, is a pivotal chiral intermediate in modern organic synthesis.[1][2] Its rigid bicyclic framework and stereochemically defined functional groups make it an invaluable starting material for the enantioselective synthesis of a wide array of complex natural products and active pharmaceutical ingredients (APIs).[3][4] This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in drug development and research.

Physicochemical Properties

This compound is a stable, white crystalline solid.[5] It is soluble in common organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF), which facilitates its use in a variety of reaction conditions.[5] Its key physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 32233-40-2[1][2]
Molecular Formula C₈H₁₂O₄[1][2]
Molecular Weight 172.18 g/mol [1][2]
Melting Point 117-119 °C[6]
Appearance White solid[7]
Optical Purity Typically >99% ee[7]
SMILES C1--INVALID-LINK--C2)CO">C@HO[1]
InChIKey VYTZWRCSPHQSFX-ZTYPAOSTSA-N[8]

Synthesis of this compound

The synthesis of enantiomerically pure this compound has been a subject of extensive research, leading to various strategies. These can be broadly categorized into resolution of racemates and asymmetric synthesis.

Racemic Synthesis and Resolution

One of the earliest and most well-known routes begins with the [2+2] cycloaddition of cyclopentadiene (B3395910) and dichloroketene (B1203229) to form a racemic bicyclic ketone.[9] This intermediate then undergoes a series of transformations including dechlorination, Baeyer-Villiger oxidation, and functional group manipulations to yield racemic Corey lactone diol.[9][10] The enantiomers are then separated.

Resolution Methods:

  • Chiral Resolving Agents: Classical resolution involves the use of chiral resolving agents, such as (+)-ephedrine, to form diastereomeric salts that can be separated by crystallization.[7] However, this method can be inefficient and the resolving agents are often expensive.[7][10]

  • Enzymatic Resolution: Biocatalytic methods employing lipases, such as Lipase AK and Lipase PS from Pseudomonas species, have been successfully used to resolve racemic intermediates with high optical purity (>99% ee).[7]

A general workflow for the synthesis starting from dicyclopentadiene (B1670491) is outlined below.[10][11]

G DCPD Dicyclopentadiene CPD Cyclopentadiene DCPD->CPD Depolymerization Adduct Dichloro-adduct CPD->Adduct Cyclization (Dichloroketene) Ketone Dechlorinated Ketone Adduct->Ketone Dechlorination Lactone Racemic Lactone Ketone->Lactone Baeyer-Villiger Oxidation ResolvedLactone (-)-Lactone Lactone->ResolvedLactone Resolution (e.g., Enzymatic) Diol This compound ResolvedLactone->Diol Hydrolysis/Other steps

Figure 1: Synthesis of this compound via Racemic Route and Resolution.

Asymmetric Synthesis

Modern approaches focus on establishing the desired stereochemistry from the outset, avoiding the need for resolution. These methods often employ chiral catalysts or auxiliaries.

  • Asymmetric Diels-Alder Reaction: E.J. Corey's pioneering work involved an asymmetric Diels-Alder reaction using a chiral Lewis acid catalyst to set the key stereocenters.[12]

  • Organocatalytic Strategies: More recent developments include organocatalyst-mediated domino reactions.[12][13] For instance, a diphenylprolinol silyl (B83357) ether can catalyze a domino Michael/Michael reaction to construct the cyclopentanone (B42830) core in a formal (3+2) cycloaddition fashion.[12][13] This has enabled a highly efficient, one-pot synthesis of this compound.[12][14]

  • Chemoenzymatic Synthesis: This approach combines chemical and enzymatic steps to achieve high stereoselectivity. For example, a Baeyer-Villiger monooxygenase (BVMO) can be used for the stereoselective oxidation of a prochiral bicyclic ketone.[15][16]

The following table summarizes the yields and enantioselectivities of selected synthetic methods.

MethodStarting MaterialKey StepOverall YieldEnantiomeric Excess (ee)Reference
Racemate ResolutionDicyclopentadieneEnzymatic Resolution>12%>99%[7]
Asymmetric [3+2] Cycloadditionα,β-enal and othersOrganocatalytic Domino Reaction50% (one-pot)>99%[14][15]
ChemoenzymaticBicyclic KetoneBVMO-catalyzed oxidation2.9-6.5% (for final PG)99%[15][16]
Patent RouteNot specifiedNot specified85% (final step)99%[7]

Applications in Organic Synthesis

This compound is a cornerstone chiral building block, primarily for the synthesis of prostaglandins (B1171923) (PGs) and their analogues, which are lipids with diverse hormone-like effects.[14][17] The diol contains the core cyclopentane (B165970) ring with the correct stereochemistry, allowing for the subsequent elaboration of the two side chains (α and ω chains) characteristic of prostaglandins.[5]

Key applications include the synthesis of:

  • Prostaglandins: PGF₂α, PGE₂, and their derivatives.[14][16]

  • Prostacyclin Analogues: Drugs like Iloprost and Bimatoprost, used to treat pulmonary arterial hypertension and glaucoma, respectively.[6][16][18]

  • Other Ophthalmic Drugs: Latanoprost and Travoprost, also used for glaucoma.[16][17]

  • Carbocyclic Nucleosides: Analogues of pyrimidine (B1678525) nucleosides with potential antiviral activity.[1]

  • Agrochemicals and Natural Products: The versatile chiral scaffold is also employed in the synthesis of various insecticides and other complex natural products.[3][5]

The general synthetic pathway from this compound to prostaglandins is depicted below.

G CoreyDiol This compound ProtectedDiol Protected Diol (e.g., Benzoate) CoreyDiol->ProtectedDiol 1. Selective Protection (e.g., p-Phenylbenzoyl chloride) CoreyAldehyde Corey Aldehyde ProtectedDiol->CoreyAldehyde 2. Oxidation (e.g., Collins or Swern) Enone Enone Intermediate CoreyAldehyde->Enone 3. Horner-Wadsworth-Emmons (ω-chain addition) Prostaglandin Prostaglandin (e.g., PGF₂α) Enone->Prostaglandin 4. Ketone Reduction 5. Deprotection 6. Wittig Reaction (α-chain)

Figure 2: General Synthetic Pathway from this compound to Prostaglandins.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for key transformations involving this compound.

Protocol 1: One-Pot Synthesis of this compound (Hayashi et al.)

This procedure describes a highly efficient, time-economical synthesis from commercially available starting materials.[12][14][19]

  • Domino Michael/Michael Reaction: To a solution of the starting aldehyde and ethyl 4-oxo-2-pentenoate in a suitable solvent, add the diphenylprolinol silyl ether organocatalyst and an additive like p-nitrophenol. Stir until the formation of the trisubstituted cyclopentanone is complete.

  • Reduction & Lactonization: Without isolation, treat the reaction mixture with a stereoselective reducing agent such as LiAl(OtBu)₃H. This reduces the aldehyde and ketone functionalities, followed by spontaneous lactonization.

  • Tamao-Fleming Oxidation: The resulting intermediate containing a C-Si bond is then subjected to Tamao-Fleming oxidation conditions (e.g., KF, H₂O₂) to install the final hydroxyl group, yielding this compound.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure diol.[19] The entire sequence can be completed in a single reaction vessel within approximately 152 minutes with an overall yield of 50%.[12][14]

Protocol 2: Synthesis from Dicyclopentadiene (Patent Example)

This protocol outlines a multi-step synthesis suitable for larger-scale production.[10]

  • Depolymerization: Heat dicyclopentadiene under stirring to induce a retro-Diels-Alder reaction, and collect the 1,3-cyclopentadiene fraction by distillation (38-42 °C).[10]

  • Cycloaddition: React 1,3-cyclopentadiene with dichloroacetyl chloride in n-heptane, followed by the slow addition of triethylamine (B128534). Stir overnight at room temperature. After filtration and washing, the solvent is removed, and the dichloro-adduct is purified by vacuum distillation.[10]

  • Oxidation & Dechlorination: Add the adduct to a mixture of methanol (B129727) and water in an ice-salt bath. Slowly add 30% hydrogen peroxide, followed by 5N sodium hydroxide (B78521) solution, while controlling the temperature. Stir the mixture overnight at room temperature to effect Baeyer-Villiger oxidation and dechlorination.[10]

  • Subsequent Steps: The resulting racemic lactone undergoes ring-opening, resolution (e.g., with a chiral amine), Prins reaction, and hydrolysis to yield the final this compound.[10][11]

Protocol 3: Dibenzoylation of this compound

This procedure is often used to create a derivative for characterization or as a protected intermediate for subsequent steps.[19]

  • Reaction Setup: Dissolve this compound (1 equivalent) in dichloromethane (B109758) (CH₂Cl₂).

  • Reagent Addition: Add triethylamine (Et₃N, 10 equivalents) followed by benzoyl chloride (10 equivalents) at room temperature.

  • Reaction: Stir the mixture at room temperature for 30 minutes. Monitor the reaction by TLC.

  • Quenching and Work-up: Quench the reaction by adding aqueous sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent.

  • Purification: Wash the combined organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to obtain the dibenzoylated product.[19]

Conclusion

This compound remains an indispensable chiral building block in organic chemistry.[3] Its importance is underscored by the continuous development of new and more efficient synthetic routes, from classic resolution-based methods to advanced one-pot organocatalytic and chemoenzymatic strategies.[13][15] Its central role in the synthesis of prostaglandins and other medically important compounds ensures that it will continue to be a focus of research and a key component in the production of life-saving therapeutics for researchers, scientists, and drug development professionals.[5][7]

References

A Landmark in Organic Synthesis: An In-depth Technical Guide to E.J. Corey's Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the seminal total synthesis of prostaglandins (B1171923) E₂ (PGE₂) and F₂α (PGF₂α) developed by E.J. Corey and his research group. This landmark achievement in organic synthesis, first reported in 1969, established a versatile and stereocontrolled route to these biologically important molecules and their analogues, paving the way for extensive research in prostanoid chemistry and pharmacology. This guide is intended for researchers, scientists, and drug development professionals with a background in organic chemistry.

Introduction to Prostaglandins and the Corey Synthesis

Prostaglandins are a class of lipid compounds derived from fatty acids that exhibit a wide range of physiological effects in the body. Their complex and stereochemically rich structures presented a formidable challenge to synthetic chemists. E.J. Corey's retrosynthetic analysis led to a convergent and highly stereocontrolled approach starting from a bicyclo[2.2.1]heptane framework. This strategy allowed for the precise installation of the multiple stereocenters of the prostaglandin (B15479496) core and the subsequent elaboration of the two side chains. Key to this approach is the "Corey lactone" (also known as the Corey aldehyde precursor), a versatile intermediate from which various prostaglandins can be synthesized.[1][2]

Overall Synthetic Strategy

The synthesis begins with a Diels-Alder reaction to construct the bicyclic core, which sets the relative stereochemistry of several key chiral centers. Subsequent transformations, including a Baeyer-Villiger oxidation, iodolactonization, and various functional group manipulations, lead to the pivotal Corey lactone intermediate. From this intermediate, the two prostaglandin side chains are installed sequentially using Horner-Wadsworth-Emmons and Wittig reactions.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in E.J. Corey's synthesis of PGF₂α.

Step No.ReactionStarting MaterialProductReagentsYield (%)
1Diels-Alder Reaction5-(methoxymethyl)cyclopenta-1,3-diene (B3052255) & 2-chloroacrylonitrile (B132963)Bicyclo[2.2.1]heptene derivativeCu(BF₄)₂>90
2Ketone formationBicyclo[2.2.1]heptene derivativeBicyclic ketoneKOH, DMSO/H₂O80 (for 3 steps)
3Baeyer-Villiger OxidationBicyclic ketoneBicyclic lactonem-CPBA, NaHCO₃>95
4HydrolysisBicyclic lactoneHydroxy acidNaOH, H₂O90
5IodolactonizationHydroxy acidIodo-lactoneKI₃, NaHCO₃80
6Deiodination & ProtectionIodo-lactoneCorey Lactone (protected)Bu₃SnH, AIBN; then p-phenylbenzoyl chloride, pyridine99 (deiodination)
7OxidationCorey Lactone (protected alcohol)Corey Aldehyde (protected)Collins Reagent (CrO₃·2Pyr)~70 (for 2 steps including deprotection)
8Horner-Wadsworth-Emmons ReactionCorey Aldehyde (protected)α,β-unsaturated ketone(MeO)₂P(O)CH₂C(O)(C₅H₁₁)Na70
9Ketone Reductionα,β-unsaturated ketoneAllylic alcoholZn(BH₄)₂97 (1:1 mixture of C15 epimers)
10Lactone ReductionLactoneLactol (Hemiacetal)Diisobutylaluminium hydride (DIBAL-H)>90
11Wittig ReactionLactolPGF₂α derivative (protected)Ph₃P=CH(CH₂)₃COONa80 (for 3 steps)
12DeprotectionPGF₂α derivative (protected)PGF₂αK₂CO₃, MeOH90

Key Experimental Protocols

Detailed methodologies for the pivotal reactions in Corey's prostaglandin synthesis are provided below.

Diels-Alder Reaction

This reaction establishes the bicyclo[2.2.1]heptane core and sets the initial stereochemistry.

  • Reaction: 5-(methoxymethyl)cyclopenta-1,3-diene + 2-chloroacrylonitrile → Bicyclo[2.2.1]heptene derivative

  • Reagents and Conditions: Copper(II) tetrafluoroborate (B81430) (Cu(BF₄)₂) is used as a catalyst. The reaction is typically run at 0 °C.[3]

  • Experimental Procedure: To a solution of 2-chloroacrylonitrile in a suitable solvent, freshly prepared 5-(methoxymethyl)cyclopenta-1,3-diene is added in the presence of a catalytic amount of Cu(BF₄)₂ at 0 °C. The reaction mixture is stirred until the diene is consumed (monitored by TLC). The reaction is then quenched and the product is extracted, dried, and purified by chromatography to yield the bicyclo[2.2.1]heptene adduct. The endo product is predominantly formed.[4][5]

Baeyer-Villiger Oxidation

This step involves the insertion of an oxygen atom into the bicyclic ketone to form the corresponding lactone, a key structural feature of the Corey intermediate.

  • Reaction: Bicyclic ketone → Bicyclic lactone

  • Reagents and Conditions: meta-Chloroperoxybenzoic acid (m-CPBA) and sodium bicarbonate (NaHCO₃) in dichloromethane (B109758) (CH₂Cl₂).[3][6]

  • Experimental Procedure: To a solution of the bicyclic ketone and sodium bicarbonate in dichloromethane, a solution of m-CPBA in dichloromethane is added dropwise at 0 °C. The reaction mixture is stirred at this temperature and then allowed to warm to room temperature until the starting material is consumed. The reaction is quenched with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) to destroy excess peracid. The organic layer is washed, dried, and concentrated to give the crude lactone, which is purified by chromatography. The regioselectivity of the oxidation is controlled by the migratory aptitude of the adjacent carbon atoms.[7]

Iodolactonization

This intramolecular cyclization reaction forms a γ-lactone and introduces an iodine atom, which is subsequently removed. This step is crucial for establishing the stereochemistry of the cyclopentane (B165970) ring.[8]

  • Reaction: Unsaturated carboxylic acid → Iodo-γ-lactone

  • Reagents and Conditions: Potassium triiodide (KI₃) and sodium bicarbonate (NaHCO₃) in an aqueous medium at 0 °C.[3][6]

  • Experimental Procedure: The unsaturated carboxylic acid, obtained from the hydrolysis of the Baeyer-Villiger product, is dissolved in an aqueous solution of sodium bicarbonate. To this solution, an aqueous solution of potassium triiodide is added dropwise at 0 °C. The reaction mixture is stirred in the dark until the reaction is complete. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the iodolactone. The stereochemistry of the newly formed centers is controlled by the conformation of the intermediate iodonium (B1229267) ion.[8]

Collins Oxidation

This reaction oxidizes the primary alcohol of the Corey lactone intermediate to the corresponding aldehyde, which is then used in the Horner-Wadsworth-Emmons reaction.

  • Reaction: Primary alcohol → Aldehyde

  • Reagents and Conditions: Collins reagent (CrO₃·2Py) in anhydrous dichloromethane (CH₂Cl₂).[3]

  • Experimental Procedure: Collins reagent is prepared in situ or used as a pre-formed complex. To a stirred suspension of Collins reagent in anhydrous dichloromethane under an inert atmosphere, a solution of the alcohol in dichloromethane is added. The mixture is stirred at room temperature until the oxidation is complete. The reaction mixture is then filtered through a pad of Celite or silica (B1680970) gel to remove the chromium salts. The filtrate is concentrated, and the resulting crude aldehyde is purified by chromatography.[5]

Horner-Wadsworth-Emmons Reaction

This reaction is used to install the ω-side chain of the prostaglandin. It provides excellent control over the geometry of the newly formed double bond (typically E-selective).[9]

  • Reaction: Aldehyde + Phosphonate (B1237965) ylide → α,β-Unsaturated ketone

  • Reagents and Conditions: A phosphonate ester, such as dimethyl (2-oxoheptyl)phosphonate, is deprotonated with a strong base like sodium hydride (NaH) in a solvent like 1,2-dimethoxyethane (B42094) (DME). The resulting ylide then reacts with the aldehyde.[3]

  • Experimental Procedure: To a suspension of sodium hydride in anhydrous DME, a solution of the phosphonate ester is added dropwise at room temperature. The mixture is stirred until hydrogen evolution ceases, indicating the formation of the ylide. A solution of the aldehyde in DME is then added, and the reaction is stirred until completion. The reaction is quenched, and the product is extracted, dried, and purified by chromatography to give the α,β-unsaturated ketone.[8]

Zinc Borohydride (B1222165) Reduction

This step reduces the ketone in the ω-side chain to a secondary alcohol. The stereoselectivity of this reduction is a critical aspect of the synthesis.

  • Reaction: α,β-Unsaturated ketone → Allylic alcohol

  • Reagents and Conditions: Zinc borohydride (Zn(BH₄)₂) in a solvent such as 1,2-dimethoxyethane (DME) at room temperature.[3]

  • Experimental Procedure: A solution of zinc borohydride in DME is added to a solution of the α,β-unsaturated ketone in DME at room temperature. The reaction is stirred until the starting material is consumed. The reaction is then carefully quenched, and the product is extracted, dried, and purified. This reduction typically yields a mixture of the desired 15(S)-alcohol and the undesired 15(R)-epimer, which can be separated by chromatography.[3][5]

Wittig Reaction

The final carbon-carbon bond formation installs the α-side chain.

  • Reaction: Lactol + Phosphonium (B103445) ylide → Alkene

  • Reagents and Conditions: The phosphonium ylide is generated by treating a phosphonium salt, such as (4-carboxybutyl)triphenylphosphonium bromide, with a strong base like dimsyl sodium in dimethyl sulfoxide (B87167) (DMSO).[3]

  • Experimental Procedure: The phosphonium salt is dissolved in DMSO, and dimsyl sodium is added to generate the ylide. The lactol, obtained by reduction of the lactone, is then added to the ylide solution. The reaction mixture is stirred until the lactol is consumed. The reaction is quenched, and the product is extracted and purified to yield the prostaglandin with the complete carbon skeleton.

Visualizations

Overall Synthetic Pathway of PGF₂α

Corey_Prostaglandin_Synthesis Start 5-(methoxymethyl) cyclopenta-1,3-diene DielsAlder_Product Bicyclo[2.2.1]heptene derivative Start->DielsAlder_Product Diels-Alder Ketone Bicyclic ketone DielsAlder_Product->Ketone Hydrolysis Lactone Bicyclic lactone Ketone->Lactone Baeyer-Villiger HydroxyAcid Hydroxy acid Lactone->HydroxyAcid Hydrolysis IodoLactone Iodo-lactone HydroxyAcid->IodoLactone Iodolactonization CoreyLactone Corey Lactone (protected) IodoLactone->CoreyLactone Deiodination & Protection CoreyAldehyde Corey Aldehyde (protected) CoreyLactone->CoreyAldehyde Oxidation Enone α,β-unsaturated ketone CoreyAldehyde->Enone Horner-Wadsworth-Emmons AllylicAlcohol Allylic alcohol Enone->AllylicAlcohol Reduction Lactol Lactol AllylicAlcohol->Lactol Lactone Reduction PGF2a_protected PGF₂α (protected) Lactol->PGF2a_protected Wittig Reaction PGF2a PGF₂α PGF2a_protected->PGF2a Deprotection

Caption: Overall synthetic pathway of Prostaglandin F₂α.

Stereochemical Control via Bicyclic Intermediate

Stereocontrol cluster_0 Bicyclo[2.2.1]heptane Core cluster_1 Key Stereoselective Reactions cluster_2 Prostaglandin Core Stereochemistry Diels-Alder Diels-Alder Rigid Conformation Rigid Conformation Diels-Alder->Rigid Conformation Exo/Endo Approach Exo/Endo Approach Rigid Conformation->Exo/Endo Approach Baeyer-Villiger Baeyer-Villiger Rigid Conformation->Baeyer-Villiger Controls migration Epoxidation Epoxidation Rigid Conformation->Epoxidation Directs attack Iodolactonization Iodolactonization Exo/Endo Approach->Iodolactonization Directs cyclization C8, C9, C11, C12\nStereocenters C8, C9, C11, C12 Stereocenters Iodolactonization->C8, C9, C11, C12\nStereocenters Baeyer-Villiger->C8, C9, C11, C12\nStereocenters Epoxidation->C8, C9, C11, C12\nStereocenters

Caption: Logic of stereochemical control in the synthesis.

Convergent Synthesis Workflow

Convergent_Synthesis Corey_Lactone Corey Lactone (Key Intermediate) Assembly1 Horner-Wadsworth-Emmons Reaction Corey_Lactone->Assembly1 Omega_Chain ω-Side Chain (Phosphonate Ylide) Omega_Chain->Assembly1 Alpha_Chain α-Side Chain (Phosphonium Ylide) Assembly2 Wittig Reaction Alpha_Chain->Assembly2 Assembly1->Assembly2 Prostaglandin Prostaglandin Assembly2->Prostaglandin

Caption: Convergent approach to prostaglandin synthesis.

Conclusion

E.J. Corey's total synthesis of prostaglandins was a monumental achievement that demonstrated the power of strategic retrosynthetic analysis and the development of new synthetic methods. The use of a rigid bicyclic template to control stereochemistry and the convergent assembly of the molecule from key intermediates have become classic strategies in modern organic synthesis. This guide has provided an in-depth look at this landmark synthesis, offering valuable data and procedural insights for researchers in the field. The principles and reactions pioneered in this work continue to influence the design and execution of complex molecule synthesis today.

References

The Biological Significance of Prostaglandin Precursors: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

Prostaglandins (B1171923), a class of lipid autacoids, are pivotal regulators of a vast array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Their synthesis is initiated from 20-carbon polyunsaturated fatty acid precursors, primarily arachidonic acid (AA), eicosapentaenoic acid (EPA), and dihomo-γ-linolenic acid (DGLA). The specific precursor utilized profoundly influences the biological activity of the resulting prostaglandins, a distinction of critical importance for therapeutic intervention. This technical guide provides an in-depth exploration of the biological significance of these prostaglandin (B15479496) precursors. It details their metabolic pathways, the kinetic properties of the key synthesizing enzymes, and the distinct signaling cascades initiated by their downstream products. Furthermore, this guide presents detailed experimental protocols for the quantification of prostaglandin precursors and the assessment of cyclooxygenase (COX) activity, alongside structured quantitative data to facilitate comparative analysis. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of prostaglandin biology and the development of novel therapeutics targeting these pathways.

Introduction: The Central Role of Precursor Fatty Acids in Prostaglandin Biology

Prostaglandins are a family of lipid mediators that exert a wide range of powerful physiological effects in a localized, tissue-specific manner.[1] They are not stored pre-formed in cells but are synthesized de novo from specific polyunsaturated fatty acid precursors in response to various stimuli.[2] The nature of the precursor fatty acid is a critical determinant of the structure and, consequently, the biological function of the resulting prostaglandin. The three primary precursors for prostaglandin synthesis are:

  • Arachidonic Acid (AA; 20:4n-6): The most abundant precursor in most mammalian tissues, giving rise to the 2-series prostaglandins (e.g., PGE2, PGF2α), which are potent mediators of inflammation and pain.[3][4]

  • Eicosapentaenoic Acid (EPA; 20:5n-3): An omega-3 fatty acid primarily derived from marine sources, which is the precursor for the 3-series prostaglandins (e.g., PGE3). These prostaglandins often exhibit anti-inflammatory or less potent pro-inflammatory effects compared to their 2-series counterparts.

  • Dihomo-γ-Linolenic Acid (DGLA; 20:3n-6): A precursor for the 1-series prostaglandins (e.g., PGE1), which possess distinct biological activities, including anti-inflammatory and vasodilatory properties.

The balance between these precursors and their subsequent metabolism through the cyclooxygenase (COX) pathway is a key factor in maintaining tissue homeostasis and in the pathogenesis of numerous diseases. Understanding the nuances of precursor availability, enzymatic conversion, and downstream signaling is therefore fundamental for the development of targeted therapeutic strategies.

Quantitative Data

A thorough understanding of the biological significance of prostaglandin precursors necessitates a quantitative appreciation of their tissue distribution and the enzymatic efficiency of their conversion. The following tables summarize key quantitative data in this regard.

Concentration of Prostaglandin Precursors in Human Tissues

Data presented as mean ± standard deviation. The concentrations of prostaglandin precursors can vary significantly based on diet, age, and disease state. The data below represents a compilation from various sources for illustrative purposes.

TissueArachidonic Acid (AA) (ng/mg tissue)Eicosapentaenoic Acid (EPA) (ng/mg tissue)Dihomo-γ-Linolenic Acid (DGLA) (ng/mg tissue)Reference
Brain ~20% of total fatty acidsVariable, lower than AAVariable, lower than AA[5]
Liver High abundanceVariableVariable[6]
Skeletal Muscle High abundance (10-20% of phospholipid fatty acids)VariableVariable[5]
Adipose Tissue Variable, correlates with obesityVariableVariable[3]
Fetal Membranes (Amnion) Similar to singleton placentasNot specifiedNot specified[4]
Fetal Membranes (Chorion laeve) Reduced in twin placentas compared to singletonNot specifiedNot specified[4]
Rat Cerebral Cortex (in vitro biosynthesis) Not directly measured, but produces 17.4 ng PGE2/100mgNot applicableNot applicable[7]

Note: Quantitative data for EPA and DGLA concentrations in various human tissues is less readily available in a standardized format compared to AA. Further research is required to establish a comprehensive database of these values.

Kinetic Parameters of Cyclooxygenase (COX) Isoforms for Prostaglandin Precursors

The efficiency of prostaglandin synthesis is governed by the kinetic parameters of the COX enzymes. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the enzyme's affinity for the substrate.

EnzymeSubstrateKm (µM)Vmax (relative activity)Reference
COX-1 Arachidonic Acid~6.0Slower (1/2 t Vmax ~120s for PGI2 synthesis)[8]
COX-2 Arachidonic Acid~2.0Faster (1/2 t Vmax <60s for PGI2 synthesis)[8]
COX-1 Eicosapentaenoic AcidData not availableData not available
COX-2 Eicosapentaenoic AcidData not availableData not available
COX-1 Dihomo-γ-Linolenic AcidData not availableData not available
COX-2 Dihomo-γ-Linolenic AcidData not availableData not available

Note: There is a significant gap in the literature regarding the comparative kinetic parameters of COX-1 and COX-2 for EPA and DGLA. The available data for arachidonic acid highlights the higher efficiency of COX-2 in prostaglandin synthesis.[8]

Signaling Pathways of Prostaglandins Derived from Different Precursors

The biological effects of prostaglandins are mediated by their interaction with specific G-protein coupled receptors (GPCRs) on the cell surface. The signaling pathways activated by prostaglandins derived from AA, EPA, and DGLA exhibit both overlap and critical differences that underpin their distinct physiological roles.

Arachidonic Acid (AA) Derived Prostaglandin E2 (PGE2) Signaling

PGE2, derived from AA, is a major pro-inflammatory and pro-nociceptive mediator. It signals through four receptor subtypes: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling cascades.

PGE2_Signaling AA Arachidonic Acid (AA) COX12 COX-1 / COX-2 AA->COX12 PGH2 PGH2 COX12->PGH2 PGES PGE Synthase PGH2->PGES PGE2 PGE2 PGES->PGE2 EP1 EP1 Receptor PGE2->EP1 EP2 EP2 Receptor PGE2->EP2 EP3 EP3 Receptor PGE2->EP3 EP4 EP4 Receptor PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PI3K PI3K/Akt EP4->PI3K PLC PLC Gq->PLC AC Adenylate Cyclase Gs->AC Gs->AC Gi->AC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 Inflammation Inflammation Pain Fever Ca2->Inflammation cAMP ↑ cAMP AC->cAMP AC->cAMP cAMP_down ↓ cAMP PKA PKA cAMP->PKA cAMP->PKA PKA->Inflammation CellPro Cell Proliferation Migration Angiogenesis PKA->CellPro PI3K->CellPro

Caption: PGE2 signaling pathways.

Dihomo-γ-Linolenic Acid (DGLA) Derived Prostaglandin E1 (PGE1) Signaling

PGE1, synthesized from DGLA, often exhibits anti-inflammatory and vasodilatory effects. It also interacts with EP receptors, but with different affinities and downstream consequences compared to PGE2.[9]

PGE1_Signaling DGLA Dihomo-γ-Linolenic Acid (DGLA) COX12 COX-1 / COX-2 DGLA->COX12 PGH1 PGH1 COX12->PGH1 PGES PGE Synthase PGH1->PGES PGE1 PGE1 PGES->PGE1 EP1 EP1 Receptor PGE1->EP1 EP2 EP2 Receptor PGE1->EP2 EP3 EP3 Receptor PGE1->EP3 EP4 EP4 Receptor PGE1->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs EP3->Gs EP4->Gs PLC PLC Gq->PLC AC Adenylate Cyclase Gs->AC Gs->AC Gs->AC Ca2 ↑ [Ca2+]i PLC->Ca2 Vasodilation Vasodilation Ca2->Vasodilation cAMP ↑ cAMP AC->cAMP AC->cAMP AC->cAMP PKA PKA cAMP->PKA cAMP->PKA cAMP->PKA AntiInflammatory Anti-inflammatory Effects PKA->AntiInflammatory

Caption: PGE1 signaling pathways.

Eicosapentaenoic Acid (EPA) Derived Prostaglandin E3 (PGE3) Signaling

PGE3, a product of EPA metabolism, is generally considered to be anti-inflammatory or less pro-inflammatory than PGE2. It can compete with PGE2 for receptor binding, thereby modulating the inflammatory response.

PGE3_Signaling EPA Eicosapentaenoic Acid (EPA) COX12 COX-1 / COX-2 EPA->COX12 PGH3 PGH3 COX12->PGH3 PGES PGE Synthase PGH3->PGES PGE3 PGE3 PGES->PGE3 EP_receptors EP Receptors (e.g., EP4) PGE3->EP_receptors Competitive_Binding Competitive Binding Altered_Signaling Altered Downstream Signaling EP_receptors->Altered_Signaling PGE2 PGE2 PGE2->EP_receptors Reduced_Inflammation Reduced Inflammation Altered_Signaling->Reduced_Inflammation

Caption: PGE3 competitive signaling.

Experimental Protocols

Accurate quantification of prostaglandin precursors and assessment of COX activity are essential for research in this field. The following sections provide detailed methodologies for key experiments.

Quantification of Prostaglandin Precursors by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids and their precursors.

LCMS_Workflow start Start tissue_collection Tissue Collection (Flash freeze in liquid N2) start->tissue_collection homogenization Tissue Homogenization (e.g., in Folch solvent or with ceramic beads) tissue_collection->homogenization extraction Lipid Extraction (e.g., Solid Phase Extraction - SPE) homogenization->extraction spe_steps SPE Steps: 1. Condition (Methanol) 2. Equilibrate (Water) 3. Load Sample 4. Wash (10% Methanol) 5. Elute (Methanol) extraction->spe_steps drying Solvent Evaporation (under nitrogen stream) extraction->drying reconstitution Reconstitution (in mobile phase) drying->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing end End data_processing->end

Caption: LC-MS/MS workflow for precursors.

  • Excise tissue of interest and immediately flash-freeze in liquid nitrogen to halt enzymatic activity.

  • For soft tissues (e.g., brain), use an automated homogenizer. For hard tissues (e.g., bone, skin), use a ground glass homogenizer.[10]

  • Homogenize the frozen tissue (~50-100 mg) in an appropriate buffer (e.g., 20mM Tris pH 7.8 with protease and phosphatase inhibitors) or directly in an extraction solvent like a 2:1 chloroform:methanol (B129727) mixture.[10][11]

  • Perform 60-80 strokes for ground glass homogenization.[10]

  • Centrifuge the homogenate at a low speed (e.g., 300 x g for 5 minutes) to remove unhomogenized debris.[10]

  • Collect the supernatant for further processing.

  • Column Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol through it.[12]

  • Column Equilibration: Equilibrate the cartridge by passing 2 mL of water through it.[12]

  • Sample Loading: Acidify the sample homogenate to pH ~3.5 with formic acid and load it onto the SPE cartridge.[13]

  • Washing: Wash the cartridge with 1 mL of 10% methanol to remove polar impurities.[12]

  • Elution: Elute the prostaglandin precursors with 1 mL of methanol.[12]

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 250 mm).[12]

    • Mobile Phase A: Water with 0.1% acetic acid.[14]

    • Mobile Phase B: Acetonitrile/Methanol (90:10) with 0.1% acetic acid.[14]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic analytes. A 25-minute gradient is common.[14]

    • Flow Rate: 0.3 mL/min.[14]

  • Mass Spectrometry:

    • Ionization Mode: Negative electrospray ionization (ESI-).[14]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for each prostaglandin precursor and internal standard should be optimized.

Fluorometric Cyclooxygenase (COX) Activity Assay

This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a fluorogenic substrate.

  • COX Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • COX Probe (e.g., ADHP): Dissolve in DMSO and then dilute in COX Assay Buffer.

  • COX Cofactor (e.g., Hemin): Dilute in COX Assay Buffer.

  • Arachidonic Acid (Substrate): Prepare a stock solution in ethanol (B145695) and then dilute in a solution of NaOH and water just before use.[15]

  • COX-1 and COX-2 specific inhibitors (e.g., SC-560 and Celecoxib): For differentiating isoform-specific activity.[15]

  • Sample Preparation: Prepare cell lysates or tissue homogenates as described in section 4.1.2.

  • Reaction Setup: In a 96-well black plate, add the following to each well:

    • 88 µL of a reaction mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.[15]

    • 2-20 µL of sample (cell lysate or tissue homogenate).[15]

    • For total activity, add 2 µL of DMSO.

    • For isoform-specific activity, add 2 µL of the respective COX inhibitor.

  • Initiate Reaction: Add 10 µL of the diluted arachidonic acid solution to each well to start the reaction.[15]

  • Measurement: Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 10-20 minutes) at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

  • Calculation: Calculate the rate of fluorescence increase over time in the linear range of the reaction. The COX activity is proportional to this rate and can be quantified using a resorufin (B1680543) standard curve.[15]

Conclusion and Future Directions

The biological significance of prostaglandin precursors is a rapidly evolving field with profound implications for human health and disease. The choice of the initial fatty acid substrate—be it arachidonic acid, eicosapentaenoic acid, or dihomo-γ-linolenic acid—sets in motion distinct biosynthetic and signaling cascades that can either promote or resolve inflammation, and influence cellular processes from proliferation to apoptosis. This technical guide has provided a comprehensive overview of the current understanding in this area, including quantitative data, signaling pathway diagrams, and detailed experimental protocols.

Despite the progress made, significant knowledge gaps remain. A more complete and standardized quantification of EPA and DGLA levels across a wider range of human tissues, in both healthy and diseased states, is crucial. Furthermore, a detailed elucidation of the kinetic parameters of COX-1 and COX-2 for these alternative precursors will provide a more nuanced understanding of their metabolic regulation. Finally, a deeper exploration of the downstream signaling pathways of the 1- and 3-series prostaglandins is necessary to fully appreciate their unique biological roles and to identify novel therapeutic targets.

Future research efforts directed at these areas will undoubtedly pave the way for the development of more specific and effective therapeutic interventions that can selectively modulate prostaglandin signaling for the treatment of a wide spectrum of human diseases. The methodologies and data presented in this guide are intended to serve as a valuable resource for scientists and clinicians working towards this important goal.

References

(-)-Corey lactone diol chemical properties and functions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Corey lactone diol, a chiral bicyclic lactone, stands as a cornerstone in the stereocontrolled synthesis of prostaglandins (B1171923) and their analogues. Its rigid structure, bearing two key hydroxyl groups with defined stereochemistry, provides a versatile scaffold for the introduction of the requisite α- and ω-side chains of various prostaglandin (B15479496) families. This technical guide offers a detailed exploration of the chemical and physical properties of this compound, its pivotal role in pharmaceutical synthesis, and comprehensive experimental protocols for its preparation and derivatization.

Chemical and Physical Properties

This compound, systematically named (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one, is a white to off-white crystalline solid.[1][2] Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueReference(s)
CAS Number 32233-40-2[3][4]
Molecular Formula C₈H₁₂O₄[3][5]
Molecular Weight 172.18 g/mol [3][5]
IUPAC Name (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one[3][6]
Synonyms (-)-Corey Lactone, (3aR,4S,5R,6aS)-(-)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one[6]
InChI Key VYTZWRCSPHQSFX-GBNDHIKLSA-N[5]
SMILES C1--INVALID-LINK--C2)CO">C@HO[3][5]

Table 2: Physicochemical Properties

PropertyValueReference(s)
Appearance White to almost white powder or crystals[1][2][6]
Melting Point 114-119 °C[2][6][7][8][9]
Boiling Point 406.6 ± 25.0 °C at 760 mmHg (estimate)[8]
Specific Rotation [α]D -39.0 to -43.0 deg (c=1, MeOH)[6]
Solubility Soluble in ethanol (B145695) (~10 mg/ml), DMSO (~30 mg/ml), and dimethylformamide (~50 mg/ml). Soluble in PBS (pH 7.2) at approximately 10 mg/ml. Also soluble in other polar organic solvents like methanol (B129727) and acetone.[1][4][10]
Stability Stable crystalline solid. Can be stored at room temperature for at least two years. Aqueous solutions are not recommended for storage for more than one day.[4][10]
Density 1.4 ± 0.1 g/cm³ (estimate)[8]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and purity assessment of this compound.

¹H NMR (400MHz, Chloroform-d) δ: 4.93 (td, J=6.8, 2.8Hz, 1H), 4.19 (q, J=6.4Hz, 1H), 3.75 (dd, J=10.8, 5.6Hz, 1H), 3.63 (dd, J=10.8, 7.2Hz, 1H), 2.81 (dd, J=18.0, 9.9Hz, 1H), 2.68–2.56 (m, 1H), 2.53 (dd, J=18.0, 2.4Hz, 1H), 2.43 (dt, J=14.8, 6.4Hz, 1H), 2.10–1.94 (m, 2H).[11]

¹³C NMR (100MHz, DMSO-d₆) δ: 177.36, 83.85, 72.81, 61.19, 56.10, 40.26, 39.37, 35.47.[11]

Functions and Applications in Drug Development

This compound is a vital chiral building block in the synthesis of a wide array of biologically active molecules, most notably prostaglandins and their analogues.[10][12] Prostaglandins are a class of lipid compounds that exhibit diverse physiological effects, including regulation of inflammation, blood pressure, and smooth muscle contraction.[12] Consequently, synthetic prostaglandins are utilized in the treatment of various conditions such as glaucoma, pulmonary hypertension, and gastric ulcers.[13]

The strategic placement of the hydroxyl groups on the cyclopentane (B165970) core of this compound allows for the stereospecific introduction of the two side chains characteristic of prostaglandins.[4] Its rigid bicyclic structure ensures high stereochemical control during synthesis.[14] Beyond prostaglandins, this versatile intermediate is also employed in the synthesis of other complex natural products and pharmaceutical agents, including insecticides.[10][13]

Experimental Protocols

Synthesis of this compound

The following is a representative synthetic route starting from dicyclopentadiene (B1670491), as described in the patent literature.[12][15]

Workflow for the Synthesis of this compound

G A Dicyclopentadiene B Depolymerization (Heat) A->B C 1,3-Cyclopentadiene B->C D Cyclization (Dichloroacetyl chloride, Triethylamine (B128534), n-Heptane) C->D E Dichlorobicyclic Ketone D->E F Oxidation (Hydrogen Peroxide, Sodium Hydroxide) E->F G Bicyclic Lactone F->G H Dechlorination & Ring Opening G->H I Racemic Corey Lactone Acid H->I J Resolution (Chiral Amine) I->J K Diastereomeric Salt J->K L Liberation of Acid & Prins Reaction K->L M Hydrolysis L->M N This compound M->N

Caption: Synthetic pathway from dicyclopentadiene to this compound.

Step 1: Depolymerization of Dicyclopentadiene

  • Protocol: 200g of dicyclopentadiene is placed in a 500ml eggplant-shaped bottle and heated with stirring until completely dissolved and clarified.[12] The mixture is then subjected to rectification, and the fraction collected at 38-42°C is 1,3-cyclopentadiene (192g, 96% yield).[12]

Step 2: Cyclization

  • Protocol: To a 2L four-necked flask, add 100g of dichloroacetyl chloride, 103g of 1,3-cyclopentadiene, and 0.68L of n-heptane.[12] A solution of triethylamine (72.4g) in n-hexane is slowly added dropwise.[12] The reaction mixture is stirred overnight at room temperature.[12]

Step 3: Oxidation

  • Protocol: 100g of the resulting dichlorobicyclic compound, 150ml of methanol, and 150ml of water are added to a 1L three-necked flask and placed in an ice-salt bath with stirring.[12] 110ml of 30% hydrogen peroxide is added dropwise while maintaining the internal temperature at -5°C.[12] Following this, a 5N sodium hydroxide (B78521) aqueous solution is slowly added, keeping the internal temperature below 30°C.[12] The mixture is then stirred overnight at room temperature.[12]

Step 4: Hydrolysis and Work-up

  • Protocol: Sodium sulfite (B76179) is added to quench the excess hydrogen peroxide.[12] After the reaction is complete, hydrochloric acid is added to adjust the acidity.[12] The resulting salt is filtered off, and the filtrate is extracted with ethyl acetate.[12] The organic phase is washed with saturated brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[12] The residue is dissolved in methanol for clarification, followed by crystallization with n-pentane to yield the product.[12]

(Note: The subsequent steps of dechlorination, ring opening, resolution, Prins reaction, and final hydrolysis are outlined in the patent but with less specific quantitative detail in the provided snippets. A thorough review of the full patent document is recommended for replication.)

Preparation of a Stock Solution
  • Protocol: A stock solution of this compound can be prepared by dissolving the crystalline solid in an organic solvent such as ethanol, DMSO, or dimethylformamide, which has been purged with an inert gas.[4] For biological experiments, further dilutions into aqueous buffers or isotonic saline should be made immediately prior to use.[4] It is important to ensure that the residual amount of organic solvent is minimal, as it may have physiological effects.[4]

  • Aqueous Solution Preparation: Organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline compound in aqueous buffers, such as PBS (pH 7.2), to a concentration of approximately 10 mg/ml.[4] These aqueous solutions should be used within one day.[4]

Signaling Pathways and Logical Relationships

The primary utility of this compound is as a precursor in the synthesis of prostaglandins, which in turn modulate a variety of signaling pathways.

Logical Relationship of this compound to Prostaglandin Synthesis

G cluster_synthesis Chemical Synthesis cluster_biological Biological Function CoreyLactone This compound Intermediate1 Introduction of ω-side chain CoreyLactone->Intermediate1 Wittig Reaction or Nucleophilic Displacement Intermediate2 Introduction of α-side chain Intermediate1->Intermediate2 Functional Group Manipulation & Wittig Reaction Prostaglandin Prostaglandin (e.g., PGF₂α) Intermediate2->Prostaglandin Final Deprotection Receptor Prostaglandin Receptor Prostaglandin->Receptor Prostaglandin->Receptor Binds to Signaling Downstream Signaling (e.g., cAMP, Ca²⁺) Receptor->Signaling PhysiologicalEffect Physiological Effect (e.g., Inflammation, Pain) Signaling->PhysiologicalEffect

Caption: The role of this compound as a key intermediate in prostaglandin synthesis and subsequent biological activity.

This diagram illustrates that this compound is a starting point for a series of chemical reactions to build the complex structure of prostaglandins.[4][16] Once synthesized, these prostaglandins can bind to their specific receptors on target cells, initiating intracellular signaling cascades that result in a physiological response.

Conclusion

This compound remains an indispensable tool in the field of medicinal chemistry and drug development. Its well-defined stereochemistry and versatile functionality provide an efficient entry point for the synthesis of a multitude of prostaglandin analogues and other complex, biologically active molecules. The data and protocols presented in this guide are intended to support researchers in the effective utilization of this important chiral intermediate.

References

CAS number 32233-40-2 research applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Research Applications of (-)-Corey Lactone Diol (CAS 32233-40-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS: 32233-40-2) is a cornerstone chiral building block in the field of organic synthesis, particularly for the stereocontrolled synthesis of prostaglandins (B1171923) and their analogues. Its rigid bicyclic structure and defined stereocenters make it an invaluable starting material for constructing complex, biologically active molecules. This technical guide provides a comprehensive overview of the primary research applications of this compound, focusing on its role as a key intermediate in the synthesis of major pharmaceutical agents such as Latanoprost (B1674536) and Iloprost (B1671730). The guide details the synthetic workflows, provides specific experimental protocols, tabulates key quantitative data, and illustrates the biological signaling pathways of the final drug products, highlighting the critical role of this versatile intermediate in drug discovery and development.

Introduction to this compound

This compound, chemically known as (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one, is a stable, white crystalline solid.[1][2] Its significance lies in its chiral nature, providing a pre-defined stereochemical framework that is essential for the biological activity of the target molecules. It serves as a fundamental starting point in the classic Corey synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects.[2][3] Its utility extends to the synthesis of various therapeutic agents, including antiviral, anti-inflammatory, and anti-cancer drugs, as well as agrochemicals and natural products.[1][2]

Key Properties:

  • Molecular Formula: C₈H₁₂O₄[1]

  • Molecular Weight: 172.18 g/mol

  • Appearance: White to off-white crystalline powder[1]

  • Melting Point: 114.0 to 118.0 °C[1]

  • Solubility: Soluble in organic solvents such as Dimethyl sulfoxide (B87167) (DMSO) and Methanol.[2]

Core Application: Synthesis of Prostaglandin (B15479496) Analogues

The primary application of this compound is as a key intermediate in the multi-step synthesis of prostaglandin analogues, which are widely used to treat various medical conditions. Its structure allows for the systematic and stereocontrolled introduction of the two characteristic side chains (alpha and omega chains) of prostaglandins.

Synthesis of Latanoprost

Latanoprost is a prostaglandin F2α analogue used to control the progression of glaucoma by reducing intraocular pressure.[4] The synthesis of Latanoprost from this compound is a well-established multi-step process that involves the sequential attachment of the alpha (α) and omega (ω) side chains. A key step is the Horner-Wadsworth-Emmons or Wittig reaction to introduce the ω-chain.[5]

The general workflow involves:

  • Protection: The two hydroxyl groups of the diol are protected to prevent unwanted side reactions.

  • Lactone Reduction & Oxidation: The lactone is reduced to a lactol (a cyclic hemiacetal) and then oxidized to form the "Corey aldehyde."

  • Omega Chain Attachment: The ω-chain is attached to the aldehyde via a Wittig or Horner-Wadsworth-Emmons reaction.

  • Ketone Reduction: A ketone group on the ω-chain is stereoselectively reduced to a hydroxyl group.

  • Alpha Chain Attachment: The lactone is further manipulated to attach the α-chain.

  • Deprotection: The protecting groups are removed to yield the final Latanoprost molecule.

G A This compound B Protection of Hydroxyls (e.g., TBDMS, Benzoyl) A->B C Reduction to Lactol (e.g., DIBAL-H) B->C D Oxidation to Corey Aldehyde (e.g., Swern or PCC) C->D E Wittig / HWE Reaction (Omega-chain phosphonate (B1237965) ylide) D->E F Stereoselective Reduction of Ketone (e.g., L-Selectride) E->F G Lactone Reduction & Alpha-chain Wittig Reaction F->G H Deprotection of Hydroxyls G->H I Latanoprost H->I

Caption: General synthetic workflow for Latanoprost from this compound.
Synthesis of Iloprost

Iloprost is a synthetic analogue of prostacyclin (PGI₂) used to treat pulmonary arterial hypertension and Raynaud's phenomenon.[1][6] The synthesis of Iloprost also utilizes this compound as a starting material to establish the correct stereochemistry of the carbocyclic core. The synthesis is complex and involves forming a bicyclic ketone intermediate from the Corey lactone structure.[7]

The workflow involves:

  • Functional Group Manipulation: The hydroxyl groups of the Corey lactone diol are protected, and the lactone is opened.

  • Ring Opening and Cyclization: The molecule undergoes ring-opening and a subsequent intramolecular cyclization to form a key bicyclic ketone intermediate.[7]

  • Side Chain Formation: The upper and lower side chains of Iloprost are formed using Wittig or modified Wittig reactions.[7]

  • Final Modifications and Deprotection: Further chemical modifications and removal of protecting groups yield the Iloprost molecule.

G A This compound B Protection & Functionalization A->B C Ring Opening & Intramolecular Cyclization B->C D Bicyclic Ketone Intermediate C->D E Omega-chain Attachment (Wittig Reaction) D->E F Alpha-chain Attachment (Wittig Reaction) E->F G Reduction & Deprotection F->G H Iloprost G->H

Caption: General synthetic workflow for Iloprost from this compound.

Quantitative Data from Synthetic Applications

The efficiency of each synthetic step is critical in the overall production of the final pharmaceutical product. The following tables summarize representative quantitative data for the synthesis of Latanoprost and Iloprost intermediates.

Table 1: Yields in the Synthesis of (15R)-Latanoprost Intermediate [5]

StepStarting MaterialProductYield (%)
Protection of DiolThis compound(3aR,4R,5R,6aS)-hexahydro-5-triethylsilane-4-(hydroxymethyl)cyclopenta94.55
Swern OxidationProtected AlcoholCorey Aldehyde Intermediate95.00
Wittig ReactionCorey AldehydeEnone Intermediate92.00
Reduction of enoneEnone IntermediateAllylic Alcohol Intermediate90.00

Table 2: Overall Yield for Iloprost Intermediate Synthesis [7]

SequenceStarting MaterialFinal IntermediateOverall Yield (%)
Multi-step conversion including ring-opening, cyclization, de-ethoxycarbonylation, protection, and silyl (B83357) group cleavageTBDMS-benzoyl-unsaturated esterProtected bicyclic alcohol for ω-chain attachment43.00

Experimental Protocols

Detailed experimental protocols are essential for reproducibility. The following is a representative protocol for a key step in prostaglandin synthesis: the Wittig reaction to form the enone intermediate of the ω-chain. This protocol is based on procedures described for Latanoprost synthesis.[5]

Protocol: Wittig Reaction for Omega-Chain Attachment

  • Objective: To attach the omega-chain to the Corey aldehyde intermediate via a Wittig-Horner-Emmons reaction.

  • Materials:

  • Procedure:

    • A solution of the ω-chain phosphonate (1.2 equivalents) and dried LiCl (1.1 equivalents) in anhydrous acetonitrile is prepared in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • The solution is cooled to 0°C in an ice bath.

    • Triethylamine (1.1 equivalents) is added dropwise to the solution, and the mixture is stirred for 30 minutes at 0°C to generate the phosphonate ylide.

    • A solution of the Corey aldehyde intermediate (1.0 equivalent) in anhydrous acetonitrile is added dropwise to the reaction mixture at 0°C.

    • The reaction is allowed to warm to room temperature and stirred for 4-6 hours.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • The aqueous layer is extracted three times with ethyl acetate.

    • The combined organic layers are washed with water, then with brine, and dried over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • The solvent is removed under reduced pressure (rotary evaporation).

    • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure enone product.

Biological Signaling Pathways of Final Products

While this compound is a synthetic intermediate, its importance is defined by the biological activity of the molecules it helps create. Understanding these mechanisms provides the rationale for its synthesis.

Latanoprost Signaling Pathway

Latanoprost is a prodrug that is hydrolyzed in the cornea to its active form, latanoprost acid. This active metabolite is a selective Prostaglandin F2α (PGF2α) receptor agonist.[8][9][10] By binding to the FP receptor in the eye's ciliary muscle, it initiates a signaling cascade that increases the outflow of aqueous humor through the uveoscleral pathway, thereby reducing intraocular pressure.[8][9] The mechanism involves the upregulation of matrix metalloproteinases (MMPs), which remodel the extracellular matrix of the ciliary muscle, increasing its permeability to aqueous humor.[10]

G cluster_0 L Latanoprost Acid FP_R Prostaglandin F Receptor (FP) L->FP_R binds Gq Gq Protein Activation FP_R->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca Increased Intracellular Ca²⁺ IP3_DAG->Ca MMP Upregulation of Matrix Metalloproteinases (MMPs) Ca->MMP ECM Extracellular Matrix Remodeling in Ciliary Muscle MMP->ECM Outflow Increased Uveoscleral Aqueous Humor Outflow ECM->Outflow IOP Reduced Intraocular Pressure Outflow->IOP

Caption: Latanoprost's mechanism of action via the FP receptor signaling pathway.
Iloprost Signaling Pathway

Iloprost mimics the action of natural prostacyclin (PGI₂) by binding to the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[11] This binding primarily activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase.[11][12] This enzyme converts ATP to cyclic AMP (cAMP), which acts as a second messenger.[11][13] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). In vascular smooth muscle cells, PKA activation leads to vasodilation. In platelets, it inhibits aggregation.[11] These combined effects are beneficial in treating pulmonary hypertension.

G cluster_0 cluster_1 Vascular Smooth Muscle Cell cluster_2 Platelet Ilo Iloprost IP_R Prostacyclin Receptor (IP) Ilo->IP_R binds Gs Gs Protein Activation IP_R->Gs AC Adenylyl Cyclase Activation Gs->AC cAMP ATP to cAMP Conversion AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Vaso Vasodilation PKA->Vaso Agg Inhibition of Aggregation PKA->Agg

Caption: Iloprost's mechanism of action via the IP receptor and cAMP pathway.

Conclusion

This compound (CAS 32233-40-2) stands out not for its direct biological activity, but as a critical enabler in synthetic organic chemistry. Its primary and most significant research application is its role as a versatile chiral intermediate for the synthesis of complex and potent prostaglandin-based pharmaceuticals. The ability to leverage its fixed stereochemistry allows researchers and drug development professionals to construct molecules like Latanoprost and Iloprost with high precision and efficiency. This guide has detailed the synthetic workflows and biological importance of these end products, underscoring the foundational importance of this compound in modern medicine.

References

The Cornerstone of Stereochemistry: A Technical Guide to the Fundamental Principles of Chiral Lactone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral lactones are pivotal structural motifs in a vast array of biologically active molecules and serve as indispensable building blocks in the synthesis of pharmaceuticals. The precise control of stereochemistry during their synthesis is paramount to achieving desired therapeutic effects while minimizing potential adverse reactions. This technical guide provides an in-depth exploration of the fundamental principles and core methodologies for the asymmetric synthesis of chiral lactones. Key strategies, including catalytic asymmetric hydrogenation, organocatalytic transformations, kinetic and dynamic kinetic resolutions, desymmetrization of meso compounds, the use of chiral auxiliaries, and biocatalytic approaches, are discussed in detail. This whitepaper aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these state-of-the-art techniques, supported by quantitative data, detailed experimental protocols, and illustrative diagrams of key chemical pathways and workflows.

Introduction: The Significance of Chirality in Lactone-Containing Drugs

Lactones, cyclic esters, are prevalent in numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including antibiotic, anti-inflammatory, and anti-cancer properties. The stereochemical configuration of these molecules is often directly linked to their pharmacological activity. Different enantiomers of a chiral drug can exhibit vastly different biological effects, with one enantiomer providing the desired therapeutic outcome while the other may be inactive or even toxic.[1][2] Therefore, the development of efficient and highly selective methods for the synthesis of enantiomerically pure lactones is a critical endeavor in modern drug discovery and development.[3] This guide will systematically review the primary strategies employed to achieve this goal.

Catalytic Asymmetric Hydrogenation of Ketoesters and Keto Acids

Asymmetric hydrogenation of prochiral ketoesters and keto acids represents one of the most direct and atom-economical methods for producing chiral hydroxy esters and acids, which can then undergo spontaneous or induced lactonization to yield the desired chiral lactones. This approach is widely utilized due to its high efficiency and enantioselectivity.

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium complexes bearing chiral ligands have proven to be highly effective catalysts for the asymmetric hydrogenation of various ketoesters.[4][5] These reactions typically proceed with high yields and excellent enantioselectivities.

Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium-based catalysts, particularly those employing BINAP and its derivatives as chiral ligands, are also extensively used for the asymmetric hydrogenation of γ-ketoesters, leading to the formation of chiral γ-lactones with high enantiomeric excess.[6]

Quantitative Data for Asymmetric Hydrogenation of Keto Esters and Acids
Catalyst SystemSubstrateProductYield (%)ee (%)drReference
Ir-Ferrocene-based Chiral LigandsBenzo-fused ketoestersChiral lactonesup to 99up to 99-[5]
RuCl3–BINAP–HClγ-ketoestersChiral γ-lactones57–8891–99-[6]
Ru-TsDPENRacemic γ-keto carboxylic acidsChiral multicyclic γ-lactonesup to 9299>20:1[7]
Ni-Zn co-catalytic systemγ-aryl keto acidsChiral γ-valerolactonesup to 99up to 98-[8]
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a Benzo-fused Ketoester

Materials:

  • Benzo-fused ketoester (1.0 mmol)

  • [Ir(COD)Cl]₂ (0.005 mmol, 0.5 mol%)

  • Chiral ferrocene-based ligand (e.g., f-spiroPhos) (0.011 mmol, 1.1 mol%)

  • Iodine (0.01 mmol, 1.0 mol%)

  • Toluene (B28343) (5 mL)

  • Hydrogen gas

Procedure:

  • To a glovebox, add the benzo-fused ketoester, [Ir(COD)Cl]₂, the chiral ligand, and iodine to a dried Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous and degassed toluene to the tube.

  • Seal the tube, remove it from the glovebox, and connect it to a hydrogen line.

  • Purge the system with hydrogen gas three times.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 50 atm).

  • Stir the reaction mixture at a specified temperature (e.g., 80 °C) for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.

  • Upon completion, carefully release the hydrogen pressure and purge the system with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired chiral lactone.[5]

Organocatalysis in Chiral Lactone Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. Various organocatalytic strategies have been successfully applied to the synthesis of chiral lactones.

Asymmetric Allylic Alkylation

The organocatalyzed asymmetric allylic alkylation (AAA) of α-aryl-γ-butyrolactones allows for the synthesis of enantioenriched lactones bearing vicinal tertiary and quaternary stereocenters.[9] This process utilizes chiral Lewis bases to control the stereochemical outcome of the reaction.

Cascade Reactions

Organocatalytic cascade reactions provide an efficient means to construct complex chiral lactone frameworks in a single operation. For instance, the enantioselective synthesis of eight-membered lactone derivatives can be achieved through a Michael/ketalization/fragmentation cascade.[10]

Quantitative Data for Organocatalytic Lactone Synthesis
CatalystSubstrateReaction TypeYield (%)ee (%)drReference
Chiral Lewis Base (LB1)α-Aryl-γ-butyrolactone & MBH carbonateAsymmetric Allylic Alkylationup to 7494:6 to >99:166:33 to 94:6[9][11]
Diphenyl prolinol derivative5-hydroxyfuran-2(5H)-one & Boronic acidMichael Addition/Passerini ReactionGoodModerate to highGood[12]
Squaramide-based organocatalystortho-Quinone methide & Cyclobutanone esterMichael/Ketalization/Fragmentation Cascade-Excellent-[10]
Experimental Protocol: Organocatalyzed Asymmetric Allylic Alkylation

Materials:

  • α-Aryl-γ-butyrolactone (1.0 equiv)

  • Morita-Baylis-Hillman (MBH) carbonate (1.2 equiv)

  • Chiral Lewis base catalyst (e.g., a derivative of isocinchonidine) (10 mol%)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the α-aryl-γ-butyrolactone, MBH carbonate, and the chiral Lewis base catalyst.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature) for the indicated time, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched α-aryl-α′-allyl-γ-butyrolactone.[9][11]

Resolution Strategies: Kinetic and Dynamic Kinetic Resolution

Resolution techniques are employed to separate enantiomers from a racemic mixture. Kinetic resolution and dynamic kinetic resolution are powerful catalytic methods to achieve this separation.

Enzymatic Kinetic Resolution

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic lactones or their precursors.[13][14][15] The enzyme selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted and thus enantiomerically enriched.

Chemical Catalytic Kinetic and Dynamic Kinetic Resolution

Chiral chemical catalysts can also be used for the kinetic resolution of racemic lactones. In dynamic kinetic resolution (DKR), the unreactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% of a single product enantiomer.[16][17][18]

Quantitative Data for Kinetic Resolution of Lactones
CatalystSubstrateResolution TypeYield (%)ee (%) of recovered SMee (%) of productReference
Lipase (B570770) B from Candida antarcticaRacemic trans-β-aryl-δ-hydroxy-γ-lactonesKinetic Resolution34-45 (product)92-9892-99[14]
Chiral bifunctional amine thioureaRacemic biaryl lactonesDynamic Kinetic Resolution93-quantitative-91-99[16]
N-Heterocyclic CarbeneRacemic α-substituted-β-keto estersDynamic Kinetic Resolution64-88-97-99[19]
Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic Hydroxylactone

Materials:

  • Racemic trans-β-aryl-δ-hydroxy-γ-lactone (1.0 equiv)

  • Lipase B from Candida antarctica (e.g., Novozym 435)

  • Acyl donor (e.g., vinyl propionate)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To a flask containing the racemic hydroxylactone, add the anhydrous solvent and the acyl donor.

  • Add the immobilized lipase to the mixture.

  • Stir the suspension at a controlled temperature (e.g., 45 °C).

  • Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of both the remaining starting material and the acylated product.

  • When the desired conversion (typically around 50%) is reached, filter off the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted hydroxylactone and the acylated product by flash column chromatography.[14]

Desymmetrization of Meso Compounds

The desymmetrization of prochiral or meso compounds is an elegant strategy to introduce chirality. This approach can be highly efficient as it creates one or more stereocenters from an achiral starting material.

Desymmetrization of Meso-Anhydrides

The enantioselective ring-opening of meso-anhydrides with alcohols, catalyzed by chiral catalysts, provides chiral hemiesters which can be further transformed into lactones.[20][21] Alternatively, asymmetric hydrogenation of meso-anhydrides can directly yield chiral lactones.[22]

Quantitative Data for Desymmetrization of Meso-Anhydrides
CatalystSubstrateProductYield (%)ee (%)Reference
(DHQD)₂AQNcis-Cyclohexane-1,2-dicarboxylic acid anhydride (B1165640)Hemiester9797[20][21]
[Ir(cod)Cl]₂ / DTBM-MeOBiPhepmeso-AnhydrideChiral lactone-High[22]
Experimental Protocol: Catalytic Desymmetrization of a Meso-Anhydride

Materials:

  • meso-Anhydride (1.0 equiv)

  • Methanol (B129727) (1.2 equiv)

  • Chiral catalyst (e.g., (DHQD)₂AQN) (1-10 mol%)

  • Anhydrous solvent (e.g., toluene or diethyl ether)

  • Inert atmosphere

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the meso-anhydride and the chiral catalyst in the anhydrous solvent.

  • Cool the mixture to the desired temperature (e.g., room temperature or lower).

  • Add methanol dropwise to the stirred solution.

  • Monitor the reaction by TLC until the starting anhydride is consumed.

  • Quench the reaction with a dilute acid solution (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting chiral hemiester by flash column chromatography.[20][21]

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding the chiral product.

Evans' Oxazolidinone Auxiliaries

Evans' oxazolidinone auxiliaries are widely used to control the stereochemistry of aldol (B89426) reactions, alkylations, and other transformations.[23] The resulting products can be converted into chiral lactones. A versatile methodology for the synthesis of chiral δ-lactones containing multiple contiguous stereocenters relies on a sequence of Evans' aldol reaction, hydroxyl-directed cyclopropanation, and subsequent ring-opening.[24]

Experimental Protocol: Chiral δ-Lactone Synthesis via Evans' Aldol and Cyclopropanation

Materials:

  • Chiral N-acyloxazolidinone

  • Dibutylboron triflate

  • Triethylamine (B128534)

  • Aldehyde

  • Diiodomethane

  • Diethylzinc

  • Mercuric trifluoroacetate

  • Sodium borohydride

Procedure:

  • Evans' Aldol Reaction: Perform an Evans' aldol reaction between the chiral N-acyloxazolidinone and the desired aldehyde using dibutylboron triflate and triethylamine to generate the aldol adduct with high diastereoselectivity.[25]

  • Hydroxyl-Directed Cyclopropanation: Protect the hydroxyl group of the aldol adduct and then perform a Simmons-Smith cyclopropanation to introduce a cyclopropane (B1198618) ring.

  • Methanolysis and Auxiliary Removal: Cleave the chiral auxiliary by methanolysis to form the corresponding methyl ester.

  • Cyclopropane Ring-Opening and Lactonization: Treat the cyclopropane ester with a mercury(II) salt to induce ring-opening, followed by reductive demercuration and subsequent lactonization to afford the chiral δ-lactone.[24][25]

Biocatalysis in Chiral Lactone Synthesis

Biocatalysis offers an environmentally friendly and highly selective approach to the synthesis of chiral compounds. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and enantioselectivity.

Baeyer-Villiger Monooxygenases (BVMOs)

Baeyer-Villiger monooxygenases are enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting cyclic ketones into chiral lactones with high enantioselectivity.[9][13][26][27][28]

Quantitative Data for Biocatalytic Lactone Synthesis
EnzymeSubstrateProductYield (%)ee (%)Reference
Baeyer-Villiger MonooxygenaseCyclic ketoneChiral lactoneHigh>99[13][26]
Horse Liver Alcohol Dehydrogenasemeso-DiolChiral γ- or δ-lactoneHigh100[29]
Experimental Protocol: Baeyer-Villiger Monooxygenase-Catalyzed Oxidation

Materials:

  • Cyclic ketone substrate

  • Whole cells expressing a BVMO or the isolated enzyme

  • NADPH or a cofactor regeneration system (e.g., glucose, glucose dehydrogenase)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.5)

  • Organic co-solvent (if needed for substrate solubility)

Procedure:

  • Prepare a reaction mixture containing the buffer, the cyclic ketone substrate (dissolved in a minimal amount of a water-miscible co-solvent if necessary), and the NADPH cofactor regeneration system.

  • Initiate the reaction by adding the BVMO-containing whole cells or the purified enzyme.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.

  • Monitor the reaction progress by GC or HPLC.

  • Upon completion, stop the reaction (e.g., by adding an organic solvent or by centrifugation to remove the cells).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts, concentrate, and purify the chiral lactone by column chromatography.[13][28]

Signaling Pathways, Experimental Workflows, and Logical Relationships

Visualizing the complex series of events in a chemical synthesis can greatly aid in understanding the underlying principles. The following diagrams, rendered in DOT language, illustrate key workflows and logical relationships in chiral lactone synthesis.

experimental_workflow_asymmetric_hydrogenation cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification start Combine Ketoester, Catalyst Precursor, and Chiral Ligand solvent Add Anhydrous Solvent start->solvent purge Purge with H₂ solvent->purge pressurize Pressurize with H₂ purge->pressurize react Stir at Elevated Temperature pressurize->react depressurize Depressurize and Purge with Inert Gas react->depressurize concentrate Concentrate Reaction Mixture depressurize->concentrate purify Purify by Chromatography concentrate->purify product Isolated Chiral Lactone purify->product

Caption: Experimental workflow for asymmetric hydrogenation.

logical_relationship_chiral_synthesis_strategies cluster_catalytic Catalytic Methods cluster_stoichiometric Stoichiometric & Resolution Methods main Chiral Lactone Synthesis asym_hydrog Asymmetric Hydrogenation main->asym_hydrog organocat Organocatalysis main->organocat biocat Biocatalysis main->biocat chiral_aux Chiral Auxiliaries main->chiral_aux kinetic_res Kinetic Resolution main->kinetic_res desym Desymmetrization main->desym

Caption: Core strategies for chiral lactone synthesis.

signaling_pathway_biocatalytic_bvmo ketone Cyclic Ketone bvmo Baeyer-Villiger Monooxygenase (BVMO) ketone->bvmo nadp NADP⁺ bvmo->nadp h2o H₂O bvmo->h2o criegee Criegee Intermediate bvmo->criegee Oxygen Insertion nadph NADPH nadph->bvmo o2 O₂ o2->bvmo lactone Chiral Lactone criegee->lactone Rearrangement

Caption: Biocatalytic pathway of a BVMO reaction.

Conclusion

The asymmetric synthesis of chiral lactones is a dynamic and evolving field, driven by the continuous demand for enantiomerically pure pharmaceuticals and complex natural products. The methodologies outlined in this guide, from well-established catalytic hydrogenations and the use of chiral auxiliaries to modern organocatalytic and biocatalytic approaches, provide a powerful and versatile toolkit for the synthetic chemist. The choice of a particular strategy depends on various factors, including the specific structure of the target lactone, the availability of starting materials, and the desired scale of the synthesis. A thorough understanding of these fundamental principles is essential for the rational design and efficient execution of synthetic routes to these valuable chiral building blocks, ultimately contributing to the advancement of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (-)-Corey Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for three prominent enantioselective synthetic routes to (-)-Corey lactone diol, a key intermediate in the synthesis of prostaglandins (B1171923).

Introduction

This compound, formally known as (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-ol, is a cornerstone chiral building block for the synthesis of a wide array of prostaglandins and their analogues. Prostaglandins are potent lipid compounds involved in numerous physiological processes, making them and their synthetic derivatives valuable therapeutic agents. The stereochemical complexity of this compound, possessing four contiguous stereocenters, demands highly stereocontrolled synthetic strategies. This document outlines three effective enantioselective approaches: an organocatalytic one-pot synthesis, a chemoenzymatic route, and a classic asymmetric Diels-Alder approach.

Organocatalytic One-Pot Synthesis (Hayashi's Method)

This highly efficient method, developed by Hayashi and coworkers, allows for the synthesis of this compound in a single reaction vessel from commercially available starting materials. The key transformation is a diphenylprolinol silyl (B83357) ether-mediated domino Michael/Michael reaction.[1][2] This one-pot procedure involves seven sequential reactions, significantly reducing purification steps and overall synthesis time.[2]

Quantitative Data
StepReactionReagents/CatalystYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
1Domino Michael/Michael Cycloaddition(S)-Diphenylprolinol silyl ether, p-nitrophenol98>99>98:2
2-7One-Pot Sequence (Reduction, Lactonization, Oxidation)LiAlH(OtBu)₃, HBF₄, K₂CO₃, KF, H₂O₂50 (overall)>99Not Applicable
Experimental Protocol: One-Pot Synthesis of this compound

Materials:

  • 3-(Dimethylphenylsilyl)propenal

  • Ethyl 4-oxo-2-pentenoate

  • (S)-Diphenylprolinol silyl ether

  • p-Nitrophenol

  • Isopropyl alcohol (i-PrOH)

  • Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃)

  • Tetrahydrofuran (THF)

  • Tetrafluoroboric acid (HBF₄, 47 wt. % in H₂O)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Potassium fluoride (B91410) (KF)

  • Hydrogen peroxide (H₂O₂, 35 wt. % in H₂O)

  • Dimethyl sulfide (B99878) (Me₂S)

Procedure: [2][3]

  • Domino Michael/Michael Reaction: To a solution of 3-(dimethylphenylsilyl)propenal (1.0 eq) and ethyl 4-oxo-2-pentenoate (2.0 eq) in i-PrOH, add (S)-diphenylprolinol silyl ether (0.1 eq), water (3.0 eq), and p-nitrophenol (1.0 eq) at room temperature. Stir the mixture for 1 hour.

  • Solvent Evaporation: Concentrate the reaction mixture in vacuo.

  • Reduction: Dissolve the residue in THF and cool to 60 °C. Add LiAlH(OtBu)₃ (3.5 eq) and stir for 15 minutes at 60 °C.

  • Lactonization and Silyl-Fluorine Exchange: Add aqueous HBF₄ (10 eq) at room temperature and stir for 1 minute. Concentrate the mixture in vacuo at 80 °C for 15 minutes.

  • Neutralization and Tamao-Fleming Oxidation: Dissolve the crude material in a 2:1 mixture of DMF and water. Add K₂CO₃ (10 eq) at room temperature, followed by KF (10 eq) and H₂O₂ (10 eq) at 40 °C. Stir for 1 hour.

  • Quenching: Quench the reaction with Me₂S at room temperature.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography to afford this compound. The overall yield for this one-pot synthesis is approximately 50%, with an enantiomeric excess of >99%.[2]

Workflow Diagram

Hayashi_One_Pot start Starting Materials domino Domino Michael/ Michael Reaction start->domino (S)-DPP silyl ether evap1 Evaporation domino->evap1 reduction Reduction evap1->reduction LiAlH(OtBu)3 lactonization Lactonization & Si-F Exchange reduction->lactonization HBF4 evap2 Evaporation lactonization->evap2 oxidation Tamao-Fleming Oxidation evap2->oxidation KF, H2O2 finish This compound oxidation->finish

Caption: One-pot synthesis of this compound.

Chemoenzymatic Synthesis

This route employs a key enzymatic transformation to establish the chirality of the molecule. A common strategy involves the enantioselective Baeyer-Villiger oxidation of a racemic bicyclic ketone, such as bicyclo[3.2.0]hept-2-en-6-one, using a Baeyer-Villiger monooxygenase (BVMO).[4] The resulting enantiopure lactone is then converted to this compound through a series of chemical transformations.

Quantitative Data
StepReactionReagents/CatalystYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
1Diels-Alder CycloadditionCyclopentadiene (B3395910), Dichloroacetyl chloride, Et₃N86RacemicNot Applicable
2DechlorinationZn, NH₄Cl~100RacemicNot Applicable
3Enantioselective Baeyer-Villiger OxidationBVMO (e.g., CHMO)45-50>99Not Applicable
4Prins-Type CyclizationParaformaldehyde, H₂SO₄, Formic acid79>99Not Applicable
Experimental Protocols

Protocol 2.1: Synthesis of Racemic Bicyclo[3.2.0]hept-2-en-6-one

  • [2+2] Cycloaddition: To a solution of dichloroacetyl chloride (1.0 eq) and freshly cracked cyclopentadiene (1.03 eq) in n-heptane, slowly add triethylamine (B128534) (1.0 eq) at 0 °C. Stir the mixture overnight at room temperature.

  • Work-up: Filter the reaction mixture and wash the filtrate with saturated brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Dechlorination: Dissolve the crude dichloroketone in a suitable solvent (e.g., ethanol) and add activated zinc dust (excess) and a saturated aqueous solution of ammonium (B1175870) chloride. Stir vigorously until the reaction is complete (monitored by TLC).

  • Purification: Filter the reaction mixture through celite and concentrate the filtrate. Purify the residue by distillation or column chromatography to yield racemic bicyclo[3.2.0]hept-2-en-6-one.

Protocol 2.2: Enantioselective Baeyer-Villiger Oxidation [5]

  • Biotransformation: In a buffered aqueous solution (e.g., Tris-HCl, pH 8.0) containing a glucose source and NADP⁺, add whole cells of E. coli expressing a cyclohexanone (B45756) monooxygenase (CHMO) or a purified BVMO.

  • Substrate Addition: Add a solution of racemic bicyclo[3.2.0]hept-2-en-6-one in a water-miscible organic solvent (e.g., DMSO) to the cell suspension.

  • Incubation: Shake the mixture at a controlled temperature (e.g., 25-30 °C) for 24-48 hours, monitoring the conversion by GC or HPLC.

  • Extraction and Purification: Extract the mixture with ethyl acetate (B1210297), dry the combined organic layers, and concentrate. Purify the resulting lactones by column chromatography to isolate the desired enantiopure (-)-2-oxabicyclo[3.3.0]oct-6-en-3-one.

Protocol 2.3: Prins-Type Cyclization to this compound [6]

  • Reaction Setup: To a mixture of formic acid and a catalytic amount of concentrated sulfuric acid, add paraformaldehyde (excess).

  • Cyclization: Add the enantiopure lactone obtained from the Baeyer-Villiger oxidation to the reaction mixture. Heat the solution (e.g., to 80 °C) and stir for several hours until the starting material is consumed.

  • Hydrolysis: Cool the reaction mixture and carefully add water. Heat the mixture to reflux to hydrolyze the formate (B1220265) esters.

  • Work-up and Purification: Neutralize the solution with a base (e.g., NaHCO₃) and extract with ethyl acetate. Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain this compound.

Signaling Pathway Diagram

Chemoenzymatic_Route start Cyclopentadiene + Dichloroketene cycloadd [2+2] Cycloaddition start->cycloadd dechlor Dechlorination cycloadd->dechlor rac_ketone Racemic Bicyclic Ketone dechlor->rac_ketone bv_ox Enantioselective Baeyer-Villiger Oxidation rac_ketone->bv_ox BVMO enant_lactone Enantiopure Lactone bv_ox->enant_lactone prins Prins-Type Cyclization & Hydrolysis enant_lactone->prins HCHO, H+ finish This compound prins->finish

Caption: Chemoenzymatic synthesis of this compound.

Asymmetric Diels-Alder Synthesis (Corey's Approach)

The seminal synthesis of prostaglandins by E.J. Corey established a foundational route that utilizes an asymmetric Diels-Alder reaction to set the key stereocenters.[7] Modern iterations of this approach often employ chiral Lewis acids to catalyze the cycloaddition of cyclopentadiene with a suitable dienophile, achieving high enantioselectivity.[8]

Quantitative Data
StepReactionReagents/CatalystYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
1Asymmetric Diels-AlderCyclopentadiene, 2-Chloroacrylonitrile, Chiral Lewis Acid~95>95>20:1 (endo:exo)
2Ketone Protection & HydrolysisEthylene (B1197577) glycol, p-TsOH; KOH~90 (2 steps)>95Not Applicable
3IodolactonizationKI, I₂~85>95Not Applicable
4Reduction & ProtectionBu₃SnH, AIBN; Ac₂O, Pyridine~80 (2 steps)>95Not Applicable
5Baeyer-Villiger Oxidationm-CPBA~85>95Not Applicable
6HydrolysisK₂CO₃, MeOH~95>95Not Applicable
Experimental Protocols

Protocol 3.1: Asymmetric Diels-Alder Reaction

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, prepare the chiral Lewis acid catalyst (e.g., a chiral oxazaborolidine or a copper(II)-bis(oxazoline) complex).

  • Cycloaddition: Cool a solution of the chiral Lewis acid in a suitable solvent (e.g., CH₂Cl₂) to a low temperature (e.g., -78 °C). Add the dienophile (e.g., 2-chloroacrylonitrile) followed by freshly cracked cyclopentadiene.

  • Reaction and Work-up: Stir the reaction at low temperature for several hours. Quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent, dry, and concentrate. Purify by column chromatography.

Protocol 3.2: Conversion to Iodolactone

  • Ketalization and Hydrolysis: Protect the ketone in the Diels-Alder adduct as a ketal (e.g., with ethylene glycol and p-TsOH). Subsequently, hydrolyze the nitrile to a carboxylic acid using a strong base (e.g., KOH).

  • Iodolactonization: Dissolve the resulting unsaturated carboxylic acid in a biphasic solvent system (e.g., ether/water) and add potassium iodide and iodine. Stir until the reaction is complete to form the iodolactone.

Protocol 3.3: Final Steps to this compound

  • Reductive Deiodination and Protection: Treat the iodolactone with a radical reducing agent (e.g., tributyltin hydride and AIBN) to remove the iodine. Protect the resulting alcohol (e.g., as an acetate ester with acetic anhydride (B1165640) and pyridine).

  • Baeyer-Villiger Oxidation: Perform a Baeyer-Villiger oxidation on the protected lactone using an oxidant like m-CPBA to introduce the second oxygen atom into the bicyclic system.

  • Deprotection: Hydrolyze the protecting group (e.g., the acetate) with a mild base (e.g., K₂CO₃ in methanol) to afford this compound.

Logical Relationship Diagram

Corey_Diels_Alder start Cyclopentadiene + Dienophile diels_alder Asymmetric Diels-Alder start->diels_alder Chiral Lewis Acid adduct Chiral Cycloadduct diels_alder->adduct protect_hydrolyze Protection & Hydrolysis adduct->protect_hydrolyze acid Unsaturated Acid protect_hydrolyze->acid iodolactonization Iodolactonization acid->iodolactonization iodolactone Iodolactone iodolactonization->iodolactone reduce_protect Reduction & Protection iodolactone->reduce_protect protected_lactone Protected Lactone reduce_protect->protected_lactone bv_ox Baeyer-Villiger Oxidation protected_lactone->bv_ox deprotection Deprotection bv_ox->deprotection finish This compound deprotection->finish

Caption: Asymmetric Diels-Alder approach to this compound.

References

Chemoenzymatic Route to Prostaglandins Utilizing (-)-Corey Lactone Diol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandins (B1171923) are a class of potent, hormone-like lipid compounds involved in a wide array of physiological processes, making them crucial targets in drug discovery and development. The chemical synthesis of these structurally complex molecules, particularly in an enantiomerically pure form, presents significant challenges. The (-)-Corey lactone diol is a cornerstone intermediate in prostaglandin (B15479496) synthesis, providing a versatile scaffold for the elaboration of the requisite stereochemistry and functionality. This application note details a robust chemoenzymatic strategy for the synthesis of prostaglandins, leveraging the high selectivity of enzymes for key transformations. This approach offers milder reaction conditions, enhanced stereocontrol, and potentially more sustainable manufacturing processes compared to purely chemical methods. Detailed protocols for enzymatic reactions, including Baeyer-Villiger oxidation for lactone formation, lipase-catalyzed kinetic resolution, and ketoreductase-mediated reductions, are provided. Furthermore, subsequent chemical transformations, such as Horner-Wadsworth-Emmons olefination and Wittig reactions to introduce the α- and ω-side chains, are described in detail.

Introduction

The landmark total synthesis of prostaglandins by E.J. Corey established the pivotal role of the bicyclic lactone intermediate, now known as the Corey lactone. The this compound, with its defined stereochemistry, serves as a critical starting point for the synthesis of a variety of prostaglandins, including PGF2α, PGE2, and their analogues.[1][2] Traditional chemical routes to these molecules often involve multiple protection/deprotection steps and the use of hazardous reagents. Chemoenzymatic routes have emerged as powerful alternatives, employing enzymes to catalyze key steps with high enantio- and regioselectivity.[3][4] This note outlines a synthetic pathway that combines the precision of biocatalysis with the efficiency of modern organic synthesis to afford prostaglandins from this compound.

Chemoenzymatic Synthesis Workflow

The overall strategy involves the enzymatic preparation of a chiral lactone intermediate, followed by chemical modifications to introduce the characteristic side chains of the prostaglandin molecule. The key steps include:

  • Enzymatic Baeyer-Villiger Oxidation: Formation of the lactone ring from a corresponding prochiral or racemic ketone.

  • Enzymatic Kinetic Resolution: Separation of enantiomers or diastereomers of Corey lactone precursors or derivatives.

  • Chemical Transformations: Functional group manipulations and the sequential addition of the ω- and α-side chains.

G cluster_0 Enzymatic Core Synthesis cluster_1 Side Chain Elaboration cluster_2 Final Prostaglandin Synthesis Prochiral Ketone Prochiral Ketone Racemic Corey Lactone Precursor Racemic Corey Lactone Precursor Prochiral Ketone->Racemic Corey Lactone Precursor Chemical Synthesis This compound This compound Racemic Corey Lactone Precursor->this compound Enzymatic Resolution (e.g., Lipase) Corey Aldehyde Corey Aldehyde This compound->Corey Aldehyde Oxidation Enone Intermediate Enone Intermediate Corey Aldehyde->Enone Intermediate Horner-Wadsworth-Emmons (ω-chain addition) Prostaglandin Precursor Prostaglandin Precursor Enone Intermediate->Prostaglandin Precursor Ketoreductase Reduction & Lactone Reduction Prostaglandin Prostaglandin Prostaglandin Precursor->Prostaglandin Wittig Reaction (α-chain addition)

Caption: Overall workflow of the chemoenzymatic synthesis of prostaglandins.

Key Experimental Protocols

Enzymatic Baeyer-Villiger Oxidation of a Prochiral Bicyclic Ketone

This protocol describes the asymmetric synthesis of a chiral lactone, a precursor to the Corey lactone, using a Baeyer-Villiger monooxygenase (BVMO).

Materials:

  • Prochiral bicyclic ketone (e.g., bicyclo[3.2.0]hept-2-en-6-one)

  • Baeyer-Villiger monooxygenase (e.g., from Rhodococcus jostii)

  • NADPH

  • Glucose-6-phosphate dehydrogenase (G6PDH) for cofactor regeneration

  • Glucose-6-phosphate

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • Ethyl acetate

  • Saturated aqueous NaCl solution

  • Anhydrous Na2SO4

Procedure:

  • In a temperature-controlled reaction vessel, dissolve the prochiral bicyclic ketone in a minimal amount of a water-miscible co-solvent (e.g., DMSO).

  • Add this solution to the potassium phosphate buffer containing NADPH, glucose-6-phosphate, and G6PDH.

  • Initiate the reaction by adding the BVMO enzyme solution.

  • Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with gentle agitation.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaCl solution, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the resulting chiral lactone by column chromatography.

Lipase-Catalyzed Kinetic Resolution of a Racemic Corey Lactone Derivative

This protocol outlines the enantioselective acylation of a racemic Corey lactone derivative to separate the desired enantiomer.[5][6][7][8]

Materials:

  • Racemic Corey lactone derivative (e.g., (±)-Corey lactone benzoate)

  • Immobilized lipase (B570770) (e.g., Novozym 435, Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Molecular sieves (4 Å)

Procedure:

  • To a solution of the racemic Corey lactone derivative in the anhydrous organic solvent, add the immobilized lipase and molecular sieves.

  • Add the acyl donor to the suspension.

  • Incubate the reaction mixture at a specific temperature (e.g., 40 °C) with shaking.

  • Monitor the conversion by chiral HPLC or GC. The reaction should be stopped at approximately 50% conversion to obtain high enantiomeric excess for both the acylated product and the unreacted starting material.

  • Filter off the enzyme.

  • Remove the solvent under reduced pressure.

  • Separate the acylated product from the unreacted alcohol by column chromatography.

Horner-Wadsworth-Emmons Olefination for ω-Side Chain Installation

This protocol describes the formation of the enone intermediate by reacting the Corey aldehyde with a phosphonate (B1237965) reagent.[9][10][11][12]

Materials:

  • Corey aldehyde (derived from this compound via oxidation)

  • Dimethyl-(2-oxoheptyl)phosphonate

  • Strong base (e.g., NaH, n-BuLi)

  • Anhydrous THF

  • Saturated aqueous NH4Cl solution

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve the phosphonate reagent in anhydrous THF.

  • Cool the solution to -78 °C and add the strong base dropwise. Stir for 30 minutes.

  • Add a solution of the Corey aldehyde in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for several hours and then warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the enone intermediate by flash column chromatography.

Ketoreductase-Catalyzed Reduction of the Enone

This protocol details the stereoselective reduction of the C15-ketone of the enone intermediate.[13][14][15][16]

Materials:

  • Enone intermediate

  • Ketoreductase (KRED)

  • NADPH or NADH

  • Cofactor regeneration system (e.g., glucose/GDH or isopropanol/ADH)

  • Buffer (e.g., potassium phosphate, pH 7.0)

  • Organic co-solvent (e.g., isopropanol)

Procedure:

  • In a reaction vessel, prepare a solution of the buffer, cofactor, and the cofactor regeneration system.

  • Add the enone intermediate, dissolved in a minimal amount of the organic co-solvent.

  • Initiate the reaction by adding the ketoreductase.

  • Stir the mixture at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction for the disappearance of the starting material by HPLC or TLC.

  • Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate.

  • Purify the resulting allylic alcohol by column chromatography.

Wittig Reaction for α-Side Chain Installation

This protocol describes the final step of introducing the α-side chain to a lactol intermediate.[2][17][18][19]

Materials:

  • Lactol (obtained by reduction of the lactone with DIBAL-H)

  • (4-Carboxybutyl)triphenylphosphonium bromide

  • Strong base (e.g., potassium tert-butoxide, NaHMDS)

  • Anhydrous solvent (e.g., THF, DMSO)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend the phosphonium (B103445) salt in the anhydrous solvent.

  • Add the strong base and stir the resulting ylide solution at room temperature until it becomes a clear, colored solution.

  • Cool the ylide solution to a low temperature (e.g., -20 °C).

  • Add a solution of the lactol in the anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and acidify to a pH of ~4-5 with a mild acid (e.g., saturated aqueous NaHSO4).

  • Extract the prostaglandin product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the final prostaglandin by column chromatography.

Quantitative Data Summary

StepEnzyme/ReactionSubstrateProductYield (%)Enantiomeric/Diastereomeric Excess (%)Reference
1Baeyer-Villiger OxidationBicyclic KetoneChiral Lactone>90>99 ee[20][21][22][23][24]
2Lipase Kinetic ResolutionRacemic Corey Lactone DerivativeAcylated Lactone & Unreacted Alcohol~45 (for each)>98 ee[5][6][7][8]
3Horner-Wadsworth-EmmonsCorey AldehydeEnone Intermediate80-90N/A[9][10][11][12]
4Ketoreductase ReductionEnone IntermediateAllylic Alcohol>95>99 de[13][15][16]
5Wittig ReactionLactol IntermediateProstaglandin F2α60-75N/A[2][18][19]

Signaling Pathway and Logical Relationships

G cluster_enzymatic Enzymatic Steps cluster_chemical Chemical Steps BVMO Baeyer-Villiger Monooxygenase Chiral Lactone Chiral Lactone BVMO->Chiral Lactone Lipase Lipase This compound This compound Lipase->this compound KRED Ketoreductase Allylic Alcohol Allylic Alcohol KRED->Allylic Alcohol Oxidation Oxidation Corey Aldehyde Corey Aldehyde Oxidation->Corey Aldehyde HWE Horner-Wadsworth-Emmons Enone Enone HWE->Enone Lactone_Reduction Lactone Reduction Lactol Lactol Lactone_Reduction->Lactol Wittig Wittig Reaction Prostaglandin Prostaglandin Wittig->Prostaglandin Prochiral Ketone Prochiral Ketone Prochiral Ketone->BVMO Racemic Precursor Racemic Precursor Racemic Precursor->Lipase This compound->Oxidation Corey Aldehyde->HWE Enone->KRED Allylic Alcohol->Lactone_Reduction Lactol->Wittig

Caption: Relationship between enzymatic and chemical steps in prostaglandin synthesis.

Conclusion

The chemoenzymatic approach to prostaglandin synthesis starting from this compound or its precursors offers a highly efficient and stereoselective route to these valuable pharmaceutical compounds. By strategically employing enzymes for critical steps such as asymmetric lactonization and kinetic resolution, this methodology addresses many of the challenges associated with traditional organic synthesis. The detailed protocols and data presented in this application note provide a framework for researchers in academia and industry to develop and optimize the synthesis of prostaglandins and their analogues for therapeutic applications.

References

Application Notes and Protocols for the Total Synthesis of Prostaglandin F2α (Corey Synthesis)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Prostaglandin F2α (PGF2α) is a biologically active lipid compound involved in various physiological processes, including uterine contraction, bronchoconstriction, and the regulation of intraocular pressure. Its complex stereochemical architecture has made it a challenging and classic target in organic synthesis. The landmark total synthesis developed by E.J. Corey and his group established a versatile and stereocontrolled route to PGF2α and other prostaglandins, centered around the pivotal intermediate known as the Corey lactone.[1][2][3][4] This document provides a detailed, step-by-step protocol for the Corey synthesis of PGF2α, intended for researchers in the fields of organic chemistry and drug development.

Overall Synthetic Strategy

The Corey synthesis of PGF2α is a convergent synthesis that relies on the construction of a key bicyclic intermediate, the Corey lactone, which contains the necessary stereocenters for the cyclopentane (B165970) core of the prostaglandin. The synthesis can be broadly divided into three main stages:

  • Synthesis of the Corey Lactone Diol: This stage involves the construction of the bicyclic lactone core with the correct relative stereochemistry.

  • Elaboration of the ω (Lower) Side Chain: The lower side chain is introduced via a Horner-Wadsworth-Emmons reaction.

  • Elaboration of the α (Upper) Side Chain and Final Transformations: The upper side chain is installed using a Wittig reaction, followed by deprotection steps to yield the final PGF2α molecule.

Experimental Protocols

Stage 1: Synthesis of the Corey Lactone Diol

This stage establishes the stereochemically rich cyclopentanoid core of PGF2α.

Step 1: Diels-Alder Cycloaddition

  • Reaction: Cyclopentadiene (B3395910) reacts with 2-chloroacrylonitrile (B132963) in the presence of a copper(II) tetrafluoroborate (B81430) catalyst to form a bicyclo[2.2.1]heptene derivative.

  • Protocol:

    • To a solution of freshly distilled cyclopentadiene (1.1 eq) in dichloromethane (B109758) (DCM) at 0 °C, add 2-chloroacrylonitrile (1.0 eq).

    • Add a catalytic amount of copper(II) tetrafluoroborate (Cu(BF₄)₂) (0.05 eq).

    • Stir the mixture at 0 °C for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. The crude product is typically used in the next step without further purification.

Step 2: Hydrolysis of the Nitrile and Epoxide Formation

  • Reaction: The chloronitrile is hydrolyzed with potassium hydroxide (B78521) to a ketone, which is then subjected to Baeyer-Villiger oxidation to form the lactone.

  • Protocol:

    • Dissolve the crude product from Step 1 in a mixture of dimethyl sulfoxide (B87167) (DMSO) and water.

    • Add potassium hydroxide (KOH) (3.0 eq) and heat the mixture at 30 °C for 14 hours.[5]

    • Cool the reaction mixture and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the bicyclic ketone.

    • Dissolve the ketone in DCM and add m-chloroperoxybenzoic acid (mCPBA) (1.2 eq).

    • Stir at room temperature for 12-16 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and then brine. Dry the organic layer and concentrate to yield the lactone.

Step 3: Iodolactonization

  • Reaction: The lactone is opened to a hydroxy acid, which then undergoes iodolactonization to introduce the iodine and hydroxyl groups with the desired stereochemistry.

  • Protocol:

    • Hydrolyze the lactone from the previous step with aqueous sodium hydroxide (NaOH) at 0 °C for 12 hours.[5]

    • Acidify the solution with dilute HCl and extract the resulting hydroxy acid with ethyl acetate (B1210297).

    • To the crude hydroxy acid dissolved in a biphasic mixture of DCM and water, add potassium triiodide (KI₃) (1.5 eq) and sodium bicarbonate (2.0 eq).

    • Stir vigorously at room temperature for 24 hours.

    • Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with sodium thiosulfate (B1220275) solution and brine, dry, and concentrate to give the iodolactone.

Step 4: Reductive Deiodination and Protection

  • Reaction: The iodine is removed by radical reduction, and the hydroxyl group is acetylated.

  • Protocol:

    • Dissolve the iodolactone in benzene. Add tributyltin hydride (n-Bu₃SnH) (1.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

    • Reflux the mixture for 2 hours.

    • Cool the reaction and concentrate under reduced pressure. Purify by column chromatography to remove tin residues.

    • Dissolve the resulting alcohol in pyridine (B92270) and add acetic anhydride (B1165640) (Ac₂O) (1.5 eq).[5]

    • Stir at room temperature for 15 minutes.[5] Quench with water and extract with ethyl acetate. Wash the organic layer with copper sulfate solution (to remove pyridine), water, and brine. Dry and concentrate to give the protected Corey lactone.

Step 5: Hydrolysis to Corey Lactone Diol

  • Reaction: The methoxymethyl ether and the acetate protecting groups are removed.

  • Protocol:

    • Dissolve the protected lactone in dichloromethane at 0 °C and add boron tribromide (BBr₃) (1.5 eq) dropwise.[5] Stir for 2 hours.

    • Quench carefully with water and extract with ethyl acetate. Dry and concentrate.

    • Dissolve the crude product in methanol (B129727) and add potassium carbonate (K₂CO₃) (2.0 eq).[5]

    • Stir at room temperature for 15 minutes.[5] Neutralize with dilute acid and extract with ethyl acetate. Dry, concentrate, and purify by column chromatography to yield the Corey lactone diol.

Stage 2: Elaboration of the ω (Lower) Side Chain

Step 6: Oxidation to the Corey Aldehyde

  • Reaction: The primary alcohol of the Corey lactone diol is selectively oxidized to an aldehyde.

  • Protocol:

    • To a solution of the Corey lactone diol in DCM at 0 °C, add Collins reagent (CrO₃·2Pyr) or Swern oxidation reagents.[5]

    • Stir for 1 hour, monitoring by TLC.

    • Upon completion, quench the reaction (e.g., with isopropanol (B130326) for Collins reagent) and filter through a pad of celite.

    • Concentrate the filtrate and purify by column chromatography to obtain the Corey aldehyde.

Step 7: Horner-Wadsworth-Emmons Reaction

  • Reaction: The Corey aldehyde is reacted with a phosphonate (B1237965) ylide to form the enone of the lower side chain. This reaction typically yields the E-alkene.[6][7]

  • Protocol:

    • To a suspension of sodium hydride (NaH) (1.1 eq) in anhydrous dimethoxyethane (DME) at room temperature, add dimethyl (2-oxoheptyl)phosphonate (1.1 eq) dropwise.

    • Stir for 1 hour until gas evolution ceases.

    • Add a solution of the Corey aldehyde in DME and stir for 1 hour.[5]

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Step 8: Stereoselective Reduction of the Enone

  • Reaction: The C15 ketone is stereoselectively reduced to the desired (S)-alcohol using zinc borohydride (B1222165). The stereoselectivity is directed by the neighboring hydroxyl group.[8][9]

  • Protocol:

    • Dissolve the enone in DME at room temperature.

    • Add a solution of zinc borohydride (Zn(BH₄)₂) (1.5 eq) in DME.

    • Stir for 30 minutes.[5]

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography to separate the C15 epimers.

Stage 3: Elaboration of the α (Upper) Side Chain and Final Transformations

Step 9: Protection of the Hydroxyl Groups

  • Reaction: The two secondary hydroxyl groups are protected as tetrahydropyranyl (THP) ethers.

  • Protocol:

    • Dissolve the diol from the previous step in DCM.

    • Add 3,4-dihydropyran (2.5 eq) and a catalytic amount of p-toluenesulfonic acid (TsOH).

    • Stir at room temperature for 15 minutes.[5]

    • Quench with saturated sodium bicarbonate solution and extract with DCM.

    • Dry the organic layer and concentrate to give the bis-THP protected intermediate.

Step 10: Reduction of the Lactone to a Lactol

  • Reaction: The lactone is selectively reduced to a lactol (a cyclic hemiacetal) using diisobutylaluminium hydride (DIBAL-H) at low temperature.[10][11][12][13][14]

  • Protocol:

    • Dissolve the protected lactone in anhydrous toluene (B28343) and cool to -78 °C.

    • Add a solution of DIBAL-H (1.1 eq) in toluene dropwise, maintaining the temperature below -70 °C.

    • Stir at -78 °C for 30 minutes.[5]

    • Quench the reaction at -78 °C by the slow addition of methanol.

    • Allow the mixture to warm to room temperature, add water, and stir until the aluminum salts precipitate.

    • Filter the mixture through celite and concentrate the filtrate to obtain the crude lactol, which is used directly in the next step.

Step 11: Wittig Reaction

  • Reaction: The lactol is reacted with the ylide derived from (4-carboxybutyl)triphenylphosphonium bromide to install the α-side chain. This reaction typically produces the Z-alkene.[15][16]

  • Protocol:

    • Prepare the ylide by treating (4-carboxybutyl)triphenylphosphonium bromide (2.5 eq) with two equivalents of dimsyl sodium in DMSO.

    • Add a solution of the crude lactol in DMSO to the ylide solution.

    • Stir at room temperature for 2 hours.

    • Pour the reaction mixture into ice-water and acidify with dilute HCl.

    • Extract with a mixture of ethyl acetate and diethyl ether.

    • Wash the organic layer with water and brine, dry, and concentrate.

Step 12: Deprotection

  • Reaction: The THP protecting groups are removed under acidic conditions to yield PGF2α.

  • Protocol:

    • Dissolve the crude product from the Wittig reaction in a mixture of acetic acid and water.

    • Stir at 37 °C for 3 hours.[5]

    • Remove the solvent under reduced pressure and purify the residue by column chromatography to afford PGF2α.

Data Presentation

StepReactionReagentsYield (%)Reference
1-2Diels-Alder & Hydrolysis/Oxidation1. Cyclopentadiene, 2-Chloroacrylonitrile, Cu(BF₄)₂ 2. KOH, DMSO/H₂O 3. mCPBA, DCM~80 (for 3 steps)[5]
3Iodolactonization1. NaOH, H₂O 2. KI₃, NaHCO₃~80 (for 2 steps)[5]
4Reductive Deiodination & Acetylation1. n-Bu₃SnH, AIBN 2. Ac₂O, Pyridine~99 (deiodination), ~100 (acetylation)[5]
5Deprotection1. BBr₃, DCM 2. K₂CO₃, MeOH~90 (BBr₃), ~100 (K₂CO₃)[5]
6OxidationCrO₃·2Pyr, DCM~70 (for 2 steps with HWE)[5]
7Horner-Wadsworth-EmmonsNaH, Dimethyl (2-oxoheptyl)phosphonate~70 (for 2 steps with oxidation)[5]
8Ketone ReductionZn(BH₄)₂, DME~49 (desired epimer)[5]
9THP ProtectionDihydropyran, TsOHQuantitative[5]
10Lactone ReductionDIBAL-H, Toluene~80 (for 3 steps with Wittig)[5]
11Wittig Reaction(Ph₃P(CH₂)₄COOH)Br, Dimsyl sodium~80 (for 3 steps with lactone reduction)[5]
12DeprotectionAcetic acid, H₂O~90[5]

Mandatory Visualization

Corey_Synthesis_PGF2a Start Cyclopentadiene + 2-Chloroacrylonitrile DielsAlder Diels-Alder Start->DielsAlder Bicycloheptene Bicyclo[2.2.1]heptene derivative HydrolysisOxidation Hydrolysis & Baeyer-Villiger Bicycloheptene->HydrolysisOxidation Ketone Bicyclic Ketone Lactone1 Initial Lactone Iodolactonization Iodolactonization Lactone1->Iodolactonization Iodolactone Iodolactone ReductionProtection Reductive Deiodination & Acetylation Iodolactone->ReductionProtection CoreyLactoneProtected Protected Corey Lactone Deprotection1 Deprotection CoreyLactoneProtected->Deprotection1 CoreyLactoneDiol Corey Lactone Diol Oxidation Oxidation CoreyLactoneDiol->Oxidation CoreyAldehyde Corey Aldehyde HWE Horner-Wadsworth-Emmons CoreyAldehyde->HWE Enone Enone Intermediate KetoneReduction Ketone Reduction (Zn(BH₄)₂) Enone->KetoneReduction Diol C15-(S)-Diol THP_Protection THP Protection Diol->THP_Protection THP_Protected bis-THP Protected Intermediate LactoneReduction Lactone Reduction (DIBAL-H) THP_Protected->LactoneReduction Lactol Lactol Wittig Wittig Reaction Lactol->Wittig PGF2a_Protected Protected PGF2α Deprotection2 Deprotection PGF2a_Protected->Deprotection2 PGF2a PGF2α DielsAlder->Bicycloheptene HydrolysisOxidation->Lactone1 Iodolactonization->Iodolactone ReductionProtection->CoreyLactoneProtected Deprotection1->CoreyLactoneDiol Oxidation->CoreyAldehyde HWE->Enone KetoneReduction->Diol THP_Protection->THP_Protected LactoneReduction->Lactol Wittig->PGF2a_Protected Deprotection2->PGF2a

Caption: The Corey synthesis of PGF2α workflow.

References

Application Notes and Protocols: Synthesis of Prostaglandin Analogs from a Common Chiral Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of clinically significant prostaglandin (B15479496) F2α (PGF2α) analogs, Latanoprost and Travoprost (B1681362), from a common chiral intermediate, the Corey lactone diol. The use of a common intermediate offers an efficient and stereocontrolled route to various prostaglandin analogs, streamlining drug discovery and development efforts.

Introduction

Prostaglandins (B1171923) are a class of lipid compounds with diverse and potent physiological effects, making them valuable therapeutic agents. However, their inherent chemical instability and rapid metabolism in vivo necessitate the development of more stable and potent synthetic analogs. A convergent and efficient strategy for synthesizing these analogs involves the use of a common chiral intermediate that contains the core stereochemical complexity of the target molecule. The Corey lactone is a widely utilized and versatile building block for the stereocontrolled synthesis of a multitude of prostaglandins and their analogs.[1][2][3][4] This document outlines the synthesis of two prominent antiglaucoma drugs, Latanoprost and Travoprost, starting from the Corey lactone diol.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of Latanoprost and the intermediate Corey lactone, highlighting the efficiency of modern synthetic methods.

CompoundStarting MaterialKey MethodOverall Yield (%)Enantiomeric Excess (ee)Reference
Corey Lactone Commercially available starting materialsOne-pot domino Michael/Michael reaction50%>99%[5][6][7]
Latanoprost Cyclopentanone D (derived from asymmetric domino reaction)Seven-pot synthesis with five purifications25%-[5][6]
Latanoprost Corey lactone diolSwern oxidation, allylic reduction, Wittig reactionGoodHigh stereoselectivity[8]

Synthetic Workflow

The overall synthetic strategy from the common chiral intermediate, Corey lactone diol, to the target prostaglandin analogs involves a series of key transformations to install the α- and ω-side chains. The workflow is depicted below.

Synthetic_Workflow Corey_Lactone Corey Lactone Diol (Common Chiral Intermediate) Oxidation Oxidation (e.g., Swern) Corey_Lactone->Oxidation Aldehyde Corey Aldehyde Derivative Oxidation->Aldehyde HWE Horner-Wadsworth-Emmons Reaction Aldehyde->HWE Install ω-chain Enone Enone Intermediate HWE->Enone Reduction_1 Stereoselective Reduction Enone->Reduction_1 Alcohol Protected Alcohol Reduction_1->Alcohol Reduction_2 Lactone Reduction (e.g., DIBAL-H) Alcohol->Reduction_2 Lactol Lactol Intermediate Reduction_2->Lactol Wittig Wittig Reaction Lactol->Wittig Install α-chain Protected_PG Protected Prostaglandin Analog Wittig->Protected_PG Deprotection Deprotection Protected_PG->Deprotection Final_Analog Final Prostaglandin Analog (Latanoprost or Travoprost) Deprotection->Final_Analog

Caption: General synthetic workflow from Corey lactone diol.

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of Latanoprost and Travoprost from Corey lactone diol.

Protocol 1: Synthesis of (15R)-Latanoprost from Corey Lactone Diol[8]

This protocol outlines the key steps for the synthesis of (15R)-Latanoprost, an epimer of the active drug, illustrating the general synthetic sequence.

Step 1: Swern Oxidation of Corey Lactone Diol

  • To a solution of oxalyl chloride (2.5 mmol) in dichloromethane (B109758) (500 mL) at -72°C, add dimethyl sulfoxide (B87167) (DMSO, 3.5 mmol) dropwise over 40 minutes.

  • Stir the mixture for 10 minutes.

  • Slowly add a solution of Corey lactone diol (1 mmol) in dichloromethane to the reaction mixture.

  • Continue stirring for 4 hours at -72°C.

  • Quench the reaction by adding triethylamine (B128534) (100 mL) at -72°C.

  • Dilute the reaction mixture with water (300 mL) and extract the product.

Step 2: Horner-Wadsworth-Emmons (HWE) Reaction to form the Enone

  • This step involves the reaction of the aldehyde obtained from Step 1 with a suitable phosphonate (B1237965) ylide to construct the ω-side chain. For Travoprost synthesis, a specific phosphonate is used.[9][10]

  • The deprotonation of the phosphonate is typically achieved using a base like potassium hydroxide.[9][10]

Step 3: Stereoselective Reduction of the Enone

  • For the synthesis of Travoprost, the reduction of the 15-oxo group is carried out using a 2-methyl-CBS-oxazaborolidine catalyst with a borane (B79455) reducing agent like catecholborane to achieve high stereoselectivity.[9][10]

  • For the synthesis of (15R)-Latanoprost, a single-step reduction of the keto and alkene functional groups can be achieved using NiCl₂/NaBH₄ in methanol (B129727).[8]

Step 4: Reduction of the Lactone to the Lactol

  • To a solution of the protected alcohol intermediate (1 mmol) in THF (50 mL) at -70°C, add diisobutylaluminum hydride (DIBAL-H, 3.5 mmol) dropwise.

  • Continue stirring for 1 hour at -70°C.

  • Quench the reaction with methanol (67.5 mL) below -70°C.

  • Raise the temperature to 5°C and add water (67.5 mL) and ethyl acetate (B1210297) (270 mL).

  • Stir for 30 minutes at room temperature to yield the lactol.

Step 5: Wittig Reaction to Install the α-Chain

  • The lactol intermediate is then subjected to a Wittig reaction with an appropriate phosphonium (B103445) salt to introduce the α-side chain.

  • This step is followed by deprotection of the protecting groups to yield the final prostaglandin analog.

Prostaglandin Signaling Pathways

Prostaglandins exert their biological effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. The signaling pathways activated depend on the specific receptor subtype. Prostaglandin F2α and its analogs primarily act on the FP receptor. The general signaling cascade for prostaglandins like PGE2, which activates multiple receptor subtypes, is illustrated below.

Prostaglandin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs EP4->Gi PI3K PI3K EP4->PI3K PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ [Ca2+] IP3_DAG->Ca2 AC_inc Adenylate Cyclase Gs->AC_inc cAMP_inc ↑ cAMP AC_inc->cAMP_inc PKA PKA cAMP_inc->PKA MAPK MAPK PKA->MAPK AC_dec Adenylate Cyclase Gi->AC_dec cAMP_dec ↓ cAMP AC_dec->cAMP_dec

Caption: PGE2 signaling pathways via EP receptors.

PGF2α and its analogs, such as Latanoprost and Travoprost, primarily exert their effects through the Prostaglandin F (FP) receptor.[11] This interaction stimulates phospholipase A2, leading to the release of arachidonic acid and subsequent synthesis of other prostaglandins, which can then mediate downstream effects like the relaxation of the ciliary muscle to increase uveoscleral outflow and reduce intraocular pressure.[12]

PGF2a_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α / Analog FP_Receptor FP Receptor PGF2a->FP_Receptor PLA2 Phospholipase A2 FP_Receptor->PLA2 stimulates Arachidonic_Acid Arachidonic Acid Release PLA2->Arachidonic_Acid Endogenous_PGs Endogenous Prostaglandin Synthesis (e.g., PGE2) Arachidonic_Acid->Endogenous_PGs Biological_Effect Biological Effect (e.g., Ciliary Muscle Relaxation, Increased Uveoscleral Outflow) Endogenous_PGs->Biological_Effect

Caption: PGF2α analog signaling pathway.

Conclusion

The use of a common chiral intermediate like the Corey lactone provides a highly efficient and stereoselective platform for the synthesis of a diverse range of prostaglandin analogs. The protocols and pathways detailed in these notes offer a foundational understanding for researchers in medicinal chemistry and drug development to design and execute the synthesis of novel prostaglandin-based therapeutics. The modular nature of this synthetic strategy allows for the facile introduction of various side chains, enabling the exploration of structure-activity relationships and the optimization of pharmacological profiles.

References

Application Note: Scalable One-Pot Synthesis of (-)-Corey Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Corey lactone diol is a pivotal intermediate in the synthesis of prostaglandins (B1171923) and their analogues, a class of potent biologically active molecules with broad therapeutic applications. The efficient and scalable synthesis of this chiral building block is of significant interest to the pharmaceutical industry. This application note details a highly efficient, time-economical, and scalable one-pot synthesis of this compound. Additionally, a comparative overview of a multi-step synthetic route amenable to industrial production is provided. Detailed experimental protocols and quantitative data are presented to enable researchers to evaluate and implement these methodologies.

Introduction

The synthesis of prostaglandins, complex and stereochemically rich molecules, relies heavily on the availability of key chiral intermediates. This compound has emerged as a cornerstone in this field, providing a versatile scaffold for the elaboration of various prostaglandin (B15479496) side chains. Traditional syntheses of this intermediate often involve multiple steps, including protection/deprotection sequences and chromatographic purifications, which can be time-consuming and generate significant chemical waste, posing challenges for large-scale production.

To address these limitations, streamlined and efficient synthetic strategies are highly sought after. This document outlines a one-pot synthesis developed by Hayashi and co-workers that significantly reduces reaction time and operational complexity.[1][2][3] This method proceeds through a domino Michael/Michael reaction and subsequent transformations in a single reaction vessel, offering a significant advantage in terms of pot and time economy.[1][2] For the purpose of comparison, a multi-step synthesis route, outlined in patent literature and deemed suitable for industrial production, is also summarized.[4][5]

Comparative Synthesis Data

The following tables summarize the quantitative data for two distinct synthetic approaches to this compound, allowing for a direct comparison of their key performance indicators.

Table 1: Scalable One-Pot Synthesis of this compound

ParameterValueReference
Starting Materials3-(dimethylphenylsilyl)propenal, ethyl 4-oxo-2-pentenoate[6]
Key Reagents(R)-diphenylprolinol silyl (B83357) ether, p-nitrophenol, LiAl(OtBu)3H, HBF4, KF, H2O2[6]
Overall Yield50%[3][6]
Enantiomeric Excess>99%[3]
Reaction Time152 minutes[1][3]
ScaleGram-scale demonstrated[1][2][3]
Number of Pots1[1][3]
PurificationColumn chromatography[6]

Table 2: Multi-Step Industrial Synthesis of this compound (Selected Steps)

StepStarting MaterialProductYieldReference
DepolymerizationDicyclopentadiene (B1670491)1,3-cyclopentadiene96%[4]
Cyclization1,3-cyclopentadiene, Dichloroacetyl chlorideDichloro-adduct86%[4]
Oxidation & RearrangementDichloro-adductOxidized intermediateNot specified[4]
DechlorinationOxidized intermediateDechlorinated intermediateNot specified[4]
Ring Opening & ResolutionDechlorinated intermediateChiral intermediateNot specified[4]
Prins Reaction & HydrolysisChiral intermediateThis compoundNot specified[4]

Note: The patent literature for the multi-step synthesis does not provide an overall yield, but focuses on the industrial applicability of the route.[4][5]

Experimental Protocols

Protocol 1: Scalable One-Pot Synthesis of this compound

This protocol is adapted from the work of Hayashi and co-workers and has been demonstrated on a gram scale.[1][6]

Materials:

  • 3-(dimethylphenylsilyl)propenal

  • ethyl 4-oxo-2-pentenoate

  • Isopropanol (iPrOH)

  • Water (H₂O)

  • (R)-diphenylprolinol silyl ether

  • p-nitrophenol

  • Tetrahydrofuran (THF)

  • Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H)

  • Tetrafluoroboric acid (HBF₄, 47 wt. % in H₂O)

  • Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Potassium fluoride (B91410) (KF)

  • Hydrogen peroxide (H₂O₂, 35 wt. % in H₂O)

  • Dimethyl sulfide (B99878) (Me₂S)

  • Silica (B1680970) gel for column chromatography

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

Procedure:

  • To a solution of 3-(dimethylphenylsilyl)propenal (2.28 g, 12 mmol) and ethyl 4-oxo-2-pentenoate (1.42 g, 10 mmol) in iPrOH (2.5 mL), add H₂O (540 µL, 30 mmol), (R)-diphenylprolinol silyl ether (325 mg, 1.0 mmol), and p-nitrophenol (1.39 g, 10 mmol) at room temperature.

  • Stir the reaction mixture at this temperature for 1 hour.

  • Concentrate the reaction mixture in vacuo.

  • Dissolve the crude material in THF (20 mL) and add LiAl(OtBu)₃H (8.89 g, 35 mmol) to the solution at 60 °C.

  • Stir the reaction mixture at 60 °C for 15 minutes.

  • Cool the mixture to room temperature and add aqueous HBF₄ (10.6 mL, 100 mmol, 47 wt. % in H₂O).

  • Stir the reaction mixture at room temperature for 1 minute.

  • Concentrate the resulting solution in vacuo at 80 °C for 15 minutes.

  • Dissolve the crude material in a mixture of DMF and H₂O (2:1, 30 mL) and add K₂CO₃ (13.8 g, 100 mmol) at room temperature.

  • Add KF (5.6 g, 100 mmol) and aqueous H₂O₂ (3.5 mL, 100 mmol, 35 wt. % in H₂O) at 40 °C.

  • Stir the reaction mixture at 40 °C for 1 hour.

  • Cool the mixture to room temperature and add Me₂S (2.3 mL) to quench the reaction.

  • Concentrate the mixture in vacuo and directly purify the residue by column chromatography on silica gel (CHCl₃:MeOH = 20:1 to 10:1) to afford this compound (865 mg, 5.0 mmol, 50% yield).[6]

Protocol 2: Key Steps in a Multi-Step Industrial Synthesis

This section provides an overview of the initial steps from a patented synthetic route claimed to be suitable for industrial production.[4]

Step 1: Depolymerization of Dicyclopentadiene

  • Add 200g of dicyclopentadiene to a 500ml flask.

  • Heat under stirring until completely dissolved and clarified.

  • Perform rectification with a rectification column, collecting the fraction at 38-42°C to obtain 1,3-cyclopentadiene (192g, 96% yield).[4]

Step 2: Cyclization with Dichloroacetyl Chloride

  • To a 2L four-necked flask, add dichloroacetyl chloride (100g), 1,3-cyclopentadiene (103g), and n-heptane (0.68L).

  • Slowly add a solution of triethylamine (B128534) (72.4g) in n-hexane dropwise.

  • Stir the mixture overnight at room temperature.

  • Filter the reaction mixture and wash the filtrate with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent by distillation under reduced pressure at low temperature.

  • Distill the residue under reduced pressure, collecting the fraction at 50-54°C to obtain the dichloro-adduct (104g, 86% yield).[4]

Visualizations

The following diagram illustrates the workflow of the scalable one-pot synthesis of this compound.

G cluster_0 One-Pot Synthesis Workflow start Starting Materials: 3-(dimethylphenylsilyl)propenal ethyl 4-oxo-2-pentenoate domino Domino Michael/Michael Reaction (R)-diphenylprolinol silyl ether, p-nitrophenol, iPrOH/H₂O 1 hr, RT start->domino evap1 Evaporation domino->evap1 reduction Reduction of Aldehyde & Ketone LiAl(OtBu)₃H, THF 15 min, 60°C evap1->reduction quench_cyclize Quench & Lactonization aq. HBF₄ 1 min, RT reduction->quench_cyclize evap2 Evaporation 80°C, 15 min quench_cyclize->evap2 oxidation Tamao-Fleming Oxidation KF, H₂O₂, K₂CO₃, DMF/H₂O 1 hr, 40°C evap2->oxidation purification Purification Column Chromatography oxidation->purification end This compound purification->end

Caption: Workflow of the one-pot synthesis of this compound.

Conclusion

The one-pot synthesis of this compound offers a significant improvement over traditional multi-step methods in terms of time and resource efficiency.[1] Its demonstrated gram-scale feasibility makes it an attractive option for researchers and drug development professionals requiring access to this key prostaglandin intermediate.[1][2][3] While the multi-step route may be tailored for large-scale industrial production, the one-pot method provides a rapid and elegant solution for laboratory-scale synthesis and process development. The detailed protocols and comparative data presented in this application note should serve as a valuable resource for the scientific community engaged in prostaglandin research and synthesis.

References

Protecting Group Strategies for Hydroxyls in Corey Lactone Diol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Corey lactone diol is a pivotal chiral building block in the total synthesis of prostaglandins (B1171923) and their analogues, compounds of significant therapeutic importance.[1][2] Its structure features a primary and a secondary hydroxyl group, which exhibit different reactivity.[3] The selective protection and deprotection of these hydroxyl groups are critical for the successful construction of the complex prostaglandin (B15479496) framework. This document provides detailed application notes and experimental protocols for common protecting group strategies for the hydroxyls in Corey lactone diol, enabling chemists to navigate the intricacies of prostaglandin synthesis.

The primary hydroxyl group is sterically more accessible and therefore more reactive towards bulky protecting groups. This inherent reactivity difference allows for the selective protection of the primary hydroxyl group in the presence of the secondary one.[4][5]

Chemical Structures

G cluster_corey_lactone Corey Lactone Diol cluster_legend Hydroxyl Groups CoreyLactone PrimaryOH Primary Hydroxyl (-CH2OH) SecondaryOH Secondary Hydroxyl (-CHOH)

Caption: Structure of Corey Lactone Diol highlighting the primary and secondary hydroxyl groups.

I. Selective Protection of the Primary Hydroxyl Group

The greater steric accessibility of the primary hydroxyl group allows for its selective protection using bulky reagents, most commonly silyl (B83357) ethers such as tert-butyldimethylsilyl (TBDMS) and trityl (Tr) ethers.[4][5]

A. Tert-butyldimethylsilyl (TBDMS) Protection

TBDMS ethers are widely used due to their ease of introduction, stability to a wide range of reaction conditions, and selective removal under specific conditions.[6][7]

Experimental Protocol: TBDMS Protection of Primary Hydroxyl Group [4][8]

  • Materials:

    • Corey lactone diol

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 equivalents)

    • Imidazole (B134444)

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Silica (B1680970) gel for column chromatography

  • Procedure: a. Dissolve Corey lactone diol in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen). b. Add imidazole followed by TBDMS-Cl (1.1 equivalents) at room temperature. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. e. Separate the organic layer and wash it sequentially with water and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to afford the TBDMS-protected Corey lactone.

B. Trityl (Tr) Protection

The trityl group is another bulky protecting group suitable for the selective protection of primary alcohols.[4][5]

Experimental Protocol: Trityl Protection of Primary Hydroxyl Group [4][8]

  • Materials:

    • Corey lactone diol

    • Trityl chloride (Tr-Cl) (1.1 equivalents)

    • Anhydrous Pyridine (B92270)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous copper sulfate (CuSO₄) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure: a. Dissolve Corey lactone diol in a mixture of anhydrous pyridine and CH₂Cl₂ in a flame-dried flask under an inert atmosphere. b. Add trityl chloride (1.1 equivalents) and stir the reaction mixture overnight at room temperature. c. Monitor the reaction progress by TLC. d. Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous CuSO₄ solution to remove pyridine, followed by water and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography.

II. Protection of the Secondary Hydroxyl Group

After the selective protection of the primary hydroxyl group, the secondary hydroxyl group can be protected. Acyl protecting groups, such as benzoyl (Bz) and pivaloyl (Piv), are commonly employed for this purpose.[9]

A. Benzoyl (Bz) Protection

Benzoyl esters are stable to a variety of reaction conditions and can be removed by hydrolysis under basic conditions.[10]

Experimental Protocol: Benzoyl Protection of Secondary Hydroxyl Group [9][11]

  • Materials:

    • TBDMS-protected Corey lactone

    • Benzoyl chloride (Bz-Cl)

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous Pyridine

    • Anhydrous Toluene (B28343)

    • Saturated aqueous NaHCO₃ solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure: a. Dissolve the TBDMS-protected Corey lactone in a mixture of anhydrous pyridine and toluene in a flame-dried flask under an inert atmosphere. b. Add a catalytic amount of DMAP followed by benzoyl chloride. c. Stir the reaction at room temperature and monitor its progress by TLC. d. Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. e. Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography.

III. Deprotection Strategies

The choice of deprotection conditions is crucial to avoid affecting other sensitive functional groups in the molecule. The TBDMS and benzoyl groups are considered orthogonal protecting groups, meaning they can be removed selectively without affecting each other.[12][13]

A. Deprotection of TBDMS Ethers

TBDMS ethers are typically cleaved using fluoride (B91410) ion sources or under acidic conditions.[14][15][16]

Experimental Protocol: Deprotection of TBDMS Ether [11][15]

  • Materials:

    • TBDMS and Benzoyl-protected Corey lactone

    • Copper (II) chloride dihydrate (CuCl₂·2H₂O)

    • Acetone (B3395972)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure: a. Dissolve the fully protected Corey lactone in a mixture of acetone and water. b. Add a catalytic amount of CuCl₂·2H₂O and stir the mixture at 55°C overnight. c. Monitor the reaction progress by TLC. d. Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate. e. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography.

B. Deprotection of Benzoyl Esters

Benzoyl esters are readily cleaved by hydrolysis under basic conditions.[10]

Experimental Protocol: Deprotection of Benzoyl Ester [10]

  • Materials:

  • Procedure: a. Dissolve the benzoyl-protected Corey lactone derivative in a mixture of CH₂Cl₂ and methanol. b. Add a solution of sodium methoxide in methanol at room temperature. c. Stir the reaction mixture and monitor its progress by TLC. d. Upon completion, neutralize the reaction with a saturated aqueous NH₄Cl solution. e. Extract the product with an organic solvent, and wash the combined organic layers with brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography.

Data Summary

Protection StepProtecting GroupReagentsSolventYield (%)Reference
Primary HydroxylTBDMSTBDMS-Cl, ImidazoleCH₂Cl₂94.5[4][8]
Primary HydroxylTritylTr-Cl, PyridinePyridine/CH₂Cl₂93[4][8]
Secondary HydroxylBenzoylBz-Cl, DMAP, PyridinePyridine/Toluene92[11]
Secondary HydroxylPivaloylPiv-Cl, PyridinePyridine50[9]
Deprotection StepProtecting Group RemovedReagentsSolventYield (%)Reference
Primary HydroxylTBDMSCuCl₂·2H₂OAcetone/Water92.4[11]
Secondary HydroxylBenzoylNaOMeMeOH/CH₂Cl₂High[10]

Logical Workflow for Orthogonal Protection

The use of orthogonal protecting groups allows for the selective manipulation of the hydroxyl groups, which is a cornerstone of complex molecule synthesis.[12]

G CoreyDiol Corey Lactone Diol MonoProtected Mono-protected Diol (Primary OH protected) CoreyDiol->MonoProtected 1. Bulky PG (e.g., TBDMS-Cl) Selective for Primary OH FullyProtected Fully Protected Diol MonoProtected->FullyProtected 2. Acylating Agent (e.g., Bz-Cl) Protects Secondary OH SecondaryDeprotected Primary OH Protected FullyProtected->SecondaryDeprotected 3a. Base (e.g., NaOMe) Removes Acyl Group PrimaryDeprotected Secondary OH Protected FullyProtected->PrimaryDeprotected 3b. Fluoride or Acid (e.g., CuCl2) Removes Silyl Group DeprotectedDiol Corey Lactone Diol SecondaryDeprotected->DeprotectedDiol 4a. Fluoride or Acid Removes Silyl Group PrimaryDeprotected->DeprotectedDiol 4b. Base Removes Acyl Group

Caption: Orthogonal protecting group strategy for Corey lactone diol.

This workflow illustrates the sequential protection of the primary and then the secondary hydroxyl groups, followed by the selective deprotection of either group, showcasing the power of orthogonal protection in synthetic organic chemistry.

References

Application Notes and Protocols: Microbial Baeyer-Villiger Oxidation for Chiral Lactone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The microbial Baeyer-Villiger oxidation is a powerful enzymatic reaction for the synthesis of chiral lactones, which are valuable building blocks in the pharmaceutical and fine chemical industries. This process utilizes Baeyer-Villiger monooxygenases (BVMOs), a class of flavin-dependent enzymes, to catalyze the insertion of an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group in a highly regio- and enantioselective manner.[1][2][3][4] This biocatalytic approach offers a green and efficient alternative to traditional chemical methods that often require harsh reagents and produce significant waste.[5]

This document provides detailed application notes and experimental protocols for researchers interested in employing microbial Baeyer-Villiger oxidation for the synthesis of chiral lactones.

Introduction to Microbial Baeyer-Villiger Monooxygenases (BVMOs)

BVMOs are found in a wide range of microorganisms, including bacteria and fungi.[6][7][8] They are attractive biocatalysts due to their ability to perform oxidations with high selectivity under mild reaction conditions, using molecular oxygen as the oxidant and a nicotinamide (B372718) cofactor (NAD(P)H) as the electron donor.[5][9] The catalytic cycle involves the reduction of the flavin cofactor (FAD) by NAD(P)H, followed by its reaction with molecular oxygen to form a peroxyflavin intermediate, which then acts as the oxidizing agent.[3][7]

Key advantages of using BVMOs include:

  • High Enantio- and Regioselectivity: Enables the synthesis of optically pure lactones from prochiral or racemic ketones.[8][10]

  • Mild Reaction Conditions: Reactions are typically performed at or near ambient temperature and pressure in aqueous media.

  • Environmental Sustainability: Avoids the use of toxic heavy metal catalysts and harsh oxidizing agents commonly employed in chemical Baeyer-Villiger oxidations.[5][11]

Data Presentation: Performance of Microbial Baeyer-Villiger Oxidation Systems

The following tables summarize quantitative data from various studies on the microbial Baeyer-Villiger oxidation for chiral lactone synthesis, providing a comparative overview of different biocatalysts, substrates, and reaction outcomes.

Table 1: Whole-Cell Biocatalysts for Chiral Lactone Synthesis

BiocatalystSubstrateProduct(s)Substrate Conc. (g/L)Yield (%)Enantiomeric Excess (ee %)Reference(s)
Recombinant E. coli expressing CHMOrac-bicyclo[3.2.0]hept-2-en-6-one(-)-(1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one & (+)-(1R,5S)-3-oxabicyclo[3.3.0]oct-6-en-2-one25 (fed)75-80>98 for both lactones[12][13]
Recombinant E. coli expressing CPMO4-Methylcyclohexanone4-Methyl-ε-caprolactone5-15GoodExcellent[14]
Rhodococcus jostii RHA1 (MO14)rac-bicyclo[3.2.0]hept-2-en-6-one(1S,5R)-2-oxa lactone & residual (1S,5R)-ketone0.5->99 (lactone), 96 (ketone)[15]
Aspergillus flavusProgesteroneTestololactone-High-[16]

CHMO: Cyclohexanone (B45756) monooxygenase; CPMO: Cyclopentanone monooxygenase

Table 2: Purified/Immobilized Enzymes for Chiral Lactone Synthesis

Enzyme SystemSubstrateProductKey Reaction ConditionConversion (%)Enantiomeric Excess (ee %)Reference(s)
AcPSMO and BstFDH combi-CLEAsPyrmetazole sulfide(S)-OmeprazoleRepeated batchHigh>99[17]
CHMO from Acinetobacter calcoaceticusBicyclo[3.2.0]hept-2-en-6-oneRegioisomeric lactonesWhole-cell biocatalyst-94-99[13]

AcPSMO: Pyrmetazole monooxygenase from Acinetobacter calcoaceticus; BstFDH: Formate dehydrogenase from Burkholderia stabili; CLEA: Cross-linked enzyme aggregate

Experimental Protocols

This section provides detailed methodologies for key experiments in microbial Baeyer-Villiger oxidation.

Protocol 1: Screening of Microorganisms for BVMO Activity

This protocol describes a colorimetric assay for the rapid screening of microbial colonies or cell suspensions for BVMO activity.[18]

Principle: The assay relies on the hydrolysis of the lactone product by an esterase, leading to a pH change in a weakly buffered system, which is detected by a pH indicator.[18]

Materials:

  • Microbial cultures (e.g., from environmental samples or culture collections)

  • Agar (B569324) plates with appropriate growth medium

  • Substrate solution (e.g., 100 mM cyclohexanone in ethanol)

  • Esterase solution (e.g., porcine liver esterase, 1 mg/mL in phosphate (B84403) buffer)

  • pH indicator solution (e.g., bromothymol blue, 0.04% w/v)

  • Weakly buffered reaction medium (e.g., 10 mM Tris-HCl, pH 8.0)

Procedure:

  • Culture the microorganisms on agar plates until colonies are well-formed.

  • Prepare a master mix containing the reaction buffer, pH indicator, esterase, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH recycling).

  • Add the substrate to the master mix immediately before use.

  • Overlay the microbial colonies with the reaction mixture or resuspend colonies in the mixture in a microtiter plate.

  • Incubate at a suitable temperature (e.g., 30°C) and observe for a color change. A change from blue to yellow (with bromothymol blue) indicates a decrease in pH due to acid formation from lactone hydrolysis, signifying BVMO activity.

Protocol 2: Recombinant Expression of BVMO in E. coli

This protocol details the expression of a BVMO, such as cyclohexanone monooxygenase (CHMO), in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the BVMO gene (e.g., pET vector)

  • Luria-Bertani (LB) medium

  • Appropriate antibiotic (e.g., ampicillin)

  • Isopropyl-β-D-thiogalactopyranoside (IPTG) for induction

Procedure:

  • Transform the E. coli expression strain with the BVMO expression vector.

  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to incubate the culture at a lower temperature (e.g., 16-25°C) for 12-24 hours to enhance soluble protein expression.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The cell pellet can be used directly as a whole-cell biocatalyst or stored at -80°C.

Protocol 3: Whole-Cell Biotransformation for Chiral Lactone Synthesis

This protocol describes a typical whole-cell biotransformation using recombinant E. coli expressing a BVMO.[12][19]

Materials:

  • Recombinant E. coli cell paste (from Protocol 2)

  • Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5)

  • Substrate (e.g., bicyclo[3.2.0]hept-2-en-6-one)

  • Glucose (for cofactor regeneration)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Resuspend the harvested E. coli cells in the reaction buffer to a desired cell density (e.g., 10 g dry cell weight/L).

  • Add glucose to the cell suspension to a final concentration of 2-4 g/L to provide a source for NADPH regeneration.

  • Add the substrate to the reaction mixture. To overcome substrate and product inhibition, a strategy of in situ substrate feeding and product removal (SFPR) using an adsorbent resin can be employed.[12][14] Alternatively, the substrate can be added in batches.

  • Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) with agitation to ensure proper aeration.

  • Monitor the progress of the reaction by periodically taking samples and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine substrate conversion and the enantiomeric excess of the product.

  • Once the reaction is complete, extract the product from the reaction mixture using an organic solvent (e.g., ethyl acetate).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by flash chromatography if necessary.

Visualizations

The following diagrams illustrate key aspects of the microbial Baeyer-Villiger oxidation workflow and mechanism.

Experimental_Workflow cluster_screening 1. Biocatalyst Screening cluster_expression 2. Recombinant Expression cluster_biotransformation 3. Biotransformation cluster_downstream 4. Downstream Processing s1 Microbial Culture (e.g., environmental isolates) s2 Colorimetric Assay (pH indicator) s1->s2 Screen for BVMO activity e1 BVMO Gene Cloning (into expression vector) s2->e1 Positive Hit e2 Transformation into E. coli e1->e2 e3 Induction of Protein Expression (e.g., IPTG) e2->e3 e4 Cell Harvesting e3->e4 b1 Whole-Cell Reaction Setup (Buffer, Cells, Glucose) e4->b1 b2 Substrate Addition (e.g., bicyclic ketone) b1->b2 b3 Reaction Monitoring (GC/HPLC) b2->b3 d1 Product Extraction (Organic Solvent) b3->d1 d2 Purification (Chromatography) d1->d2 d3 Chiral Lactone Product d2->d3

Caption: Experimental workflow for chiral lactone synthesis using microbial Baeyer-Villiger oxidation.

Enzymatic_Mechanism FAD_ox FAD (oxidized) FADH2 FADH2 (reduced) FAD_ox->FADH2 Reduction FAD_peroxy FAD-OOH (Peroxyflavin) FADH2->FAD_peroxy Reaction with O2 Criegee Criegee Intermediate FAD_peroxy->Criegee Nucleophilic Attack Product Lactone + FAD-OH Criegee->Product Rearrangement FAD_final FAD + H2O Product->FAD_final Dehydration Ketone Cyclic Ketone Ketone->Criegee NADPH NADPH NADP NADP+ O2 O2

Caption: Simplified enzymatic mechanism of Baeyer-Villiger monooxygenases (BVMOs).

Decision_Tree start Goal: Chiral Lactone Synthesis q1 Known Substrate-Enzyme Pair? start->q1 a1_yes Use Established Protocol q1->a1_yes Yes a1_no Screening Required q1->a1_no No q2 High-Throughput Screening Needed? a1_no->q2 a2_yes Use Colorimetric or Fluorescence-Based Assays q2->a2_yes Yes a2_no Screen Culture Collection with GC/HPLC Analysis q2->a2_no No q3 Need for High Biocatalyst Concentration? a2_yes->q3 a2_no->q3 a3_yes Recombinant Expression in E. coli q3->a3_yes Yes a3_no Use Native Strain q3->a3_no No q4 Substrate/Product Inhibition Observed? a3_yes->q4 a3_no->q4 a4_yes Implement In Situ SFPR or Fed-Batch Strategy q4->a4_yes Yes a4_no Batch Reaction q4->a4_no No

Caption: Decision tree for selecting a microbial system for Baeyer-Villiger oxidation.

References

Industrial Production of (-)-Corey Lactone Diol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Corey lactone diol, a pivotal chiral intermediate, is fundamental in the synthesis of prostaglandins (B1171923) and their analogues, which are crucial active pharmaceutical ingredients (APIs) for a variety of therapeutic applications. This document provides detailed application notes and experimental protocols for the industrial-scale production of this compound. The synthesis commences with the depolymerization of dicyclopentadiene (B1670491) and proceeds through a series of key chemical transformations, including cyclization, oxidation, dechlorination, ring-opening, and a critical resolution step to isolate the desired enantiomer. The process culminates in a Prins reaction and subsequent hydrolysis to yield the final product. The methodologies outlined are derived from established and patented industrial processes, emphasizing scalability, efficiency, and high enantiomeric purity.

Introduction

This compound, with the chemical name (3aR,4S,5R,6aS)-hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one, is a versatile chiral building block in organic synthesis[1]. Its significance is most pronounced in the pharmaceutical industry, where it serves as a key precursor for the synthesis of various prostaglandin (B15479496) analogues used in the treatment of conditions such as glaucoma, pulmonary hypertension, and cardiovascular diseases[2][3]. The stereochemistry of this compound is critical for the biological activity of the final API, making its enantiomerically pure synthesis a topic of considerable industrial importance[3].

Historically, various synthetic routes have been developed, including asymmetric synthesis and the resolution of racemic mixtures[2]. For industrial-scale production, racemic resolution is often favored due to its economic viability and convenience[2][4]. The protocols detailed herein are based on a widely adopted industrial method that starts from the inexpensive raw material dicyclopentadiene and employs a classical resolution strategy to achieve high optical purity[2][4][5].

Overall Synthetic Workflow

The industrial production of this compound from dicyclopentadiene is a multi-step process. The logical flow of this synthesis is depicted below.

DCPD Dicyclopentadiene CPD Cyclopentadiene (B3395910) DCPD->CPD Depolymerization Cycloadduct Dichlorocycloadduct CPD->Cycloadduct Cyclization Oxidized Oxidized Intermediate Cycloadduct->Oxidized Oxidation Dechlorinated Dechlorinated Lactone Oxidized->Dechlorinated Dechlorination RacemicAcid Racemic Carboxylic Acid Dechlorinated->RacemicAcid Ring Opening DiastereomericSalt Diastereomeric Salt RacemicAcid->DiastereomericSalt Resolution ChiralAcid Enantiopure Carboxylic Acid DiastereomericSalt->ChiralAcid Salt Breaking PrinsProduct Prins Reaction Product ChiralAcid->PrinsProduct Prins Reaction CoreyLactone This compound PrinsProduct->CoreyLactone Hydrolysis

Figure 1. Overall synthetic workflow for the production of this compound.

Key Experimental Protocols

The following protocols are detailed for the key transformations in the synthesis of this compound.

Depolymerization of Dicyclopentadiene

Objective: To produce cyclopentadiene (Compound 2) from dicyclopentadiene.

Protocol:

  • Add 200 g of dicyclopentadiene to a 500 mL eggplant-shaped flask equipped with a rectification column.

  • Heat the flask with stirring until the dicyclopentadiene is completely dissolved and the solution is clear.

  • Perform rectification, collecting the fractions that distill at 38-42°C to obtain cyclopentadiene.

Expected Yield: Approximately 96% (192 g)[2].

Cyclization with Dichloroacetyl Chloride

Objective: To synthesize the dichlorocycloadduct (Compound 3).

Protocol:

  • In a 2 L four-necked flask, combine 103 g of cyclopentadiene (Compound 2), 100 g of dichloroacetyl chloride, and 0.68 L of n-heptane.

  • Slowly add a solution of 72.4 g of triethylamine (B128534) in n-hexane dropwise to the reaction mixture.

  • After the addition is complete, stir the mixture overnight at room temperature.

  • Filter the reaction mixture by suction to remove the precipitated triethylamine hydrochloride.

  • Wash the filtrate with saturated brine and dry over anhydrous sodium sulfate.

  • Remove the solvent by distillation under reduced pressure at a low temperature.

  • Distill the residue under reduced pressure, collecting the fractions at 50-54°C to yield the dichlorocycloadduct.

Expected Yield: Approximately 86% (104 g)[2].

Oxidation of the Dichlorocycloadduct

Objective: To produce the oxidized intermediate (Compound 4).

Protocol:

  • In a 1 L three-necked flask, combine 100 g of the dichlorocycloadduct (Compound 3), 150 mL of methanol, and 150 mL of water.

  • Place the flask in an ice-salt bath and stir the mixture.

  • Slowly add 110 mL of 30% hydrogen peroxide dropwise, maintaining the internal temperature at -5°C.

  • After the hydrogen peroxide addition is complete, slowly add 5N sodium hydroxide (B78521) aqueous solution, ensuring the internal temperature does not exceed 30°C.

  • Stir the reaction mixture overnight at room temperature.

  • Quench the excess hydrogen peroxide by adding sodium sulfite.

  • Once the reaction is complete, adjust the acidity with hydrochloric acid and filter to remove any salts.

  • Extract the filtrate with ethyl acetate, wash the organic phase with saturated brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent by distillation under reduced pressure.

  • Dissolve the residue in methanol, clarify the solution, and then induce crystallization by adding n-pentane.

  • Wash the crystals thoroughly and collect the solid product by suction filtration.

Expected Yield: Data not specifically provided for this step in the searched documents, but a similar process yielded 479 g of a white compound, suggesting a high-yielding step[2].

Racemic Resolution

Objective: To separate the desired enantiomer of the carboxylic acid intermediate.

Protocol:

  • Dissolve 20 g of the racemic carboxylic acid (Compound 5) in 50 mL of water in a 500 mL three-necked flask.

  • With stirring, add an aqueous solution of 5 g of sodium hydroxide dropwise.

  • After the addition, warm the mixture to 30°C and continue stirring for 2 hours.

  • Cool the reaction to room temperature and adjust the pH to faintly acidic with hydrochloric acid.

  • Slowly add 13 g of R-(+)-α-phenylethylamine dropwise and stir for 1 hour.

  • Evaporate the solvent under reduced pressure to obtain the diastereomeric salt.

  • The diastereomeric salt can then be separated by fractional crystallization.

  • The resolved salt is treated with a base to remove the chiral amine, followed by acidification to yield the enantiomerically pure carboxylic acid.

Expected Yield: A 93% yield for the formation of the diastereomeric salt has been reported[4].

Prins Reaction and Hydrolysis

Objective: To form the core lactone diol structure.

Protocol:

  • The enantiomerically pure carboxylic acid is subjected to a Prins reaction with an aldehyde (e.g., formaldehyde) in the presence of an acid catalyst. The specific conditions for this reaction on an industrial scale are often proprietary but generally involve acidic conditions in an appropriate solvent[2][6].

  • The product from the Prins reaction is then hydrolyzed, typically under acidic conditions, to yield the final this compound[2].

  • The final product is purified by recrystallization from a suitable solvent, such as chloroform[4].

Expected Yield: An 85% yield for the final hydrolysis and recrystallization step has been reported, with an optical purity of 99% ee[4].

Quantitative Data Summary

The following tables summarize the quantitative data extracted from the referenced industrial processes.

Table 1: Reactant Quantities and Yields for Key Synthetic Steps

StepStarting MaterialKey ReagentsProductStarting QuantityProduct QuantityYield (%)Reference
DepolymerizationDicyclopentadiene-Cyclopentadiene200 g192 g96[2]
CyclizationCyclopentadieneDichloroacetyl chloride, TriethylamineDichlorocycloadduct103 g104 g86[2]
OxidationDichlorocycloadductH₂O₂, NaOHOxidized Intermediate100 g--[2]
DechlorinationOxidized IntermediateZinc powder, NH₄ClDechlorinated Lactone52 g18 g40[4]
ResolutionRacemic Carboxylic AcidR-(+)-α-phenylethylamineDiastereomeric Salt-32.8 g93[4]
HydrolysisPrins Product-This compound-0.53 g85[4]

Table 2: Physical and Spectroscopic Data for this compound

PropertyValueReference
Melting Point117-119 °C[6]
Optical Purity>99% ee[4]
¹H NMR (400MHz, Chloroform-d)δ 4.93 (td, J=6.8, 2.8Hz, 1H), 4.19 (q, J=6.4Hz, 1H), 3.75 (dd, J=10.8, 5.6Hz, 1H), 3.63 (dd, J=10.8, 7.2Hz, 1H), 2.81 (dd, J=18.0, 9.9Hz, 1H), 2.68–2.56 (m, 1H), 2.53 (dd, J=18.0, 2.4Hz, 1H), 2.43 (dt, J=14.8, 6.4Hz, 1H), 2.10–1.94 (m, 2H)[4]
¹³C NMR (100MHz, DMSO-d₆)δ 177.36, 83.85, 72.81, 61.19, 56.10, 40.26, 39.37, 35.47[4]

Logical Relationships in the Racemic Resolution Step

The core of producing the enantiomerically pure this compound lies in the successful resolution of the racemic carboxylic acid intermediate. This process relies on the formation of diastereomers with different physical properties, allowing for their separation.

RacemicAcid Racemic Carboxylic Acid ((+)-Acid and (-)-Acid) Diastereomers Mixture of Diastereomeric Salts ((+)-Acid-(+)-Amine and (-)-Acid-(+)-Amine) RacemicAcid->Diastereomers ResolvingAgent Chiral Resolving Agent (R)-(+)-α-phenylethylamine ResolvingAgent->Diastereomers Separation Fractional Crystallization Diastereomers->Separation ResolvedSalt1 Resolved Salt 1 ((-)-Acid-(+)-Amine) Separation->ResolvedSalt1 ResolvedSalt2 Resolved Salt 2 ((+)-Acid-(+)-Amine) Separation->ResolvedSalt2 Acidification1 Acidification ResolvedSalt1->Acidification1 Acidification2 Acidification ResolvedSalt2->Acidification2 DesiredEnantiomer Desired Enantiomer ((-)-Carboxylic Acid) Acidification1->DesiredEnantiomer OtherEnantiomer Other Enantiomer ((+)-Carboxylic Acid) Acidification2->OtherEnantiomer

Figure 2. Logical diagram of the racemic resolution process.

Conclusion

The industrial production of this compound via the resolution of a racemic intermediate remains a robust and economically favorable strategy. The protocols and data presented provide a comprehensive overview for researchers, scientists, and drug development professionals involved in the synthesis of prostaglandins and related compounds. Adherence to these methodologies, with appropriate process optimization, can lead to the efficient and scalable production of this critical chiral building block with high enantiomeric purity.

References

Application Notes and Protocols: Asymmetric Diels-Alder Reaction for Preparing the Corey Lactone Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Corey lactone is a pivotal intermediate in the synthesis of prostaglandins, a class of lipid compounds with diverse and potent physiological activities. The stereocontrolled construction of the Corey lactone's bicyclic core has been a significant focus in synthetic organic chemistry. Among the various strategies, the asymmetric Diels-Alder reaction has emerged as a powerful tool to establish the requisite stereochemistry with high fidelity. This document provides detailed application notes and protocols for the preparation of the Corey lactone core using asymmetric Diels-Alder reactions, focusing on chiral auxiliary, chiral catalyst, and organocatalytic approaches.

Asymmetric Diels-Alder Strategies

The enantioselective synthesis of the Corey lactone core via the Diels-Alder reaction can be broadly categorized into three main approaches:

  • Chiral Auxiliary-Mediated Diastereoselective Diels-Alder Reaction: This classic approach, pioneered by E.J. Corey, involves the use of a chiral auxiliary attached to the dienophile to direct the stereochemical outcome of the cycloaddition.

  • Chiral Lewis Acid-Catalyzed Enantioselective Diels-Alder Reaction: This method utilizes a chiral Lewis acid to catalyze the reaction between a prochiral diene and dienophile, inducing enantioselectivity.

  • Organocatalytic Asymmetric Synthesis: More recent developments have employed small organic molecules as catalysts to facilitate a domino Michael/Michael reaction, which formally constitutes a [3+2] cycloaddition, to construct the cyclopentanone (B42830) core of the Corey lactone with high enantioselectivity.

The following sections provide a comparative overview of these methods, detailed experimental protocols, and a summary of their performance.

Data Presentation

The following tables summarize the quantitative data for the different asymmetric strategies for the synthesis of the Corey lactone core.

Table 1: Chiral Auxiliary-Mediated Asymmetric Diels-Alder Reaction

DieneDienophileChiral AuxiliaryLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Excess (d.e.)Reference
5-(Benzyloxymethyl)cyclopentadieneAcrylate (B77674)(-)-8-Phenylmenthol (B56881)Et₂AlClCH₂Cl₂-788997%Corey, E. J.; Ensley, H. E. J. Am. Chem. Soc.1975 , 97, 6908-6909.

Table 2: Chiral Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction

DieneDienophileChiral CatalystSolventTemp (°C)Yield (%)Enantiomeric Excess (e.e.)Reference
5-(Benzyloxymethyl)cyclopentadieneα-BromoacroleinChiral OxazaborolidineCH₂Cl₂-7883>96%Corey, E. J.; Loh, T.-P. J. Am. Chem. Soc.1991 , 113, 8966-8967.[1]

Table 3: Organocatalytic Asymmetric Synthesis of Corey Lactone Core

Michael AcceptorMichael DonorOrganocatalystSolventYield (%)Enantiomeric Excess (e.e.)Reference
3-(Dimethylphenylsilyl)propenalEthyl 4-oxo-2-pentenoate(S)-Diphenylprolinol silyl (B83357) etheri-PrOH50 (one-pot)>99%Hayashi, Y.; et al. Chem. Sci.2020 , 11, 1205-1209.[2]

Experimental Protocols

Protocol 1: Chiral Auxiliary-Mediated Asymmetric Diels-Alder Reaction

This protocol is based on the seminal work of E.J. Corey and utilizes (-)-8-phenylmenthol as a chiral auxiliary.

Step 1: Synthesis of (-)-8-Phenylmenthyl Acrylate

  • Materials: (-)-8-Phenylmenthol, acryloyl chloride, triethylamine (B128534), dichloromethane (B109758).

  • Procedure:

    • Dissolve (-)-8-phenylmenthol (1.0 equiv) and triethylamine (1.2 equiv) in dry dichloromethane under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add acryloyl chloride (1.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

    • Purify the product by flash column chromatography (hexane/ethyl acetate (B1210297) gradient) to yield (-)-8-phenylmenthyl acrylate.

Step 2: Asymmetric Diels-Alder Reaction

  • Materials: (-)-8-Phenylmenthyl acrylate, 5-(benzyloxymethyl)cyclopentadiene, diethylaluminum chloride (Et₂AlCl) in hexanes, dichloromethane.

  • Procedure:

    • Dissolve (-)-8-phenylmenthyl acrylate (1.0 equiv) in dry dichloromethane under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add Et₂AlCl solution (1.1 equiv) and stir for 15 minutes.

    • Add freshly prepared 5-(benzyloxymethyl)cyclopentadiene (1.2 equiv) dropwise.

    • Stir at -78 °C for 3-4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Warm to room temperature, separate the layers, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • The crude product can be purified by chromatography to yield the Diels-Alder adduct. The diastereomeric excess can be determined by ¹H NMR or chiral HPLC analysis.

Step 3: Removal of the Chiral Auxiliary

  • Materials: Diels-Alder adduct, lithium aluminum hydride (LiAlH₄), dry diethyl ether.

  • Procedure:

    • Dissolve the Diels-Alder adduct (1.0 equiv) in dry diethyl ether under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Carefully add LiAlH₄ (1.5 equiv) portion-wise.

    • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Cool to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

    • Filter the resulting solid and wash with diethyl ether.

    • The filtrate contains the desired diol, and the chiral auxiliary, (-)-8-phenylmenthol, can be recovered from the solid by extraction.

Protocol 2: Chiral Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction

This protocol is based on the work of Corey and Loh using a chiral oxazaborolidine catalyst.

Step 1: In situ Preparation of the Chiral Catalyst

  • Materials: (R,R)-α,α-diphenyl-2-pyrrolidinemethanol, trimethylboroxine (B150302), toluene (B28343).

  • Procedure:

    • A solution of (R,R)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 equiv) and trimethylboroxine (0.4 equiv) in toluene is heated at reflux with a Dean-Stark trap for 2 hours.

    • The solvent is removed under reduced pressure to provide the chiral oxazaborolidine catalyst, which is used directly in the next step.

Step 2: Asymmetric Diels-Alder Reaction

  • Materials: Chiral oxazaborolidine catalyst, triflic acid (TfOH), 5-(benzyloxymethyl)cyclopentadiene, α-bromoacrolein, dichloromethane.

  • Procedure:

    • Dissolve the chiral oxazaborolidine catalyst (0.1 equiv) in dry dichloromethane under an inert atmosphere and cool to -78 °C.

    • Add a solution of triflic acid (0.09 equiv) in dichloromethane dropwise.

    • Stir the resulting solution for 15 minutes.

    • Add a solution of α-bromoacrolein (1.0 equiv) in dichloromethane.

    • Add a solution of 5-(benzyloxymethyl)cyclopentadiene (1.2 equiv) in dichloromethane dropwise over 1 hour.

    • Stir the reaction mixture at -78 °C for 3 hours.

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Warm to room temperature, separate the layers, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography to afford the Diels-Alder adduct.

Protocol 3: Organocatalytic One-Pot Synthesis of the Corey Lactone Core

This protocol is based on the work of Hayashi and coworkers and describes a highly efficient one-pot synthesis.[2]

  • Materials: 3-(Dimethylphenylsilyl)propenal, ethyl 4-oxo-2-pentenoate, (S)-diphenylprolinol silyl ether, p-nitrophenol, isopropanol, LiAlH(OtBu)₃, HBF₄·OEt₂, KF, KHCO₃, H₂O₂.

  • Procedure:

    • To a solution of 3-(dimethylphenylsilyl)propenal (1.0 equiv) and ethyl 4-oxo-2-pentenoate (1.2 equiv) in isopropanol, add p-nitrophenol (0.2 equiv) and (S)-diphenylprolinol silyl ether (0.2 equiv) at room temperature. Stir for 24 hours.

    • Cool the reaction mixture to -20 °C and add LiAlH(OtBu)₃ (3.0 equiv). Stir for 15 minutes at 60 °C.

    • Cool to 0 °C and add HBF₄·OEt₂ (4.0 equiv). Stir for 15 minutes.

    • Add a solution of KF (10 equiv) and KHCO₃ (10 equiv) in water and THF.

    • Add 30% H₂O₂ (20 equiv) and stir at 50 °C for 12 hours.

    • Cool to room temperature and quench with saturated aqueous Na₂S₂O₃.

    • Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the Corey lactone.

Visualizations

Asymmetric_Diels_Alder_Corey_Lactone cluster_auxiliary Chiral Auxiliary Approach cluster_catalyst Chiral Lewis Acid Catalyst Approach dienophile Acrylate chiral_dienophile Chiral Acrylate dienophile->chiral_dienophile auxiliary (-)-8-Phenylmenthol auxiliary->chiral_dienophile da_adduct_aux Diastereomeric Diels-Alder Adduct chiral_dienophile->da_adduct_aux diene 5-(Benzyloxymethyl) cyclopentadiene diene->da_adduct_aux lewis_acid Et₂AlCl lewis_acid->da_adduct_aux corey_lactone_diol Corey Lactone Precursor (Diol) da_adduct_aux->corey_lactone_diol removal LiAlH₄ removal->da_adduct_aux pro_dienophile α-Bromoacrolein da_adduct_cat Enantiopure Diels-Alder Adduct pro_dienophile->da_adduct_cat pro_diene 5-(Benzyloxymethyl) cyclopentadiene pro_diene->da_adduct_cat catalyst Chiral Oxazaborolidine catalyst->da_adduct_cat corey_lactone_int Corey Lactone Intermediate da_adduct_cat->corey_lactone_int

Caption: Asymmetric Diels-Alder strategies for Corey lactone synthesis.

Organocatalytic_Workflow start Start: 3-(Dimethylphenylsilyl)propenal + Ethyl 4-oxo-2-pentenoate domino Domino Michael/Michael Reaction (Organocatalyst, p-nitrophenol, i-PrOH) start->domino reduction Reduction of Aldehyde and Ketone (LiAlH(OtBu)₃) domino->reduction lactonization Lactonization (HBF₄·OEt₂) reduction->lactonization oxidation Tamao-Fleming Oxidation (KF, KHCO₃, H₂O₂) lactonization->oxidation end Corey Lactone oxidation->end

Caption: One-pot organocatalytic workflow for Corey lactone synthesis.

Conclusion

The asymmetric Diels-Alder reaction provides a robust and versatile platform for the stereocontrolled synthesis of the Corey lactone core. The choice of strategy, whether employing a chiral auxiliary, a chiral Lewis acid catalyst, or an organocatalyst, will depend on factors such as desired scale, atom economy, and the availability of starting materials and catalysts. The protocols provided herein offer detailed guidance for researchers to implement these powerful synthetic methods in their own laboratories for the efficient production of this critical prostaglandin (B15479496) intermediate.

References

Troubleshooting & Optimization

improving yield and purity in (-)-Corey lactone diol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to improve the yield and purity in the synthesis of (-)-Corey lactone diol. This key intermediate is crucial for the synthesis of prostaglandins (B1171923) and their analogs.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis typically starts from dicyclopentadiene. The common route involves depolymerization, followed by a series of reactions including cyclization, oxidation, dechlorination, ring opening, resolution, a Prins reaction, and hydrolysis to yield the target product.[1][2] A landmark approach involves an asymmetric Diels-Alder reaction to establish chirality early on.[3] Modern strategies focus on improving efficiency through one-pot syntheses and enzymatic resolutions.[3][4]

Q2: Why is the Baeyer-Villiger oxidation a critical step in this synthesis?

A2: The Baeyer-Villiger oxidation is a pivotal transformation that converts a cyclic ketone intermediate into the characteristic lactone core of the molecule.[5][6] The regioselectivity of this step is crucial for obtaining the correct product, as the insertion of the oxygen atom determines the final lactone structure. The migratory aptitude of the adjacent carbon atoms dictates the outcome, with more substituted groups migrating preferentially.[5][7]

Q3: What are common methods for the chiral resolution of Corey lactone intermediates?

A3: Chiral resolution is essential for obtaining the desired enantiomerically pure this compound. Methods include:

  • Classical Resolution: Using chiral resolving agents like (+)-ephedrine or (+)-phenethylamine to form diastereomeric salts that can be separated by crystallization.[8]

  • Enzymatic Resolution: Employing lipases (e.g., from Pseudomonas or Candida species) to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the remaining diol and the formed ester.[4][9] This method can achieve high optical purity (>99% ee) but may require significant enzyme loading.[8]

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through silica (B1680970) gel column chromatography.[9] Eluent systems often consist of hexane-ethyl acetate (B1210297) mixtures, followed by pure ethyl acetate or methanol-ethyl acetate combinations to elute the polar diol.[9] Recrystallization from solvents like chloroform (B151607) or a methanol (B129727)/n-pentane mixture can also be employed to obtain a high-purity white solid.[8][1]

Synthesis and Troubleshooting Workflow

The following diagram illustrates the general synthetic pathway and key decision points for troubleshooting common issues.

Corey_Lactone_Synthesis cluster_synthesis General Synthesis Pathway cluster_troubleshooting Troubleshooting Points DCPD Dicyclopentadiene CPD Cyclopentadiene DCPD->CPD Depolymerization Keto_Int Bicyclic Ketone Intermediate CPD->Keto_Int Diels-Alder / Cycloaddition Lactone_Int Racemic Corey Lactone Derivative Keto_Int->Lactone_Int Baeyer-Villiger Oxidation T1 Low Yield in B-V Oxidation? Keto_Int->T1 Resolved_Int Resolved (-)-Intermediate Lactone_Int->Resolved_Int Chiral Resolution T2 Poor Resolution Efficiency? Lactone_Int->T2 Final_Product This compound Resolved_Int->Final_Product Hydrolysis / Deprotection T3 Final Product Impure? Final_Product->T3

Caption: General workflow for this compound synthesis and key troubleshooting stages.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Baeyer-Villiger (B-V) Oxidation 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degradation of Peracid: The oxidant (e.g., m-CPBA) may be old or degraded. 3. Suboptimal Catalyst: When using H₂O₂, the Lewis or Brønsted acid catalyst may be inefficient.[10] 4. Side Reactions: Formation of undesired regioisomers ("abnormal lactones") or other byproducts.[7]1. Monitor Reaction: Use TLC or GC to monitor the reaction to completion. 2. Use Fresh Reagent: Use a fresh, recently titrated batch of the peracid oxidant. 3. Optimize Catalyst: Screen different Lewis acids (e.g., stannosilicates) or consider benzeneseleninic acid derivatives as catalysts with H₂O₂ for better selectivity.[6] 4. Control Conditions: Maintain recommended reaction temperatures (often 0°C to RT) to minimize side reactions. Ensure correct stereoelectronics by choosing appropriate reagents.[6]
Poor Enantiomeric Excess (ee) after Resolution 1. Inefficient Resolving Agent: The chosen chiral amine or enzyme may not be optimal for the substrate. 2. Suboptimal Enzyme Activity: For enzymatic resolutions, factors like pH, temperature (typically 10-35°C), and solvent can drastically affect enzyme performance.[9] 3. Premature Equilibration: Racemization of the desired product or starting material under the reaction conditions.1. Screen Agents: Test different resolving agents. For enzymatic methods, screen various lipases.[4] 2. Optimize Enzyme Conditions: Adjust pH and temperature. Ensure the organic solvent used (e.g., hexane, diethyl ether) does not inactivate the enzyme. 3. Control pH and Temperature: Run the reaction under mild conditions to prevent racemization.
Difficulty in Final Product Purification 1. Incomplete Hydrolysis: If a protecting group is used, its removal may be incomplete, leading to a mixture of products. 2. Co-eluting Impurities: Side products from previous steps may have similar polarity to the diol. 3. Product is an Oil, Not a Solid: Difficulty in inducing crystallization.1. Drive Reaction to Completion: Increase reaction time or use a slight excess of the deprotection reagent, followed by careful quenching. 2. Optimize Chromatography: Use a different solvent system (e.g., a gradient of methanol in ethyl acetate) or try a different stationary phase.[9] 3. Induce Crystallization: Dissolve the purified oil in a minimal amount of a good solvent (e.g., methanol) and add a poor solvent (e.g., n-pentane) dropwise to induce precipitation.[1]

Key Reaction Parameters and Reported Outcomes

The following tables summarize quantitative data from various synthetic approaches to provide a baseline for comparison.

Table 1: Baeyer-Villiger Oxidation Conditions and Yields
SubstrateOxidantCatalyst / ConditionsSolventYieldReference
Bicyclic KetoneH₂O₂ / KF-DMF86%[11]
Bicyclic Ketonem-CPBANaHCO₃CH₂Cl₂>90%(Implied from general high efficiency)
CyclohexanoneH₂O₂Brønsted or Lewis AcidsWaterHigh Conversion[10]
Bicyclic KetoneH₂O₂Zr(salen) complex-(Varies)[7]
Table 2: Chiral Resolution Methods and Optical Purity
MethodResolving Agent / EnzymeConditionsOptical Purity (ee)YieldReference
Enzymatic AcylationLipase (B570770) PSVinyl Acetate, 10-35°C>99%(Varies)[8]
Enzymatic ResolutionLipase AK->99%(Varies)[8]
Classical Resolution(+)-PhenethylamineRecrystallizationHigh(Varies)[8]

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis of Corey Lactone Intermediate

This protocol is adapted from a time-economical synthesis approach.[3][11]

  • Domino Michael/Michael Addition: To a solution of the starting α,β-unsaturated aldehyde and ethyl 4-oxo-2-pentenoate in a suitable solvent, add the diphenylprolinol silyl (B83357) ether organocatalyst (5 mol%).

  • Stir the reaction at room temperature for 8 hours or until completion as monitored by TLC.

  • Reduction: Cool the mixture and add a reducing agent (e.g., LiAlH(t-BuO)₃). Stir for 30 minutes.

  • Quenching and Workup: Carefully quench the reaction with an acid like HBF₄. Neutralize the mixture with a base such as K₂CO₃.

  • Baeyer-Villiger Oxidation: To the crude mixture in DMF, add potassium fluoride (B91410) (KF) and hydrogen peroxide (H₂O₂). Stir at 40°C for 1 hour.

  • Isolation: Quench the reaction with dimethyl sulfide (B99878) (Me₂S). Concentrate the mixture in vacuo and purify the residue by silica gel column chromatography to yield the Corey lactone intermediate. A total yield of 50% for the one-pot sequence has been reported.

Protocol 2: Enzymatic Resolution of Racemic Corey Lactone Diol

This protocol is based on established enzymatic resolution methods.[9]

  • Substrate Preparation: Dissolve the racemic mixture of Corey lactone diols in an appropriate organic solvent (e.g., methylene (B1212753) chloride, hexane).

  • Enzyme Addition: Add a lipase (e.g., from Pseudomonas or Candida, 50-100% wt of the substrate) to the solution.[8]

  • Acylation: Add an acylating agent, such as vinyl acetate.

  • Reaction: Stir or shake the mixture at a controlled temperature, typically between 10°C and 35°C, for several hours to days, monitoring the reaction progress by TLC or HPLC.

  • Workup: After the reaction reaches approximately 50% conversion, filter the mixture through Celite to remove the enzyme.

  • Separation and Purification: Concentrate the filtrate under reduced pressure. Separate the resulting mixture of the acylated ester and the remaining unreacted diol using silica gel column chromatography. Elute with a hexane-ethyl acetate gradient to first isolate the less polar ester, followed by a more polar system (e.g., ethyl acetate/methanol) to isolate the desired optically active diol.[9]

Parameter Influence on Yield & Purity

The relationship between key reaction parameters and the final outcome is critical for optimization.

Parameter_Influence cluster_params Reaction Parameters cluster_outcomes Synthesis Outcomes cluster_issues Potential Issues Temp Temperature Yield Yield Temp->Yield Purity Purity / ee Temp->Purity Side_Reactions Side Reactions Temp->Side_Reactions Degradation Degradation Temp->Degradation can cause Time Reaction Time Time->Yield Catalyst Catalyst Choice Catalyst->Yield Catalyst->Purity Solvent Solvent Solvent->Yield Solvent->Purity Reagent Reagent Purity Reagent->Yield Reagent->Purity Reagent->Side_Reactions Side_Reactions->Yield decreases Side_Reactions->Purity decreases Degradation->Yield decreases

Caption: Influence of key parameters on the yield and purity of this compound synthesis.

References

Technical Support Center: Optimization of Corey Lactone Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Corey lactone and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate challenges encountered during the preparation of this key prostaglandin (B15479496) intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the Corey lactone synthesis where optimization is often required?

A1: The most critical stages requiring careful optimization are the oxidation of the bicyclic alcohol to the corresponding aldehyde (Corey aldehyde) and the subsequent Baeyer-Villiger oxidation to form the lactone. Stereoselectivity during the initial cyclization and the management of protecting groups throughout the synthesis are also crucial for achieving high yields and purity.

Q2: I am observing a low yield in the overall synthesis. What are the common causes?

A2: Low overall yield can stem from several factors:

  • Suboptimal reaction conditions: Temperature, reaction time, and reagent stoichiometry are critical for each step.

  • Impure reagents or solvents: The purity of starting materials and solvents can significantly impact reaction efficiency.

  • Side reactions: Competing reactions such as epimerization, oligomerization, or undesired rearrangements can reduce the yield of the desired product.

  • Product loss during workup and purification: Inefficient extraction or purification techniques can lead to significant loss of the product.

Q3: Are there one-pot procedures available for Corey lactone synthesis, and what are their advantages?

A3: Yes, one-pot syntheses of Corey lactone have been developed and offer significant advantages in terms of time and resource efficiency.[1][2] These procedures combine multiple reaction steps into a single reaction vessel, which minimizes intermediate purification steps, reduces solvent waste, and can shorten the total synthesis time dramatically.[1][2] For example, a one-pot synthesis involving a domino Michael/Michael reaction has been reported to produce Corey lactone in a total reaction time of 152 minutes with a 50% overall yield.[2]

Troubleshooting Guides

Corey-Kim Oxidation of Bicyclic Alcohol to Corey Aldehyde

The Corey-Kim oxidation is a widely used method for the conversion of primary and secondary alcohols to aldehydes and ketones.[3][4][5][6][7]

Problem: Low yield of the desired Corey aldehyde.

Potential Cause Troubleshooting Suggestion
Incomplete reaction - Ensure all reagents, especially N-chlorosuccinimide (NCS), are fresh and of high purity. Recrystallize NCS if necessary.[8] - Verify the stoichiometry of reagents. An excess of NCS and dimethyl sulfide (B99878) (DMS) is often used.[8][9] - Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time.
Formation of side products - A common side product is the corresponding alkyl chloride, especially with allylic or benzylic alcohols. While the bicyclic alcohol in Corey lactone synthesis is not allylic or benzylic, careful temperature control is still crucial.[3] - The use of more polar solvents like dichloromethane (B109758)/DMSO can lead to the formation of methylthiomethyl (MTM) ether byproducts. Toluene (B28343) is a commonly recommended solvent to minimize this.[5]
Decomposition of the product - The Corey aldehyde can be sensitive to the reaction conditions. Ensure the reaction is worked up promptly upon completion.

Experimental Protocol: Corey-Kim Oxidation

  • To a stirred suspension of freshly recrystallized N-chlorosuccinimide (2.0 eq) in anhydrous toluene (e.g., 6.0 mL for 0.51 mmol of alcohol) at 0 °C under an inert atmosphere, add dry dimethyl sulfide (2.4 eq).

  • Cool the resulting solution to -20 °C and stir for 40 minutes.

  • Add a solution of the bicyclic alcohol (1.0 eq) in anhydrous toluene (e.g., 5.0 mL) dropwise over 15 minutes.

  • Stir the reaction mixture at -20 °C for 30 minutes, then at 0 °C for 30 minutes.

  • Add triethylamine (B128534) (4.0 eq) and allow the reaction to warm to room temperature, stirring for an additional 20 minutes.

  • Quench the reaction with water and diethyl ether and stir vigorously for 5 minutes.

  • Separate the aqueous layer and extract with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Corey aldehyde.[8]

Troubleshooting Workflow for Low Aldehyde Yield

G cluster_reagents Reagent Issues cluster_conditions Condition Optimization cluster_side_products Side Product Analysis start Low Yield of Corey Aldehyde check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp., Time) start->check_conditions check_side_products Analyze for Side Products (TLC, NMR) start->check_side_products repurify_reagents Recrystallize NCS, Distill DMS check_reagents->repurify_reagents adjust_stoichiometry Adjust Reagent Ratios check_reagents->adjust_stoichiometry optimize_temp Optimize Temperature Profile check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time chloride_formation Chloride Formation Detected? check_side_products->chloride_formation mtm_ether MTM Ether Detected? check_side_products->mtm_ether end Improved Aldehyde Yield repurify_reagents->end adjust_stoichiometry->end optimize_temp->end optimize_time->end chloride_formation->optimize_temp Yes change_solvent Change Solvent to Toluene mtm_ether->change_solvent Yes change_solvent->end

Caption: Troubleshooting workflow for low yield in Corey-Kim oxidation.

Baeyer-Villiger Oxidation of Corey Aldehyde

The Baeyer-Villiger oxidation converts the Corey aldehyde into the desired Corey lactone using a peroxyacid, most commonly meta-chloroperoxybenzoic acid (m-CPBA).[7][10][11][12]

Problem: Incomplete reaction or formation of side products.

Potential Cause Troubleshooting Suggestion
Incomplete reaction - The purity of the m-CPBA is crucial; commercial grades may contain m-chlorobenzoic acid, which can affect the reaction. Purify m-CPBA by washing with a phosphate (B84403) buffer and drying if necessary.[13] - Ensure sufficient equivalents of m-CPBA are used. A slight excess is common. - The reaction can be slow at low temperatures. Monitor the reaction by TLC and adjust the temperature or reaction time as needed.
Incorrect regioselectivity - In the Baeyer-Villiger oxidation of unsymmetrical ketones, the migratory aptitude of the adjacent groups determines the product. For the bicyclic Corey aldehyde, the desired lactone is generally the major product due to stereoelectronic factors.[7][12] However, if unexpected lactones are formed, re-evaluate the starting material's structure and consider alternative oxidants.
Side reactions - Epoxidation of any existing double bonds in the molecule can be a competing reaction.[14] The choice of peroxyacid and reaction conditions can influence the selectivity between Baeyer-Villiger oxidation and epoxidation.[14] - Over-oxidation to a carboxylic acid is possible if the aldehyde is sensitive.[10]
Difficult purification - Removal of the m-chlorobenzoic acid byproduct can be challenging. A common workup procedure involves washing the reaction mixture with a basic aqueous solution (e.g., saturated sodium bicarbonate) to extract the acidic byproduct.[15][16] Cooling the reaction mixture to precipitate the acid before filtration can also be effective.[15]

Experimental Protocol: Baeyer-Villiger Oxidation

  • Dissolve the Corey aldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Add a buffer, such as sodium bicarbonate or disodium (B8443419) hydrogen phosphate, to neutralize the m-chlorobenzoic acid byproduct.

  • Cool the mixture to 0 °C.

  • Add a solution of m-CPBA (typically 1.1-1.5 eq) in the same solvent dropwise.

  • Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.

  • Upon completion, quench the excess peroxyacid with a reducing agent like aqueous sodium sulfite (B76179) or sodium thiosulfate (B1220275) solution.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Logical Flow for Baeyer-Villiger Optimization

G cluster_completion Addressing Incomplete Reaction cluster_side_products Managing Side Products start Baeyer-Villiger Reaction Issues check_completion Incomplete Reaction? start->check_completion check_side_products Side Products Observed? check_completion->check_side_products No purify_mcpba Purify m-CPBA check_completion->purify_mcpba Yes epoxidation Epoxidation? check_side_products->epoxidation Yes workup Optimize Workup for Byproduct Removal check_side_products->workup No increase_mcpba Increase m-CPBA Equivalents purify_mcpba->increase_mcpba increase_time_temp Increase Reaction Time/Temp increase_mcpba->increase_time_temp increase_time_temp->workup over_oxidation Over-oxidation? epoxidation->over_oxidation No modify_conditions Modify Conditions (Solvent, Temp) epoxidation->modify_conditions Yes alt_oxidant Consider Alternative Oxidant epoxidation->alt_oxidant Yes milder_conditions Use Milder Conditions over_oxidation->milder_conditions Yes modify_conditions->workup alt_oxidant->workup milder_conditions->workup end Pure Corey Lactone workup->end

Caption: Logical flow for optimizing the Baeyer-Villiger oxidation step.

Data Presentation

Table 1: Comparison of Oxidizing Agents for the Conversion of Alcohols to Aldehydes

Oxidizing Agent/SystemTypical ConditionsAdvantagesDisadvantages
Corey-Kim Oxidation NCS, DMS, Et₃N, Toluene, -20 °C to RT[8]Mild conditions, high yields, tolerates many functional groups.[5]Use of odorous DMS, potential for chlorinated byproducts.[3]
Swern Oxidation Oxalyl chloride, DMSO, Et₃N, DCM, -78 °CHigh yields, generally clean reactions.Requires very low temperatures, generation of CO and CO₂.
Dess-Martin Periodinane (DMP) DMP, DCM, RTMild conditions, fast reaction times, commercially available.Can be expensive, potentially explosive under certain conditions.
TEMPO-based Oxidations TEMPO (cat.), co-oxidant (e.g., bleach), DCM/H₂OCatalytic, uses inexpensive co-oxidants, environmentally friendly.Can be slow, may not be suitable for all substrates.

Table 2: Reagent Stoichiometry in a One-Pot Corey Lactone Synthesis

ReagentEquivalentsRole
3-(Dimethylphenylsilyl)propenal1.2Starting material
Ethyl 4-oxo-2-pentenoate1.0Starting material
Diphenylprolinol silyl (B83357) ether0.1Organocatalyst
p-Nitrophenol1.0Additive
Water3.0Additive
LiAl(OtBu)₃H3.5Reducing agent
HBF₄10.0Acid/Quenching agent
K₂CO₃10.0Base
KF10.0Fluoride source
H₂O₂10.0Oxidant
Data adapted from a reported one-pot synthesis.[4]

References

Technical Support Center: Purification of (-)-Corey Lactone Diol Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (-)-Corey lactone diol and its intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this critical prostaglandin (B15479496) precursor.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common purification techniques for this compound are crystallization and column chromatography.[1][2] Crystallization is often employed as a final purification step to obtain a high-purity, crystalline solid.[2] Column chromatography, typically using silica (B1680970) gel, is used to separate the diol from reaction byproducts and other impurities.[1] For separating enantiomers, specialized chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are utilized.[3]

Q2: My this compound fails to crystallize. What are the possible reasons and solutions?

A2: Failure to crystallize can be due to several factors:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystal formation. It is recommended to first purify the crude product by column chromatography to remove major contaminants.

  • Incorrect Solvent System: The choice of solvent is crucial. A common method involves dissolving the crude product in a solvent in which it is soluble (like methanol (B129727) or ethyl acetate) and then adding an anti-solvent (like n-pentane or hexane) to induce crystallization.[2] Experiment with different solvent/anti-solvent ratios.

  • Supersaturation Not Reached: The solution may not be sufficiently concentrated. Slowly evaporate the solvent to reach the point of supersaturation.

  • Temperature: Cooling the solution can often induce crystallization. Try cooling the solution in an ice bath or refrigerator.

  • Seeding: Introducing a small crystal of pure this compound (a seed crystal) can initiate crystallization.

Q3: I am observing multiple spots on my TLC plate after purification. What could they be?

A3: Multiple spots on a TLC plate indicate the presence of impurities. These could include:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Reaction Byproducts: Such as diastereomers, epimers, or products of side reactions. The transformation from δ-lactone to γ-lactone intermediates can sometimes result in byproducts if the reaction is not complete or if side reactions occur.[4][5]

  • Degradation Products: Although this compound is stable at room temperature for extended periods, improper storage or harsh purification conditions could lead to degradation.[6][7]

  • Enantiomer: If you are working with a racemic mixture, the other enantiomer will be present. Standard silica gel TLC will likely not separate enantiomers, but chiral TLC plates can be used for this purpose.

Q4: How can I separate the desired (-)-enantiomer from a racemic mixture of Corey lactone diol?

A4: Enantiomeric separation is a critical step. Common methods include:

  • Enzymatic Resolution: This technique uses lipases to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer by chromatography.[1][8]

  • Chiral Chromatography: HPLC or SFC with a chiral stationary phase (CSP) can effectively separate the enantiomers.[3] Polysaccharide-based CSPs are commonly used for this purpose.[3]

  • Diastereomeric Salt Formation: The racemic diol can be converted to a mixture of diastereomeric salts by reacting it with a chiral resolving agent. These diastereomers can then be separated by crystallization, followed by regeneration of the enantiomerically pure diol.[8][9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield after column chromatography 1. Product is too polar and sticking to the silica gel. 2. Incorrect solvent system for elution. 3. Product degradation on silica gel.1. Increase the polarity of the eluent gradually. A common eluent system is a gradient of ethyl acetate (B1210297) in hexane (B92381).[1] 2. Perform small-scale trials with different solvent systems to find the optimal mobile phase for separation. 3. Deactivate the silica gel with a small amount of triethylamine (B128534) in the eluent if the compound is acid-sensitive.
Co-elution of impurities with the product in column chromatography 1. Similar polarity of the product and impurity. 2. Overloading of the column.1. Use a shallower solvent gradient during elution to improve resolution. 2. Try a different stationary phase (e.g., alumina) or a different solvent system. 3. Reduce the amount of crude material loaded onto the column.
Broad peaks in HPLC analysis 1. Column degradation. 2. Inappropriate mobile phase. 3. Sample overload.1. Use a guard column and ensure the mobile phase is filtered and degassed. 2. Optimize the mobile phase composition and pH. 3. Inject a smaller volume or a more dilute sample.
Product appears as an oil instead of a crystalline solid 1. Presence of residual solvent. 2. Impurities preventing crystallization.1. Dry the product under high vacuum for an extended period. 2. Re-purify the oil by column chromatography and attempt crystallization again with a different solvent system.[1][2]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of this compound from a crude reaction mixture.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Glass column

  • Collection tubes

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the glass column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Adsorb this solution onto a small amount of silica gel, and then carefully load it onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might start with 20% ethyl acetate in hexane and increase to 50-70% ethyl acetate.[1]

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Crystallization

This protocol describes a typical procedure for the crystallization of this compound.

Materials:

  • Purified this compound (from chromatography)

  • Solvents: Methanol, n-Pentane (or Hexane)

  • Erlenmeyer flask

  • Stir bar

  • Ice bath

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Dissolution: Dissolve the purified this compound in a minimum amount of warm methanol in an Erlenmeyer flask with stirring.[2]

  • Induce Crystallization: Slowly add n-pentane (anti-solvent) to the solution until it becomes slightly cloudy.

  • Cooling: Place the flask in an ice bath to promote crystal formation. Gentle scratching of the inside of the flask with a glass rod can also help induce crystallization.

  • Crystal Growth: Allow the solution to stand undisturbed for several hours, or overnight in a refrigerator, to allow for complete crystal growth.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold n-pentane to remove any remaining soluble impurities.[2]

  • Drying: Dry the crystals under vacuum to obtain the pure, crystalline this compound. The expected form is a white to off-white crystalline solid.[10]

Data Presentation

Table 1: Solubility of this compound

SolventApproximate Solubility
Ethanol~10 mg/mL[6]
DMSO~30 mg/mL[6]
Dimethylformamide (DMF)~50 mg/mL[6]
PBS (pH 7.2)~10 mg/mL[6]

Table 2: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₈H₁₂O₄[6]
Molecular Weight172.18 g/mol [10]
AppearanceWhite to off-white crystalline solid[6][10]
Melting Point~114-118 °C[10]
Purity (Typical)≥98% (by HPLC)[6][10]
Storage TemperatureRoom temperature[6] or -20°C[11]
Stability≥ 2 years at room temperature[6][7]

Visualizations

Purification_Workflow Crude Crude (-)-Corey lactone diol Column Column Chromatography (Silica Gel) Crude->Column TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Solvent Evaporation Combine->Evaporate Crystallize Crystallization Evaporate->Crystallize Filter Filter and Dry Crystallize->Filter Pure Pure Crystalline This compound Filter->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Crystallization Start Crystallization Fails (Product remains an oil or solution) Impurity Check for Impurities (TLC/HPLC) Start->Impurity Solvent Optimize Solvent System Start->Solvent Concentration Adjust Concentration Start->Concentration Temperature Modify Temperature Start->Temperature Purify Re-purify by Column Chromatography Impurity->Purify TrySolvents Try different solvent/ anti-solvent pairs Solvent->TrySolvents Evaporate Slowly evaporate solvent to increase concentration Concentration->Evaporate Cool Cool solution (ice bath/refrigerator) Temperature->Cool

Caption: Troubleshooting guide for failed crystallization of this compound.

References

overcoming challenges in the optical resolution of lactone diols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optical resolution of lactone diols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the optical resolution of lactone diols?

A1: The two most common methods for the optical resolution of lactone diols are enzymatic kinetic resolution (EKR) and chiral high-performance liquid chromatography (HPLC). EKR utilizes enzymes, typically lipases, to selectively acylate or hydrolyze one enantiomer of the diol, leaving the other enriched.[1][2] Chiral HPLC employs a chiral stationary phase (CSP) to physically separate the enantiomers based on their differential interactions with the CSP.[3][4]

Q2: My enzymatic kinetic resolution (EKR) is showing low enantioselectivity (low e.e.). What are the potential causes and solutions?

A2: Low enantioselectivity in EKR can stem from several factors. The chosen enzyme may not be optimal for the specific lactone diol substrate. The reaction conditions, such as solvent, temperature, and acyl donor, also play a crucial role.

Troubleshooting Steps:

  • Enzyme Screening: Test a variety of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one with higher selectivity for your substrate.

  • Solvent Optimization: The polarity and nature of the solvent can significantly impact enzyme activity and selectivity. Screen a range of organic solvents (e.g., toluene, heptane, THF).

  • Acyl Donor Variation: The choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) can influence the reaction rate and enantioselectivity.

  • Temperature Control: Lowering the reaction temperature can sometimes enhance enantioselectivity.[1]

  • Water Content: For enzymatic reactions in organic media, controlling the water activity is critical for optimal enzyme performance.

Q3: The yield of my desired enantiomer from EKR is below the theoretical maximum of 50%. What could be the issue?

A3: While the theoretical maximum yield for a kinetic resolution is 50% for a single enantiomer, several factors can lead to lower yields.[5] These include incomplete reaction, enzyme inhibition, or degradation of the product or substrate under the reaction conditions.

Troubleshooting Steps:

  • Reaction Monitoring: Track the reaction progress over time using techniques like chiral HPLC or GC to determine the optimal reaction time.

  • Enzyme Loading: Insufficient enzyme concentration can lead to incomplete conversion. Try increasing the enzyme loading.

  • Product Inhibition: The product formed during the reaction can sometimes inhibit the enzyme, slowing down the conversion.[6]

  • Substrate/Product Stability: Assess the stability of your starting material and product under the reaction conditions to check for degradation.

Q4: I'm having difficulty separating the enantiomers of my lactone diol using chiral HPLC. The peaks are overlapping. What can I do?

A4: Overlapping peaks in chiral HPLC indicate poor resolution. This can be addressed by optimizing the chromatographic conditions.

Troubleshooting Steps:

  • Column Selection: The choice of chiral stationary phase (CSP) is the most critical factor. Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type) to find one that provides selectivity for your compound.[3][7]

  • Mobile Phase Composition: Vary the composition of the mobile phase. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) and the polar modifier (e.g., isopropanol, ethanol).[7] For reversed-phase, alter the water/organic solvent ratio.

  • Additives: The addition of small amounts of acidic or basic modifiers to the mobile phase can sometimes improve peak shape and resolution.[8]

  • Temperature: Column temperature can affect selectivity. Try running the separation at different temperatures.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

Troubleshooting Guides

Enzymatic Kinetic Resolution (EKR)
Problem Potential Cause Suggested Solution
Low Enantiomeric Excess (e.e.) Suboptimal enzymeScreen a panel of different lipases.
Inappropriate solventTest a range of solvents with varying polarities.
Non-ideal temperatureOptimize the reaction temperature; lower temperatures often improve selectivity.[1]
Low Conversion/Yield Insufficient reaction timeMonitor the reaction over time to determine the optimal endpoint.
Enzyme inhibition by productConsider in-situ product removal or using a two-phase system.[6]
Poor enzyme activityCheck enzyme activity and consider increasing enzyme loading.
Irreproducible Results Inconsistent water contentCarefully control the water activity of the reaction medium.
Enzyme deactivationEnsure proper storage and handling of the enzyme.
Chiral HPLC Separation
Problem Potential Cause Suggested Solution
Co-eluting or Overlapping Peaks Insufficient column selectivityScreen different chiral stationary phases (CSPs).[3][7]
Suboptimal mobile phaseAdjust the mobile phase composition (e.g., solvent ratio, additives).[8]
Peak Tailing Secondary interactions with the stationary phaseAdd a modifier like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) to the mobile phase.
Column overloadDilute the sample and inject a smaller volume.[8]
Peak Fronting Sample solvent stronger than the mobile phaseDissolve the sample in the mobile phase.[8]

Experimental Protocols

General Protocol for Enzymatic Kinetic Resolution of a Lactone Diol
  • Preparation: To a solution of the racemic lactone diol (1 equivalent) in an appropriate organic solvent (e.g., toluene, 0.1 M), add the selected lipase (B570770) (e.g., Novozym 435, 10-50 mg/mmol of substrate).

  • Acylation: Add the acyl donor (e.g., vinyl acetate, 1.5-3 equivalents).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-45 °C).

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the substrate and product, and the conversion.

  • Termination: Once the desired conversion (typically around 50%) and e.e. are reached, stop the reaction by filtering off the enzyme.

  • Purification: Remove the solvent under reduced pressure and purify the resulting mixture of the acylated lactone and the unreacted diol by column chromatography.

Visualizations

EKR_Workflow RacemicDiol Racemic Lactone Diol ReactionVessel Reaction Mixture RacemicDiol->ReactionVessel Solvent Organic Solvent Solvent->ReactionVessel Lipase Lipase Lipase->ReactionVessel Monitoring Reaction Monitoring (HPLC/GC) ReactionVessel->Monitoring Aliquots Filtration Enzyme Filtration ReactionVessel->Filtration Stop Reaction AcylDonor Acyl Donor AcylDonor->ReactionVessel Monitoring->ReactionVessel Continue/Stop Purification Column Chromatography Filtration->Purification Enantiomer1 Enantioenriched Diol Purification->Enantiomer1 Enantiomer2 Acylated Enantiomer Purification->Enantiomer2

Caption: Workflow for Enzymatic Kinetic Resolution (EKR).

Troubleshooting_Tree Start Low Enantioselectivity (e.e.) in EKR Q1 Have you screened different enzymes? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the solvent optimized? A1_Yes->Q2 Sol1 Screen a panel of lipases (e.g., CAL-B, PCL, PSL) A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the temperature controlled? A2_Yes->Q3 Sol2 Test various organic solvents (Toluene, Heptane, MTBE, etc.) A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Have you tried different acyl donors? A3_Yes->Q4 Sol3 Optimize temperature. Consider lowering it to improve selectivity. A3_No->Sol3 Sol3->Q4 A4_No No Q4->A4_No No End Consider protein engineering of the enzyme. Q4->End Yes Sol4 Vary the acyl donor (e.g., vinyl acetate, isopropenyl acetate). A4_No->Sol4 Sol4->End

Caption: Troubleshooting Decision Tree for Low EKR Enantioselectivity.

References

storage and stability of (-)-Corey lactone diol under lab conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and stability of (-)-Corey lactone diol under typical laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, this compound should be stored as a crystalline solid at room temperature in a tightly sealed container to protect it from moisture.[1][2][3] It is stable for at least two years under these conditions.[1][4]

Q2: How should I store solutions of this compound?

A2: Stock solutions made in organic solvents such as ethanol, DMSO, or dimethylformamide should be stored at -20°C for periods up to a month or at -80°C for up to six months.[5] Aqueous solutions are not recommended for storage for more than one day due to the potential for hydrolysis.[4]

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[1][4] It also has some solubility in aqueous buffers like PBS (pH 7.2).[4]

Q4: Is this compound sensitive to pH?

A4: Yes, as a lactone, it is susceptible to hydrolysis under both acidic and basic conditions. In acidic solutions, an equilibrium can be established between the lactone and its hydrolyzed open-chain form.[4] Under basic conditions, the hydrolysis to the corresponding carboxylate salt is rapid and generally irreversible.[4]

Q5: What are the known degradation pathways for this compound?

A5: The primary degradation pathway is the hydrolysis of the lactone ring. Under acidic conditions, this results in the formation of a hydroxy acid. Under basic conditions, the carboxylate salt is formed. The diol functionality could also be susceptible to oxidation.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Unexpectedly low yield or presence of impurities in a reaction. Degradation of this compound prior to or during the reaction.Ensure the starting material has been stored correctly. If using a solution, prepare it fresh, especially if it is an aqueous solution. Avoid strongly acidic or basic conditions if not required by the reaction protocol.
Appearance of a new, more polar spot on TLC analysis of a stored solution. Hydrolysis of the lactone ring to the more polar carboxylic acid.Prepare fresh solutions for use. If an older solution must be used, consider purifying it before use if the impurity level is significant.
Inconsistent results between experiments. Instability of this compound in the experimental medium.Evaluate the pH and temperature of your experimental conditions. Consider performing a control experiment to assess the stability of the lactone diol under your specific conditions over the time course of the experiment.

Stability Data

ConditionParameterExpected Outcome
pH pH 2 (Acidic)Slow hydrolysis to an equilibrium mixture with the open-chain hydroxy acid.
pH 7 (Neutral)Relatively stable, especially in aprotic organic solvents. Aqueous solutions may show slow hydrolysis over time.
pH 10 (Basic)Rapid and complete hydrolysis to the carboxylate salt of the open-chain hydroxy acid.
Temperature -20°C (in organic solvent)Stable for at least one month.[5]
Room Temperature (solid)Stable for at least two years.[1][4]
40°C (in solution)Increased rate of degradation, particularly hydrolysis in aqueous solutions.
Light UV/Visible LightPotential for photodegradation, though the extent is not well-documented. It is advisable to protect solutions from light.
Oxidation 3% H₂O₂The diol functional groups are susceptible to oxidation, which could lead to the formation of ketone or aldehyde derivatives.

Experimental Protocols

General Protocol for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug intermediate and for developing stability-indicating analytical methods. The following is a general protocol that can be adapted for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 6, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified period (e.g., 30 minutes, 2, 6 hours).

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period (e.g., 2, 6, 24 hours).

  • Thermal Degradation: Heat the stock solution at 60°C in a sealed vial for a specified period (e.g., 24, 48, 72 hours).

  • Photostability: Expose the stock solution in a photostability chamber to a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution.

  • Neutralize the acidic and basic samples if necessary.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method (Illustrative)

A specific validated HPLC method for this compound and its degradation products is not publicly available. The following is an illustrative method based on common practices for related prostaglandin (B15479496) intermediates.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate (B84403) buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 3.0 with phosphoric acid).

  • Gradient Program: A linear gradient starting from a lower percentage of acetonitrile and increasing over time to elute more non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a low wavelength (e.g., 205-215 nm), as the molecule lacks a strong chromophore.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Visualizations

G cluster_storage Storage of this compound Solid Solid Form Room Temperature\n(Stable ≥ 2 years) Room Temperature (Stable ≥ 2 years) Solid->Room Temperature\n(Stable ≥ 2 years) Store at Organic_Solution Organic Solvent Stock Solution -20°C / -80°C\n(Stable for months) -20°C / -80°C (Stable for months) Organic_Solution->-20°C / -80°C\n(Stable for months) Store at Aqueous_Solution Aqueous Solution Use Immediately\n(Unstable) Use Immediately (Unstable) Aqueous_Solution->Use Immediately\n(Unstable) Recommended

Caption: Recommended storage conditions for this compound.

G cluster_degradation Potential Degradation Pathways Corey_Lactone_Diol This compound (γ-Lactone) Acid_Hydrolysis Acidic Conditions (e.g., low pH) Corey_Lactone_Diol->Acid_Hydrolysis Base_Hydrolysis Basic Conditions (e.g., high pH) Corey_Lactone_Diol->Base_Hydrolysis Oxidation Oxidizing Agents (e.g., H₂O₂) Corey_Lactone_Diol->Oxidation Hydroxy_Acid Open-chain Hydroxy Acid Acid_Hydrolysis->Hydroxy_Acid Hydrolysis Carboxylate_Salt Open-chain Carboxylate Salt Base_Hydrolysis->Carboxylate_Salt Hydrolysis Oxidized_Products Oxidized Derivatives (Ketones/Aldehydes) Oxidation->Oxidized_Products Oxidation of Diols

Caption: Potential degradation pathways of this compound.

G start Unexpected Result (e.g., low yield, impurity) check_storage Check Storage Conditions of this compound start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Correct Storage (Tightly sealed, RT for solid, -20/-80°C for solution) storage_ok->correct_storage No check_solution_age Check Age of Solution storage_ok->check_solution_age Yes correct_storage->check_solution_age solution_fresh Solution Freshly Prepared? check_solution_age->solution_fresh prepare_fresh Action: Prepare Fresh Solution solution_fresh->prepare_fresh No check_reaction_conditions Review Reaction Conditions (pH, temp, solvent) solution_fresh->check_reaction_conditions Yes prepare_fresh->check_reaction_conditions conditions_ok Conditions Neutral & Anhydrous? check_reaction_conditions->conditions_ok modify_conditions Action: Modify Conditions (e.g., buffer pH, use dry solvent) conditions_ok->modify_conditions No end_point Problem Resolved conditions_ok->end_point Yes modify_conditions->end_point

Caption: Troubleshooting workflow for experiments with this compound.

References

how to minimize byproducts in Baeyer-Villiger oxidation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Baeyer-Villiger (BV) oxidation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in Baeyer-Villiger oxidations?

A1: The most common byproducts depend on the substrate and reaction conditions, but often include carboxylic acids from the decomposition or hydrolysis of the peracid oxidant and the ester/lactone product.[1][2] Other significant side reactions can include the epoxidation of any alkenes present in the substrate.[3] If the reaction conditions are not carefully controlled, decomposition of the starting material can also lead to a complex mixture of unwanted products.[2]

Q2: How does the choice of oxidant affect byproduct formation?

A2: The choice of oxidant is critical in controlling byproduct formation. Highly reactive peracids like trifluoroperacetic acid (TFPAA) can lead to more side reactions if not used carefully.[4] meta-Chloroperoxybenzoic acid (m-CPBA) is a common and often selective choice.[5][6] Using hydrogen peroxide (H₂O₂) is considered a "greener" alternative as its main byproduct is water, but it often requires a catalyst to be effective and can promote other side reactions.[3][4][6][7] Safer, solid alternatives like urea-hydrogen peroxide (UHP) can also minimize waste and handling hazards.[8]

Q3: What is the role of the solvent in controlling side reactions?

A3: The solvent can significantly influence the reaction pathway and, consequently, byproduct formation. Non-polar solvents like dichloromethane (B109758) often favor the desired concerted, non-ionic reaction mechanism.[9][10][11][12] In contrast, more polar solvents can promote an ionic mechanism, which may lead to different selectivity and potentially more byproducts.[9][10][11][12] The rate constant of the reaction has been observed to decrease as solvent polarity increases in some cases.[10][11][12]

Q4: Can temperature be used to minimize byproducts?

A4: Yes, temperature control is a key factor. Baeyer-Villiger oxidations are often run at or below room temperature to enhance selectivity and minimize the rate of side reactions.[5] Higher temperatures can accelerate the desired reaction but may also increase the rate of decomposition of the oxidant and the product, leading to a higher proportion of byproducts.[1][5] Careful optimization of the temperature for each specific substrate and oxidant combination is recommended.[2]

Troubleshooting Guide

Problem: My reaction is producing significant amounts of carboxylic acid from ester/lactone hydrolysis.

Cause: The acidic nature of the peracid oxidant and the carboxylic acid byproduct can catalyze the hydrolysis of the desired ester or lactone product, especially if water is present.[1]

Solution:

  • Use a Buffer: Add a solid buffer such as sodium bicarbonate (NaHCO₃) or a phosphate (B84403) buffer to neutralize the acidic byproduct as it forms.[6][13] This is particularly important for acid-sensitive substrates and products.

  • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents to minimize the presence of water, which is required for hydrolysis.

  • Control Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.

Problem: I am observing epoxidation of an alkene in my substrate instead of the Baeyer-Villiger oxidation.

Cause: Many peracids, especially m-CPBA, are also excellent reagents for the epoxidation of double bonds. If your substrate contains an alkene, competitive epoxidation can be a major side reaction.[3]

Solution:

  • Choose a Different Oxidant/Catalyst System: Some catalytic systems are more selective for the Baeyer-Villiger oxidation over epoxidation. For instance, systems using hydrogen peroxide with a selenium catalyst have been reported to favor epoxidation, while peroxyacetic acid may favor the BV oxidation.[3] Sn-doped zeolite beta with H₂O₂ has shown high chemoselectivity for the BV oxidation of unsaturated ketones.[14]

  • Protecting Groups: If feasible, consider protecting the alkene functionality before performing the Baeyer-Villiger oxidation and then deprotecting it afterward.

  • Enzymatic Oxidation: Baeyer-Villiger monooxygenases (BVMOs) can offer exquisite chemoselectivity, often oxidizing the ketone without affecting other functional groups like alkenes.[15]

Problem: My starting material is decomposing, leading to a complex mixture of products.

Cause: The starting material may be unstable to the strongly oxidizing and/or acidic reaction conditions. This can be exacerbated by elevated temperatures or highly reactive oxidants.

Solution:

  • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to reduce the rate of decomposition.

  • Use a Milder Oxidant: Switch to a less reactive peracid or a catalyzed hydrogen peroxide system, which can operate under milder conditions.[4][16]

  • Slow Addition of Oxidant: Add the oxidant solution slowly to the reaction mixture to maintain a low instantaneous concentration, which can help to control exotherms and minimize decomposition.

Data Presentation

Table 1: Comparison of Common Oxidants for Baeyer-Villiger Reactions

OxidantCommon Byproduct(s)ReactivityKey Considerations
m-CPBAm-Chlorobenzoic acidHighWidely used, can cause epoxidation of alkenes.[5][6]
Peracetic AcidAcetic acidHighCan be explosive, often used in industrial processes.[17]
Trifluoroperacetic Acid (TFPAA)Trifluoroacetic acidVery HighHighly reactive, useful for unreactive ketones but may lead to more side reactions.[4]
Hydrogen Peroxide (H₂O₂)WaterLow (requires catalyst)Environmentally friendly, but requires activation with a catalyst (e.g., Lewis acid, enzyme).[3][4][6][7]
Urea-Hydrogen Peroxide (UHP)Urea, WaterModerateSolid, stable, and safer alternative to aqueous H₂O₂.[18]

Experimental Protocols

Protocol 1: General Procedure for Baeyer-Villiger Oxidation using m-CPBA with a Buffer
  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the ketone substrate (1.0 equiv) in an appropriate anhydrous solvent (e.g., dichloromethane, CHCl₃).

  • Buffering: Add powdered sodium bicarbonate (NaHCO₃, 2.0-3.0 equiv).

  • Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.

  • Oxidant Addition: Slowly add a solution of m-CPBA (typically 70-77% purity, 1.2-1.5 equiv) in the same solvent to the stirred suspension over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or to warm slowly to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to destroy excess peroxide.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Catalytic Baeyer-Villiger Oxidation using Hydrogen Peroxide with a Lewis Acid Catalyst
  • Preparation: To a stirred solution of the ketone (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add the Lewis acid catalyst (e.g., Sn-Beta zeolite, 5-10 mol%).[14]

  • Oxidant Addition: Slowly add an aqueous solution of hydrogen peroxide (30-50% w/w, 2.0-4.0 equiv) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and filter to recover the solid catalyst.

  • Extraction: Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Visualizations

Logical Workflow for Minimizing Byproducts

Byproduct_Minimization_Workflow start Start: Baeyer-Villiger Reaction Planned check_substrate Analyze Substrate: - Acid/Base Sensitive? - Other Oxidizable Groups (e.g., Alkenes)? start->check_substrate select_oxidant Select Oxidant check_substrate->select_oxidant mcpba m-CPBA select_oxidant->mcpba Standard, reliable h2o2 H2O2 + Catalyst select_oxidant->h2o2 Greener, catalytic other_oxidant Other Peracids (e.g., TFPAA) select_oxidant->other_oxidant For unreactive substrates add_buffer Add Buffer (e.g., NaHCO3) mcpba->add_buffer If substrate is acid-sensitive no_buffer No Buffer Needed mcpba->no_buffer If substrate is robust low_temp Use Low Temperature (0 °C or below) h2o2->low_temp other_oxidant->low_temp run_reaction Run Reaction & Monitor add_buffer->run_reaction no_buffer->run_reaction low_temp->run_reaction analyze_results Analyze Results: High Byproducts? run_reaction->analyze_results success Success: Desired Product analyze_results->success No troubleshoot Troubleshoot: - Change Solvent - Change Catalyst - Lower Temperature Further analyze_results->troubleshoot Yes troubleshoot->select_oxidant

Caption: Workflow for selecting conditions to minimize byproducts in Baeyer-Villiger oxidations.

Reaction Pathways: Desired vs. Side Reactions

Reaction_Pathways start_material Ketone Starting Material epoxide_product Byproduct: Epoxide (if alkene present) start_material->epoxide_product Side Reaction 2 (Competitive Oxidation) peracid + Peracid start_material->peracid criegee Criegee Intermediate bv_product Desired Product (Ester/Lactone) criegee->bv_product Step 2: Migration (Desired Pathway) water_acid + H2O, H+ bv_product->water_acid hydrolysis_product Byproduct: Carboxylic Acid (from Hydrolysis) peracid->criegee Step 1: Addition water_acid->hydrolysis_product Side Reaction 1

Caption: Competing reaction pathways in the Baeyer-Villiger oxidation.

References

Technical Support Center: Refining Oxidation Steps in Complex Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxidation reactions in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine critical oxidation steps in the synthesis of complex natural products.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right oxidant for converting a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid?

A1: Choosing a mild and selective oxidizing agent is crucial. Several common methods are available, each with its own advantages and disadvantages. Dess-Martin Periodinane (DMP) and Swern-type oxidations are popular choices because they are highly selective for aldehydes and operate under mild conditions, which is ideal for sensitive substrates often found in natural product synthesis.[1][2][3] The Ley-Griffith oxidation using tetrapropylammonium (B79313) perruthenate (TPAP) is another excellent catalytic method that generally avoids over-oxidation.[4][5]

Q2: What are the key differences between a Swern oxidation and a Dess-Martin periodinane (DMP) oxidation?

A2: The primary differences lie in the reaction conditions and byproducts. A Swern oxidation requires cryogenic temperatures (typically -78 °C) and uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, producing volatile byproducts and the malodorous dimethyl sulfide.[3][6] In contrast, a DMP oxidation is performed at room temperature under neutral pH, making it operationally simpler for many applications.[7][8][9] DMP is particularly useful for substrates sensitive to the basic conditions of the Swern workup or the acidic nature of some chromium-based oxidants.[7]

Q3: I am working with a polyol. How can I selectively oxidize a secondary alcohol in the presence of primary alcohols?

A3: Achieving chemoselectivity in polyol oxidation can be challenging.[10] Some modern catalytic methods show remarkable selectivity. For instance, certain palladium-based catalyst systems have been shown to preferentially oxidize secondary alcohols over primary ones, or vicinal 1,2-diols to α-hydroxyketones.[11] Transfer dehydrogenation using specific ruthenium catalysts can also selectively oxidize hindered secondary alcohols over primary ones.[12] The choice of catalyst and reaction conditions is paramount for achieving the desired selectivity.[11][12]

Q4: My epoxidation reaction is resulting in low stereoselectivity. What factors should I investigate?

A4: Low stereoselectivity in epoxidation can stem from several factors. For substrate-controlled reactions, the inherent conformational flexibility of the starting material can lead to a mixture of diastereomers. In catalyst-controlled reactions, such as the Sharpless asymmetric epoxidation, the presence of water is a common culprit as it can hydrolyze the chiral catalyst.[13] The purity of reagents, including the substrate and the chiral ligand, is also critical.[13] Solvent choice can also influence the transition state and impact stereoselectivity.[13]

Troubleshooting Guides

Guide 1: Swern Oxidation Issues
Problem Potential Cause(s) Troubleshooting Steps
Low or No Aldehyde/Ketone Formation 1. Inactive reagents (DMSO, oxalyl chloride).2. Reaction temperature too high during addition, leading to decomposition of the active species.[6]3. Insufficient equivalents of reagents.1. Use freshly distilled and dry DMSO and oxalyl chloride.2. Maintain strict temperature control at -78 °C during the formation of the active oxidant and addition of the alcohol.[6]3. Use a slight excess of oxalyl chloride (1.5 eq) and DMSO (2-3 eq).
Formation of Methylthiomethyl (MTM) Ether Side Product The Pummerer rearrangement of the active oxidant occurs at higher temperatures, which then reacts with the alcohol.[6]1. Ensure the temperature does not rise above -60 °C before the addition of the tertiary amine base.[6]2. Add the alcohol to the pre-formed active oxidant at -78 °C, and only then add the base.
Low Yield After Workup The product aldehyde is sensitive to the basic conditions of the workup, leading to aldol (B89426) condensation or other side reactions.1. Use a buffered workup or a rapid extraction to minimize contact time with the base.2. Consider alternative mild oxidations like DMP if the substrate is particularly base-sensitive.
Guide 2: Dess-Martin Periodinane (DMP) Oxidation Issues
Problem Potential Cause(s) Troubleshooting Steps
Incomplete Reaction 1. Poor quality or decomposed DMP.2. Insufficient equivalents of DMP.3. Sterically hindered alcohol.1. Use freshly opened or properly stored DMP. Test a small scale reaction on a simple alcohol to check reagent activity.2. Use 1.1 to 1.5 equivalents of DMP to ensure complete conversion.[1]3. Increase reaction time or slightly elevate the temperature (e.g., to 40 °C). The addition of water has been shown to accelerate the reaction rate.[7][8]
Low Yield of Aldehyde, Suspected Over-oxidation While rare for DMP, if the substrate is an allylic or benzylic alcohol, extended reaction times or impurities might lead to further oxidation, especially if water is present.[1]1. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[1]2. Ensure the reaction is performed under anhydrous conditions if over-oxidation is a concern.[1]
Difficult Workup/Product Isolation The byproduct, iodinane, can sometimes complicate purification by column chromatography.1. After the reaction is complete, dilute with an organic solvent like diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. Stir vigorously until the solids dissolve. This reduces the iodinane byproduct to a more easily extractable form.

Experimental Protocols

Protocol 1: General Procedure for a Swern Oxidation
  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (B109758) (DCM) and cool to -78 °C using a dry ice/acetone bath.

  • Add anhydrous dimethyl sulfoxide (DMSO, 2.2 eq.) via syringe, followed by the slow, dropwise addition of oxalyl chloride (1.5 eq.).

  • Stir the mixture at -78 °C for 15-30 minutes. A white precipitate may form.

  • Slowly add a solution of the primary or secondary alcohol (1.0 eq.) in DCM to the reaction mixture, ensuring the internal temperature remains below -65 °C.

  • Stir for 30-45 minutes at -78 °C.

  • Add triethylamine (B128534) (TEA, 5.0 eq.) dropwise, again maintaining the temperature below -65 °C.

  • After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with DCM, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for a Dess-Martin Periodinane (DMP) Oxidation
  • To a flame-dried flask under an inert atmosphere, add the alcohol (1.0 eq.) and anhydrous dichloromethane (DCM).

  • Add Dess-Martin Periodinane (1.2 eq.) in one portion.[2]

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 0.5 to 3 hours.[9]

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until both layers become clear.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

G cluster_start Oxidation Troubleshooting Workflow start Problem: Incomplete Oxidation check_reagents Check Reagent Quality (Fresh vs. Old) start->check_reagents check_stoich Verify Stoichiometry (1.1-1.5 eq oxidant?) check_reagents->check_stoich Reagents OK sol_reagents Solution: Use fresh/purified reagents check_reagents->sol_reagents Reagents Suspect check_temp Review Reaction Temperature check_stoich->check_temp Stoich. OK sol_stoich Solution: Increase oxidant equivalents check_stoich->sol_stoich Stoich. Low check_time Increase Reaction Time? check_temp->check_time Temp. OK sol_temp Solution: Adjust temperature (e.g., warm slightly for DMP) check_temp->sol_temp Temp. Incorrect sol_time Solution: Monitor by TLC for longer duration check_time->sol_time Yes

Caption: Troubleshooting workflow for incomplete oxidation reactions.

G cluster_select Oxidant Selection Logic for Alcohols start Starting Material: Primary or Secondary Alcohol acid_sensitive Is Substrate Acid/Base Sensitive? start->acid_sensitive dmp Consider DMP (Neutral, Room Temp) acid_sensitive->dmp Yes swern Consider Swern (Cryogenic, Basic Workup) acid_sensitive->swern No steric_hindrance Is Alcohol Sterically Hindered? scale Reaction Scale? steric_hindrance->scale No stronger_oxidant Consider More Forcing Conditions (e.g., TPAP, higher temp) steric_hindrance->stronger_oxidant Yes scale->dmp Small Scale tpap Consider TPAP (Catalytic, Mild) scale->tpap Large Scale dmp->steric_hindrance swern->steric_hindrance

Caption: Decision tree for selecting an appropriate oxidation method.

References

Validation & Comparative

A Comparative Guide to Prostaglandin Precursors: (-)-Corey Lactone Diol vs. Bromohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of prostaglandins (B1171923) is a critical endeavor. This guide provides an objective comparison of two key precursors, the well-established (-)-Corey lactone diol and a more recent bromohydrin intermediate, offering a detailed analysis of their synthetic pathways, performance, and supporting experimental data.

The synthesis of prostaglandins, a class of potent lipid compounds with diverse physiological effects, has been a cornerstone of organic chemistry for decades. The seminal work of E.J. Corey established the bicyclic this compound as a versatile and reliable precursor, paving the way for the synthesis of a vast array of natural and synthetic prostaglandins. However, recent advancements have introduced a chemoenzymatically derived bromohydrin as a "radical equivalent" to the Corey lactone, promising a more concise and scalable route to these valuable molecules.[1][2][3][4][5][6] This guide will dissect the synthetic strategies emanating from both precursors, presenting a quantitative comparison and detailed experimental protocols to inform precursor selection in prostaglandin (B15479496) research and drug development.

Performance Comparison at a Glance

The following table summarizes the key quantitative data for the synthesis of Prostaglandin F2α (PGF2α) starting from both this compound and the bromohydrin intermediate. The data for the this compound route is based on the classic, yet highly effective, synthesis, while the bromohydrin route reflects a recently developed chemoenzymatic approach.[1][2][3][4][5]

MetricThis compound RouteBromohydrin Route
Starting Material This compoundBicyclic Olefin
Number of Steps to PGF2α ~8 steps5 steps
Overall Yield Not explicitly stated in a single modern report, but individual high-yielding steps are well-documented.27% (over 5 steps from the bromohydrin)
Key Transformations Protection, Oxidation, Horner-Wadsworth-Emmons Reaction, Reduction, Wittig Reaction, DeprotectionChemoenzymatic Desymmetrization, Bromohydrin Formation, Nickel-Catalyzed Cross-Coupling, Wittig Reaction, Deprotection
Scalability Well-established for large-scale synthesis.Demonstrated on a 10-gram scale.[1][2][3][4][5]

Synthetic Pathways: A Visual Representation

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways from both this compound and the bromohydrin precursor to PGF2α.

corey_lactone_pathway cluster_corey This compound Pathway to PGF2α corey_diol This compound protected_diol Protected Diol corey_diol->protected_diol Protection corey_aldehyde Corey Aldehyde protected_diol->corey_aldehyde Oxidation enone Enone Intermediate corey_aldehyde->enone Horner-Wadsworth-Emmons Reaction (ω-chain) reduced_enone Reduced Enone enone->reduced_enone Stereoselective Reduction lactol Lactol reduced_enone->lactol Reduction protected_pgf2a Protected PGF2α lactol->protected_pgf2a Wittig Reaction (α-chain) pgf2a PGF2α protected_pgf2a->pgf2a Deprotection bromohydrin_pathway cluster_bromo Bromohydrin Pathway to PGF2α olefin Bicyclic Olefin lactone Lactone olefin->lactone Chemoenzymatic Desymmetrization bromohydrin Bromohydrin Intermediate lactone->bromohydrin Bromohydrin Formation omega_chain_intermediate ω-Chain Intermediate bromohydrin->omega_chain_intermediate Ni-Catalyzed Cross-Coupling (ω-chain) alpha_omega_intermediate α,ω-Chain Intermediate omega_chain_intermediate->alpha_omega_intermediate Wittig Reaction (α-chain) pgf2a PGF2α alpha_omega_intermediate->pgf2a Deprotection

References

A Comparative Guide to Alternative Chiral Synthons for Asymmetric Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prostaglandins (B1171923), a class of lipid compounds with diverse physiological functions, are important therapeutic agents. Their complex stereochemistry, however, presents a significant challenge for synthetic chemists. For decades, the asymmetric synthesis of prostaglandins has been dominated by strategies revolving around the Corey lactone, a versatile chiral intermediate. While effective, this classical approach often involves lengthy synthetic sequences and the use of stoichiometric chiral reagents.

This guide provides a comparative overview of modern, alternative chiral synthons and strategies for the asymmetric synthesis of prostaglandins. We will delve into organocatalytic, transition-metal-catalyzed, and chemoenzymatic approaches that offer advantages in terms of efficiency, stereoselectivity, and step economy. The performance of these alternatives will be compared with the traditional Corey lactone-based synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.

General Synthetic Workflow for Prostaglandins

The asymmetric synthesis of prostaglandins, regardless of the specific chiral synthon employed, generally follows a convergent strategy. The core cyclopentane (B165970) ring, bearing the requisite stereocenters, is first constructed. Subsequently, the two side chains, the α-chain and the ω-chain, are installed. The following diagram illustrates this general workflow.

Prostaglandin (B15479496) Synthesis Workflow General Asymmetric Prostaglandin Synthesis Workflow Start Achiral Starting Materials ChiralSynthon Alternative Chiral Synthon (e.g., Bicyclic Enal, Cyclopentenone) Start->ChiralSynthon Asymmetric Synthesis CoreyLactone Traditional Chiral Synthon (Corey Lactone) Start->CoreyLactone Classical Synthesis CyclopentaneCore Functionalized Cyclopentane Core ChiralSynthon->CyclopentaneCore CoreyLactone->CyclopentaneCore AlphaChain α-Chain Installation (e.g., Wittig Reaction) CyclopentaneCore->AlphaChain OmegaChain ω-Chain Installation (e.g., Horner-Wadsworth-Emmons) AlphaChain->OmegaChain Prostaglandin Prostaglandin Analog OmegaChain->Prostaglandin

Caption: General workflow for asymmetric prostaglandin synthesis.

Comparison of Key Chiral Synthons

The following table summarizes the performance of several key alternative chiral synthons in comparison to the traditional Corey lactone approach. The data presented is for the key stereochemistry-defining step in the synthesis of the respective synthon.

Chiral Synthon/MethodKey TransformationCatalyst/ReagentYield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (dr)Reference
Traditional Approach
Corey LactoneDiels-Alder CycloadditionChiral Auxiliary~70-85>95N/A[1]
Alternative Synthons
Organocatalytic Bicyclic EnalAldol (B89426) CascadeL-Proline~40-5098N/A[2]
Rh-Catalyzed CyclopentenoneEnyne Cycloisomerization[Rh(cod)Cl]₂ / (S)-BINAP8598>20:1[3][4]
Chemoenzymatic LactoneBaeyer-Villiger OxidationBaeyer-Villiger Monooxygenase~9099N/A[1]

Organocatalytic Approach: The Bicyclic Enal Synthon

A significant advancement in prostaglandin synthesis has been the development of an organocatalytic strategy that avoids the use of metal catalysts in the key stereochemistry-determining step. This approach, pioneered by Aggarwal and coworkers, utilizes the simple amino acid L-proline to catalyze an elegant aldol cascade reaction of succinaldehyde, leading to a versatile bicyclic enal synthon.[2]

This bicyclic enal contains the core cyclopentane ring with three contiguous stereocenters set with high enantioselectivity. Its rich functionality allows for the straightforward introduction of the α- and ω-chains.

Organocatalytic Bicyclic Enal Synthesis Organocatalytic Synthesis of Bicyclic Enal Succinaldehyde Succinaldehyde AldolCascade Asymmetric Aldol Cascade Succinaldehyde->AldolCascade Proline L-Proline (Catalyst) Proline->AldolCascade BicyclicEnal Bicyclic Enal Synthon (98% ee) AldolCascade->BicyclicEnal Prostaglandin Prostaglandins BicyclicEnal->Prostaglandin Further Elaboration Zhang Enyne Cycloisomerization Zhang Enyne Cycloisomerization for Prostaglandin Core Enyne Enyne Substrate Cycloisomerization [4+1] Cycloisomerization Enyne->Cycloisomerization RhCatalyst [Rh(cod)Cl]₂ / (S)-BINAP RhCatalyst->Cycloisomerization Cyclopentenone Chiral Cyclopentenone (>20:1 dr, 98% ee) Cycloisomerization->Cyclopentenone Prostaglandin Prostaglandins Cyclopentenone->Prostaglandin Further Elaboration Chemoenzymatic Baeyer-Villiger Oxidation Chemoenzymatic Synthesis of Chiral Lactone BicyclicKetone Prochiral Bicyclic Ketone BV_Oxidation Asymmetric Baeyer-Villiger Oxidation BicyclicKetone->BV_Oxidation BVMO Baeyer-Villiger Monooxygenase (Whole-cell catalyst) BVMO->BV_Oxidation ChiralLactone Chiral Lactone (99% ee) BV_Oxidation->ChiralLactone Prostaglandin Prostaglandins ChiralLactone->Prostaglandin Further Elaboration

References

methods for validating enantiomeric excess of (-)-Corey lactone diol

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Analytical Methods for Validating the Enantiomeric Excess of (-)-Corey Lactone Diol

For researchers, scientists, and drug development professionals engaged in the synthesis of prostaglandins (B1171923) and their analogues, ensuring the enantiomeric purity of key intermediates is paramount. This compound is a critical chiral building block, and its enantiomeric excess (e.e.) directly impacts the efficacy and safety of the final active pharmaceutical ingredient. This guide provides an objective comparison of the most common analytical methods for validating the e.e. of this compound, complete with experimental data and detailed protocols.

The general process for determining the enantiomeric excess of a chiral compound involves several key steps, from sample preparation to final data analysis and interpretation. The specific technique employed will dictate the details of each step.

A Comparative Analysis of Corey and Noyori Prostaglandin Syntheses: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prostaglandins (B1171923), a class of lipid compounds with diverse physiological functions, have been a significant target for organic chemists for decades. The pioneering total syntheses developed by E.J. Corey and Ryoji Noyori represent two landmark achievements in the field, showcasing distinct and elegant strategies for the construction of these complex molecules. This guide provides a detailed comparative analysis of the Corey and Noyori syntheses, offering insights into their respective methodologies, efficiencies, and stereochemical control.

The Corey Synthesis: A Linear Approach via the Corey Lactone

The Corey synthesis, first reported in 1969, is a linear approach that proceeds through a key bicyclic intermediate known as the "Corey lactone."[1][2] This strategy has been widely adopted and modified over the years, becoming a classic in the annals of total synthesis.[3] The original synthesis was racemic, but numerous enantioselective variations have since been developed.[4]

Key Features of the Corey Synthesis:
  • Bicyclo[2.2.1]heptane Strategy: The synthesis ingeniously utilizes a bicycloheptane (B81988) framework to establish the relative stereochemistry of the cyclopentane (B165970) core of the prostaglandin (B15479496).[5]

  • Corey Lactone Intermediate: The synthesis converges on the formation of a key iodolactone, which contains the correctly configured stereocenters for the final product.

  • Key Reactions: The synthesis employs a sequence of powerful and now-classic organic reactions, including the Diels-Alder reaction, Baeyer-Villiger oxidation, iodolactonization, and the Horner-Wadsworth-Emmons and Wittig reactions for the introduction of the side chains.[3][6][7]

A modern and highly efficient variation of the Corey lactone synthesis was developed by Hayashi and coworkers, who devised a one-pot, enantioselective synthesis with an overall yield of 50% and greater than 99% enantiomeric excess (ee).[2][8]

Logical Flow of the Corey Synthesis:

Corey_Synthesis start Cyclopentadiene derivative diels_alder Diels-Alder Reaction start->diels_alder dienophile Substituted alkene dienophile->diels_alder bicycloheptene Bicyclo[2.2.1]heptene derivative diels_alder->bicycloheptene baeyer_villiger Baeyer-Villiger Oxidation bicycloheptene->baeyer_villiger lactone Bicyclic lactone baeyer_villiger->lactone hydrolysis Hydrolysis lactone->hydrolysis acid Hydroxy acid hydrolysis->acid iodolactonization Iodolactonization acid->iodolactonization corey_lactone Corey Lactone (Iodolactone) iodolactonization->corey_lactone reduction_protection Reduction & Protection corey_lactone->reduction_protection aldehyde Corey Aldehyde reduction_protection->aldehyde hwe Horner-Wadsworth-Emmons Reaction aldehyde->hwe α-chain precursor enone α,β-Unsaturated ketone hwe->enone reduction Ketone Reduction enone->reduction alcohol Allylic alcohol reduction->alcohol deprotection_wittig Deprotection & Wittig Reaction alcohol->deprotection_wittig ω-chain precursor pgf2a Prostaglandin F2α deprotection_wittig->pgf2a

Caption: Logical workflow of the Corey prostaglandin synthesis.

The Noyori Synthesis: A Convergent Three-Component Coupling Approach

The Noyori synthesis, developed in the 1980s, represents a more convergent and highly efficient strategy for the synthesis of prostaglandins.[9] This approach is renowned for its elegant use of organometallic chemistry to achieve high levels of stereocontrol in the simultaneous introduction of the two side chains.[1][7]

Key Features of the Noyori Synthesis:
  • Three-Component Coupling: The hallmark of the Noyori synthesis is the convergent coupling of three key building blocks: a cyclopentenone, an organometallic reagent for the ω-chain, and an electrophile for the α-chain.[10][11]

  • Organometallic Reagents: The synthesis heavily relies on the use of organocopper and organozinc reagents for the stereoselective conjugate addition of the ω-side chain.[9]

  • Catalyst Control: The Noyori synthesis is a prime example of asymmetric catalysis, where the stereochemistry of the final product is dictated by the chiral catalyst employed.

A recent example of a highly efficient convergent synthesis of PGF2α, which builds upon the principles of the Noyori approach, was reported by Fletcher and coworkers. Their catalyst-controlled route provides PGF2α in a 19% overall yield over 16 steps with an impressive 99% ee.[3][6]

Experimental Workflow of the Noyori Three-Component Coupling:

Noyori_Synthesis cyclopentenone Chiral Cyclopentenone conjugate_addition Conjugate Addition cyclopentenone->conjugate_addition omega_chain ω-Chain Organometallic Reagent omega_chain->conjugate_addition alpha_chain α-Chain Electrophile alkylation Enolate Alkylation alpha_chain->alkylation enolate Prostaglandin Enolate Intermediate conjugate_addition->enolate enolate->alkylation protected_pg Protected Prostaglandin alkylation->protected_pg deprotection Deprotection protected_pg->deprotection prostaglandin Prostaglandin deprotection->prostaglandin

Caption: Experimental workflow of the Noyori three-component coupling.

Head-to-Head Comparison: Corey vs. Noyori

FeatureCorey SynthesisNoyori Synthesis
Strategy LinearConvergent
Key Intermediate Corey Lactone (Bicyclic)Prostaglandin Enolate (Monocyclic)
Stereocontrol Substrate and reagent controlCatalyst and reagent control
Side Chain Introduction Sequential (ω-chain then α-chain)Concurrent or sequential in one pot
Efficiency Generally longer, lower overall yieldsGenerally shorter, higher overall yields
Flexibility The Corey lactone is a versatile intermediate for various prostaglandins.[2]The three-component approach allows for easy variation of both side chains.[11]
Representative Yield 50% (Hayashi's one-pot Corey lactone)[2][8]19% (Fletcher's PGF2α synthesis)[3][6]
Representative ee >99% (Hayashi's one-pot Corey lactone)[2][8]99% (Fletcher's PGF2α synthesis)[3][6]

Experimental Protocols

Hayashi's One-Pot Enantioselective Synthesis of the Corey Lactone

This protocol is a highly optimized and efficient method for preparing the key intermediate of the Corey synthesis.[8][12]

Materials:

Procedure:

  • Domino Michael/Michael Reaction: A solution of methyl acetoacetate and acrolein dimethyl acetal is treated with the (R)-diphenylprolinol silyl ether catalyst to initiate a domino Michael/Michael reaction, forming the cyclopentanone (B42830) core with high enantioselectivity.

  • Reduction and Lactonization: The resulting intermediate is then subjected to a series of in-situ transformations within the same pot, including reduction of the ketone and ester functionalities, followed by lactonization to form the Corey lactone.

Note: For detailed experimental parameters, please refer to the original publication by Hayashi and coworkers.

Noyori's Three-Component Coupling for Prostaglandin Synthesis

This protocol outlines the general procedure for the convergent synthesis of prostaglandins developed by Noyori.[9]

Materials:

  • A chiral 4-silyloxy-2-cyclopentenone

  • An organocuprate reagent derived from the ω-side chain vinyl iodide

  • An allylic iodide for the α-side chain

Procedure:

  • Conjugate Addition: The organocuprate reagent is added to the chiral cyclopentenone at low temperature, leading to a highly stereoselective 1,4-conjugate addition to form a prostaglandin enolate intermediate.

  • Enolate Trapping: The enolate is then trapped in situ with the α-side chain electrophile (allylic iodide) to afford the protected prostaglandin skeleton.

  • Deprotection: Removal of the protecting groups yields the final prostaglandin product.

Note: For detailed experimental parameters, please refer to the original publications by Noyori and coworkers.

Conclusion

Both the Corey and Noyori syntheses represent monumental achievements in organic chemistry, providing access to a wide array of prostaglandins and their analogs. The Corey synthesis, with its linear approach and reliance on a key bicyclic intermediate, has been a workhorse in the field for decades and continues to be refined. The Noyori synthesis, on the other hand, offers a more convergent and often more efficient route through its elegant three-component coupling strategy. The choice between these two approaches will depend on the specific target molecule, the desired level of efficiency and stereocontrol, and the available starting materials and reagents. The continued development of new synthetic methods, inspired by these seminal works, promises to further advance the field of prostaglandin research and drug development.

References

A Comparative Cost-Efficiency Analysis of Synthetic Routes to (-)-Corey Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chiral intermediates is a critical factor in the economic viability of pharmaceutical manufacturing. (-)-Corey lactone diol, a cornerstone in the synthesis of prostaglandins (B1171923) and their analogues, is a prime example of a high-value intermediate where the synthetic route directly impacts production costs and scalability. This guide provides an objective comparison of three prominent synthetic strategies for this compound: a classical approach via racemic resolution, a modern asymmetric catalytic route, and a green chemoenzymatic pathway.

This analysis delves into the quantitative performance of each route, supported by detailed experimental methodologies. By presenting a clear, data-driven comparison, this guide aims to equip professionals in the field with the necessary information to make informed decisions regarding the most suitable synthesis strategy for their specific needs.

Quantitative Performance Comparison

The following table summarizes the key quantitative metrics for each synthetic route, providing a clear basis for evaluating their cost-effectiveness and efficiency.

ParameterClassical Route (Racemic Resolution)Asymmetric Catalytic RouteChemoenzymatic Route
Starting Materials Dicyclopentadiene, Dichloroacetyl chloride3-(Dimethylphenylsilyl)propenal, Ethyl 4-oxo-2-pentenoateDicyclopentadiene, Dichloroacetyl chloride
Key Chiral Auxiliary/Catalyst (+)-α-Methylbenzylamine(S)-Diphenylprolinol silyl (B83357) etherLipase (B570770) AK (Pseudomonas fluorescens)
Overall Yield ~10-15% (theoretical max 50% after resolution)~50%~40-45% (theoretical max 50% after resolution)
Number of Steps ~8-10 steps1 pot (multiple sequential reactions)~9-11 steps
Reaction Time Several days~2.5 hoursSeveral days (including incubation)
Estimated Raw Material Cost Moderate to High (driven by resolving agent)High (driven by catalyst and silyl starting material)Moderate (driven by lipase and resolution steps)
Scalability Moderate; resolution can be tedious on a large scale.High; one-pot nature is advantageous.Moderate; enzyme stability and cost can be limiting.
Environmental Impact High; use of chlorinated solvents and stoichiometric chiral agent.Moderate; use of organocatalyst reduces metal waste.Low; utilizes biodegradable catalyst in aqueous media.

Logical Workflow of Synthesis Routes

The following diagram illustrates the distinct logical workflows for the three primary synthetic routes to this compound.

G cluster_0 Classical Route (Racemic Resolution) cluster_1 Asymmetric Catalytic Route cluster_2 Chemoenzymatic Route a0 Dicyclopentadiene a1 Racemic Corey Lactone Intermediate a0->a1 Multiple Steps a2 Diastereomeric Salt Formation (with (+)-α-Methylbenzylamine) a1->a2 a3 Separation of Diastereomers a2->a3 a4 (-)-Corey Lactone Intermediate a3->a4 a5 This compound a4->a5 b0 Starting Materials (e.g., silylpropenal) b1 One-Pot Asymmetric Cascade (catalyzed by (S)-diphenylprolinol silyl ether) b0->b1 b2 This compound b1->b2 c0 Dicyclopentadiene c1 Racemic Corey Lactone Intermediate c0->c1 Multiple Steps c2 Lipase-Mediated Kinetic Resolution (e.g., Lipase AK) c1->c2 c3 (-)-Corey Lactone Intermediate c2->c3 c4 This compound c3->c4

Figure 1. Comparison of the synthetic workflows for this compound.

Experimental Protocols

Classical Route: Racemic Synthesis and Chiral Resolution

This route begins with the synthesis of a racemic mixture of a Corey lactone precursor, followed by resolution using a chiral resolving agent.

Step 1: Synthesis of Racemic Corey Lactone Intermediate

A representative synthesis starts with the Diels-Alder reaction of cyclopentadiene (B3395910) (obtained from the depolymerization of dicyclopentadiene) with dichloroacetyl chloride in the presence of a base like triethylamine (B128534) to form a bicyclic adduct. This is followed by a series of reactions including dechlorination, Baeyer-Villiger oxidation, and functional group manipulations to yield a racemic mixture of a suitable Corey lactone intermediate.

Step 2: Chiral Resolution

The racemic mixture is then resolved using a chiral resolving agent. For example, a racemic carboxylic acid precursor to the Corey lactone diol can be treated with an enantiomerically pure amine, such as (+)-α-methylbenzylamine. This reaction forms a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. The less soluble diastereomeric salt is isolated, and the chiral resolving agent is then removed by acidification to yield the desired enantiomerically enriched carboxylic acid. Subsequent chemical transformations lead to this compound.

Asymmetric Catalytic Route: One-Pot Synthesis

This modern approach utilizes an organocatalyst to directly generate the desired enantiomer in a highly efficient one-pot process.

Experimental Protocol:

A detailed one-pot synthesis has been reported to be complete in 152 minutes with a 50% overall yield.[1][2] The process involves the following sequence of reactions in a single vessel:

  • Domino Michael/Michael Reaction: An asymmetric domino Michael/Michael reaction of an α,β-unsaturated aldehyde (e.g., 3-(dimethylphenylsilyl)propenal) and ethyl 4-oxo-2-pentenoate is catalyzed by a chiral diphenylprolinol silyl ether. This step establishes the key stereocenters.

  • Reduction of Aldehyde and Ketone: The resulting aldehyde is reduced, for example with a borohydride (B1222165) reagent.

  • Lactonization: The intermediate undergoes lactonization.

  • Silyl to Hydroxyl Conversion: The silyl group is converted to a hydroxyl group through oxidative cleavage, for example, using hydrogen peroxide and a fluoride (B91410) source.

This one-pot procedure significantly reduces the need for intermediate purification steps, saving time and resources.

Chemoenzymatic Route: Lipase-Mediated Kinetic Resolution

This "green" chemistry approach combines classical synthesis with a highly selective enzymatic resolution step.

Step 1: Synthesis of a Racemic Precursor

Similar to the classical route, a racemic mixture of a key intermediate, such as a protected Corey lactone derivative, is synthesized.

Step 2: Enzymatic Kinetic Resolution

The racemic intermediate is then subjected to kinetic resolution using a lipase. For instance, a racemic acetate (B1210297) precursor of the Corey lactone diol can be treated with a lipase such as Lipase AK from Pseudomonas fluorescens. The enzyme will selectively hydrolyze the acetate group of one enantiomer at a much faster rate than the other. This results in a mixture of the desired enantiomerically enriched alcohol and the unreacted acetate of the opposite enantiomer. These two compounds can then be separated by standard chromatographic techniques. The resolved alcohol is then carried forward to this compound. While the theoretical maximum yield for the desired enantiomer is 50%, the high selectivity of the enzyme can lead to products with very high enantiomeric excess.

Concluding Remarks

The choice of the optimal synthetic route for this compound is a multifaceted decision that depends on the specific priorities of the manufacturing process.

  • The Classical Route using racemic resolution, while being the most established, suffers from a lower theoretical yield and can be labor-intensive, especially at a larger scale. The cost and availability of the resolving agent are also significant considerations.

  • The Asymmetric Catalytic Route offers a highly efficient and time-saving one-pot synthesis with a good overall yield. This makes it an attractive option for industrial production, although the initial cost of the catalyst and specialized starting materials may be higher.

  • The Chemoenzymatic Route presents a more environmentally friendly alternative, operating under mild conditions. The high selectivity of lipases can provide products with excellent optical purity. However, the cost, stability, and activity of the enzyme, as well as the need to separate the resolved products, are important factors to consider for large-scale applications.

For drug development professionals, a thorough evaluation of these factors, including raw material costs, process complexity, scalability, and environmental impact, is crucial for selecting the most cost-efficient and sustainable synthesis of this compound.

References

spectroscopic analysis and characterization of Corey lactone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative spectroscopic analysis of key Corey lactone derivatives, crucial intermediates in the synthesis of prostaglandins (B1171923) and other bioactive molecules. This document summarizes key spectroscopic data in comparative tables, details experimental protocols, and visualizes analytical workflows.

Corey lactone and its derivatives are fundamental building blocks in medicinal chemistry. A thorough understanding of their structural features, confirmed through spectroscopic analysis, is paramount for efficient synthesis and the development of novel therapeutics. This guide focuses on the spectroscopic characterization of common Corey lactone derivatives, including the Corey lactone diol, and its benzoate, p-phenylbenzoate, and tert-butyldimethylsilyl (TBDMS) protected forms.

Comparative Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopic data for selected Corey lactone derivatives. These values are compiled from various literature sources and provide a baseline for the identification and comparison of these important compounds.

¹H NMR Chemical Shifts (δ, ppm)
ProtonCorey Lactone DiolCorey Lactone BenzoateCorey Lactone p-PhenylbenzoateTBDMS-Protected Corey Lactone
H-5 ~3.9-4.1~5.1-5.3~5.2-5.4~3.8-4.0
H-6a ~4.8-5.0~5.0-5.2~5.1-5.3~4.7-4.9
CH₂OH ~3.4-3.7~3.5-3.8~3.6-3.9~3.3-3.6
Aromatic -~7.4-8.1~7.3-8.2-
TBDMS ---~0.1 (Si-(CH₃)₂)
TBDMS ---~0.9 (Si-C(CH₃)₃)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Chemical Shifts (δ, ppm)
CarbonCorey Lactone DiolCorey Lactone BenzoateCorey Lactone p-PhenylbenzoateTBDMS-Protected Corey Lactone
C=O (lactone) ~177~176~176~177
C-5 ~73~75~75~74
C-6a ~84~83~83~85
CH₂OH ~61~62~62~63
Aromatic C=O -~166~166-
Aromatic C -~128-133~127-145-
TBDMS ---~-5 (Si-(CH₃)₂)
TBDMS ---~18 (Si-C(CH₃)₃)
TBDMS ---~26 (Si-C(CH₃)₃)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy Data (cm⁻¹)
Functional GroupCorey Lactone DiolCorey Lactone BenzoateCorey Lactone p-PhenylbenzoateTBDMS-Protected Corey Lactone
O-H Stretch ~3400 (broad)~3500 (broad)~3500 (broad)-
C=O Stretch (Lactone) ~1760-1780~1760-1780~1760-1780~1770-1790
C=O Stretch (Ester) -~1720~1715-
C-O Stretch ~1050-1200~1050-1250~1050-1250~1050-1250
Aromatic C=C Stretch -~1600, ~1450~1600, ~1480-
Si-O Stretch ---~840

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the Corey lactone derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • For quantitative analysis, a known amount of an internal standard can be added.

¹H NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Spectral Width: Typically 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.

¹³C NMR Data Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Spectral Width: Typically 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more scans, depending on the sample concentration.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Thin Film: Dissolve the sample in a volatile solvent (e.g., chloroform), cast a film on a salt plate (e.g., NaCl), and allow the solvent to evaporate.

  • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • A background spectrum should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Further dilute the sample as needed for the specific ionization technique.

Data Acquisition (Electrospray Ionization - ESI):

  • Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Positive or negative ion mode, depending on the derivative. Protonated molecules [M+H]⁺ are commonly observed in positive mode.

  • Mass Range: Scan a range appropriate for the expected molecular weight of the derivative and its fragments.

  • Fragmentation Analysis (MS/MS): To obtain structural information, the molecular ion can be isolated and fragmented using collision-induced dissociation (CID). The resulting fragmentation pattern provides insights into the molecule's structure. Common fragmentation pathways for Corey lactone derivatives include the loss of protecting groups and cleavage of the lactone ring.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of Corey lactone derivatives and the logical relationship in their structural characterization.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Derivative Corey Lactone Derivative Dissolution Dissolution in Deuterated Solvent Derivative->Dissolution ATR_Prep Direct Application (ATR) Derivative->ATR_Prep Solution_Prep Dilution in Volatile Solvent Derivative->Solution_Prep NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy ATR_Prep->IR MS Mass Spectrometry (ESI-MS, MS/MS) Solution_Prep->MS Structure Structure Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure Comparison Comparison with Reference Data Structure->Comparison

Caption: General workflow for the spectroscopic analysis of Corey lactone derivatives.

Characterization_Logic cluster_data Spectroscopic Data cluster_info Structural Information cluster_conclusion Conclusion NMR_Data NMR Data (Chemical Shifts, Coupling) Connectivity Atom Connectivity & Functional Groups NMR_Data->Connectivity Stereochem Stereochemistry NMR_Data->Stereochem IR_Data IR Data (Vibrational Frequencies) IR_Data->Connectivity MS_Data MS Data (m/z, Fragmentation) MolWeight Molecular Weight & Formula MS_Data->MolWeight Final_Structure Confirmed Structure of Corey Lactone Derivative Connectivity->Final_Structure Stereochem->Final_Structure MolWeight->Final_Structure

advances in prostaglandin synthesis beyond the classical Corey method

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the Corey lactone-based approach has been the cornerstone of prostaglandin (B15479496) synthesis. However, the pursuit of greater efficiency, stereoselectivity, and scalability has driven the development of innovative new strategies. This guide provides a comparative overview of key advancements in prostaglandin synthesis beyond the classical Corey method, offering researchers, scientists, and drug development professionals a detailed look at the data, protocols, and underlying logic of these modern techniques.

This guide will focus on the synthesis of Prostaglandin F2α (PGF2α), a complex and biologically important member of the prostaglandin family, as a benchmark for comparing the performance of different synthetic routes.

Performance Comparison: PGF2α Synthesis

The following table summarizes the key quantitative data for the synthesis of PGF2α using the classical Corey method and several prominent modern alternatives.

Synthetic MethodKey StrategyLongest Linear Sequence (Steps)Overall Yield (%)Key Advantages
Classical Corey Method Bicyclo[2.2.1]heptane intermediate (Corey Lactone)17[1]Low (not explicitly stated, but implied to be low)[2][3]Versatile, well-established
Organocatalytic Synthesis (Aggarwal) Proline-catalyzed asymmetric aldol (B89426) cascade7[2]3[2]Extremely concise, high enantioselectivity (98% ee for key intermediate)[3][4]
Chemoenzymatic Synthesis Enzymatic desymmetrization/oxidation and Ni-catalyzed cross-coupling5-7[5][6]Not explicitly stated, but gram-scale synthesis reported[5]Highly concise, scalable, cost-effective[5]
Chemoenzymatic Synthesis (Unified Strategy) Baeyer-Villiger monooxygenase and ketoreductase catalysis11-123.8-8.4[7]Divergent, applicable to multiple prostaglandins (B1171923)
Asymmetric Transition Metal Catalysis (Suzuki-Miyaura) Rh-catalyzed asymmetric Suzuki-Miyaura coupling16[8]19[8]High diastereoselectivity and enantioselectivity, modular

Experimental Protocols and Methodologies

Here, we provide a detailed look at the experimental workflows for the classical Corey method and three major modern alternatives.

Classical Corey Synthesis of PGF2α

The Corey synthesis, while lengthy, is a landmark in organic synthesis. It relies on a bicycloheptane (B81988) framework to control the stereochemistry of the cyclopentane (B165970) ring.

Experimental Workflow:

G cluster_Corey Corey Method Workflow for PGF2α A Cyclopentadiene (B3395910) derivative B Diels-Alder Reaction A->B 2-Chloroacrylonitrile (B132963) C Bicyclo[2.2.1]heptanone B->C D Baeyer-Villiger Oxidation C->D mCPBA E Corey Lactone D->E F Functional Group Manipulations E->F Iodolactonization, reduction, protection G ω-chain installation (Horner-Wadsworth-Emmons) F->G H Reduction of C15-ketone G->H Zn(BH4)2 I α-chain installation (Wittig) H->I J PGF2α I->J

Corey Method Workflow for PGF2α Synthesis.

Key Experimental Steps (based on Corey, E.J. et al., J. Am. Chem. Soc. 1969, 91, 5675): [1][9]

  • Diels-Alder Reaction: A substituted cyclopentadiene is reacted with 2-chloroacrylonitrile to form a bicyclo[2.2.1]heptene derivative.

  • Ketone Formation: The resulting adduct is converted to a ketone.

  • Baeyer-Villiger Oxidation: The ketone is oxidized using a peroxyacid (e.g., mCPBA) to form the key bicyclic lactone (Corey lactone).[1]

  • Iodolactonization: The double bond is functionalized via iodolactonization to install the correct stereochemistry for the hydroxyl groups.

  • Functional Group Interconversions: A series of steps involving reduction of the iodide, protection of hydroxyl groups, and conversion of the lactone to a lactol.

  • ω-Chain Installation: The lower side chain is introduced via a Horner-Wadsworth-Emmons reaction.

  • Stereoselective Reduction: The C15 ketone is reduced to the desired (S)-alcohol.

  • α-Chain Installation: The upper side chain is installed using a Wittig reaction.

  • Deprotection: Removal of protecting groups to yield PGF2α.

Organocatalytic Synthesis of PGF2α (Aggarwal Method)

This highly convergent approach from the Aggarwal group utilizes an organocatalytic cascade reaction to rapidly construct the core of the prostaglandin.

Experimental Workflow:

G cluster_Aggarwal Aggarwal Organocatalytic Workflow A Succinaldehyde (B1195056) B Proline-catalyzed Aldol Cascade A->B L-Proline C Bicyclic Enal B->C D ω-chain installation (Michael Addition) C->D Organocuprate E Functional Group Manipulations D->E Ozonolysis, reduction F α-chain installation (Wittig) E->F G PGF2α F->G Deprotection

Aggarwal Organocatalytic Synthesis Workflow.

Key Experimental Steps (based on Coulthard, G. et al., Nature 2012, 489, 278): [2][3][4][10]

  • Preparation of Succinaldehyde: Succinaldehyde is prepared from 2,5-dimethoxytetrahydrofuran.

  • Organocatalytic Aldol Cascade: In the key step, succinaldehyde undergoes a proline-catalyzed intramolecular aldol reaction followed by an intermolecular aldol reaction and dehydration to form a bicyclic enal with high enantiomeric excess (98% ee).[3][4]

  • ω-Chain Installation: The lower side chain is introduced via a stereoselective Michael addition of an organocuprate to the bicyclic enal.

  • Functional Group Manipulations: The enal is converted to a protected diol through a sequence of reactions including conversion to a silyl (B83357) enol ether, ozonolysis, and reduction.[2]

  • α-Chain Installation: The upper side chain is installed via a Wittig reaction.

  • Deprotection: Final deprotection of the hydroxyl groups yields PGF2α.

Chemoenzymatic Synthesis of PGF2α

This approach leverages the high selectivity of enzymes to create chiral building blocks, leading to a very concise and scalable synthesis.

Experimental Workflow:

G cluster_Chemo Chemoenzymatic Synthesis Workflow A Meso-diol B Enzymatic Desymmetrization A->B Baeyer-Villiger Monooxygenase C Chiral Lactone B->C D Conversion to Bromohydrin C->D E ω-chain installation (Ni-catalyzed cross-coupling) D->E Radical equivalent of Corey Lactone F α-chain installation (Wittig) E->F G PGF2α F->G Deprotection

Chemoenzymatic Synthesis Workflow.

Key Experimental Steps (based on Yin, Y. et al., Nat. Commun. 2024, 15, 2523 and Zhu, K. et al., Chem. Sci., 2021, 12, 11162): [5][7]

  • Enzymatic Desymmetrization/Oxidation: A prochiral or meso starting material, such as a bicyclic ketone, is subjected to stereoselective oxidation using a Baeyer-Villiger monooxygenase (BVMO) to produce a chiral lactone with high enantiomeric excess.[7]

  • Conversion to a Key Intermediate: The chiral lactone is then converted in a few steps to a key intermediate, such as a bromohydrin, which serves as a radical equivalent to the Corey lactone.[5]

  • ω-Chain Installation: The lower side chain is installed using a nickel-catalyzed cross-coupling reaction.

  • Enzymatic Reduction (in some strategies): A ketoreductase (KRED) can be used for the diastereoselective reduction of an enone intermediate to set the stereochemistry of the C15 hydroxyl group.[7]

  • α-Chain Installation: The upper side chain is attached via a Wittig reaction.

  • Deprotection: Final deprotection affords the target prostaglandin.

Asymmetric Suzuki-Miyaura Approach

This method utilizes a powerful rhodium-catalyzed asymmetric Suzuki-Miyaura reaction to control the stereochemistry of the cyclopentane core.

Experimental Workflow:

G cluster_Suzuki Asymmetric Suzuki-Miyaura Workflow A Racemic Bicyclic Allyl Chloride B Rh-catalyzed Asymmetric Suzuki-Miyaura Coupling A->B Alkenyl Boronic Acid, Chiral Ligand C Functionalized Cyclopentene B->C D Further Stereocenter Installation C->D e.g., Pd-catalyzed Tsuji-Trost E Chain Elaboration D->E Wittig, etc. F PGF2α E->F Deprotection

Asymmetric Suzuki-Miyaura Synthesis Workflow.

Key Experimental Steps (based on Kucera, R. et al., Org. Lett. 2020, 22, 2991 and Cunningham, L. et al., Org. Lett. 2022, 24, 8833): [8][11][12][13]

  • Preparation of Coupling Partners: A racemic bicyclic allyl chloride and a suitable alkenyl boronic acid are synthesized.[11]

  • Asymmetric Suzuki-Miyaura Coupling: The two fragments are coupled in a rhodium-catalyzed reaction using a chiral phosphine (B1218219) ligand. This key step sets the absolute and relative stereochemistry of multiple centers on the cyclopentane ring with high diastereoselectivity and enantioselectivity.[11][12]

  • Further Stereocenter Installation: Additional stereocenters can be installed using other stereocontrolled reactions, such as a palladium-catalyzed Tsuji-Trost allylic alkylation.[12][13]

  • Chain Elaboration and Functional Group Manipulation: The side chains are elaborated using standard synthetic transformations, such as Wittig reactions and reductions.

  • Deprotection: Final removal of protecting groups yields the prostaglandin.

Prostaglandin F2α Signaling Pathway

Understanding the biological context of prostaglandins is crucial for drug development. PGF2α exerts its effects by binding to the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.

G PGF2a PGF2α FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Gq Gq protein FP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes EGFR_trans EGFR Transactivation PLC->EGFR_trans IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ release ER->Ca2 Downstream Downstream Signaling (e.g., ERK, P38, NFκB) PKC->Downstream UAPs Expression of Uterine Activation Proteins Downstream->UAPs MAPK MAPK Pathway EGFR_trans->MAPK MAPK->UAPs

PGF2α Signaling Pathway.

Activation of the FP receptor by PGF2α leads to the activation of the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium. DAG, along with calcium, activates protein kinase C (PKC). These events trigger downstream signaling cascades, including the MAPK/ERK, p38, and NF-κB pathways, which ultimately regulate cellular responses such as smooth muscle contraction and the expression of uterine activation proteins. Additionally, PGF2α signaling can involve the transactivation of the epidermal growth factor receptor (EGFR).

Conclusion

The field of prostaglandin synthesis has moved significantly beyond the classical Corey method. Modern approaches leveraging organocatalysis, chemoenzymatic strategies, and transition metal catalysis offer remarkable improvements in terms of step-economy, efficiency, and stereocontrol. These advancements not only provide more practical and scalable routes to existing prostaglandin-based drugs but also open up new avenues for the discovery of novel analogs with improved therapeutic profiles. The choice of synthetic strategy will depend on the specific target molecule, desired scale, and available resources, but the expanding toolkit of synthetic chemists offers unprecedented power and flexibility in accessing this important class of molecules.

References

Safety Operating Guide

Proper Disposal Procedures for (-)-Corey Lactone Diol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of (-)-Corey lactone diol. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting, in accordance with general best practices and regulatory considerations. Adherence to local, state, and federal regulations is paramount.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) and be familiar with its potential hazards.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to its handling and disposal.

PropertyValueSource
Molecular Formula C₈H₁₂O₄[1]
Molecular Weight 172.18 g/mol [1]
Appearance White to off-white crystalline solidCayman Chemical
Melting Point 117-119 °CChemicalBook
Solubility in Ethanol ~10 mg/mLCayman Chemical
Solubility in DMSO ~30 mg/mLCayman Chemical
Solubility in Dimethylformamide (DMF) ~50 mg/mLCayman Chemical
Solubility in PBS (pH 7.2) ~10 mg/mLCayman Chemical

Disposal Decision Workflow

The proper disposal route for this compound depends on its form (pure compound, solution, or contaminated materials) and the capabilities of your institution's waste management program. The following diagram illustrates the decision-making process.

DisposalWorkflow cluster_start Start: Waste Identification cluster_characterization Step 1: Waste Characterization cluster_decision Step 2: Disposal Route Selection cluster_routes Disposal Pathways cluster_hazardous_waste_procedure Hazardous Waste Disposal Procedure cluster_neutralization_procedure Neutralization Procedure start Identify this compound waste for disposal char_waste Characterize the waste stream: - Pure compound? - Dilute solution? - Contaminated materials (e.g., gloves, wipes)? start->char_waste decision Select Disposal Route char_waste->decision hazardous_waste Dispose as Hazardous Chemical Waste (Primary Recommended Route) decision->hazardous_waste For pure compound and heavily contaminated materials neutralization Laboratory Neutralization (Optional, if permitted) decision->neutralization For aqueous solutions (check institutional policy) package_hw Package in a designated, labeled, and sealed hazardous waste container. hazardous_waste->package_hw perform_hydrolysis Perform alkaline hydrolysis to open the lactone ring (see Experimental Protocol). neutralization->perform_hydrolysis segregate_hw Segregate from incompatible materials. package_hw->segregate_hw request_pickup_hw Arrange for pickup by institutional Environmental Health & Safety (EHS). segregate_hw->request_pickup_hw neutralize_ph Neutralize the resulting solution to pH 6-8. perform_hydrolysis->neutralize_ph check_regulations Verify if local regulations permit drain disposal of the neutralized solution. neutralize_ph->check_regulations drain_disposal If permitted, dispose down the drain with copious amounts of water. check_regulations->drain_disposal Yes dispose_as_hw If not permitted, dispose of the neutralized solution as hazardous waste. check_regulations->dispose_as_hw No

Caption: Disposal decision workflow for this compound.

Standard Operating Procedure for Disposal as Hazardous Chemical Waste

This is the most common and recommended disposal method for this compound and materials contaminated with it.

  • Waste Collection:

    • Collect solid this compound waste and contaminated materials (e.g., weighing boats, gloves, paper towels) in a designated, leak-proof, and chemically compatible container.

    • Collect solutions of this compound in a separate, designated, leak-proof, and chemically compatible liquid waste container.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • List all components and their approximate concentrations if it is a mixed waste stream.

    • Include the date of waste accumulation.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials. The Safety Data Sheet for this compound from Cayman Chemical lists strong oxidizing agents as incompatible.[2]

  • Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3]

Experimental Protocol: Laboratory-Scale Neutralization via Alkaline Hydrolysis

This protocol describes a method for the chemical neutralization of aqueous solutions of this compound through alkaline hydrolysis (saponification). This procedure should only be performed by trained personnel in a designated laboratory area and in accordance with institutional policies.

Objective: To hydrolyze the lactone ring of this compound to form the corresponding sodium hydroxycarboxylate salt, which is generally less hazardous and may be eligible for drain disposal if local regulations permit.

Materials:

  • Aqueous solution of this compound

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • pH paper or a calibrated pH meter

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Personal Protective Equipment (PPE) as described above

Procedure:

  • Preparation: Place the beaker or flask containing the aqueous solution of this compound on a stir plate in a chemical fume hood. Begin stirring the solution.

  • Alkaline Hydrolysis: Slowly add 1 M NaOH solution to the stirring this compound solution. The lactone will undergo hydrolysis, opening the ring to form the sodium salt of the corresponding hydroxycarboxylic acid. Studies on similar lactones, such as gamma-butyrolactone (B3396035) (GBL), show that hydrolysis is rapid under strongly alkaline conditions (pH 12).[4][5][6] It is recommended to add enough NaOH to raise the pH to approximately 12 and maintain it for at least one hour to ensure complete hydrolysis.

  • Neutralization: After the hydrolysis period, slowly add 1 M HCl to the solution while continuing to stir. Monitor the pH of the solution using pH paper or a pH meter. Continue adding HCl until the pH is within the neutral range of 6-8.[2][7][8]

  • Disposal of Neutralized Solution:

    • Crucially, verify with your institution's EHS department whether the neutralized solution can be disposed of down the drain. Regulations on drain disposal vary significantly.

    • If drain disposal is permitted, slowly pour the neutralized solution down the drain with a copious amount of running water (at least 20 parts water to 1 part neutralized solution).[9]

    • If drain disposal is not permitted, the neutralized solution must be collected in a designated hazardous waste container, labeled appropriately, and disposed of through your institution's EHS department.[10][11]

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the chemical transformation during the alkaline hydrolysis of this compound.

HydrolysisReaction cluster_reactants Reactants cluster_process Process cluster_products Products corey_lactone This compound (in aqueous solution) hydrolysis Alkaline Hydrolysis (Saponification) corey_lactone->hydrolysis naoh Sodium Hydroxide (NaOH) (1 M solution) naoh->hydrolysis hydroxycarboxylate Sodium Hydroxycarboxylate Salt (Ring-opened product) hydrolysis->hydroxycarboxylate

References

Personal protective equipment for handling (-)-Corey lactone diol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of (-)-Corey lactone diol, a key intermediate in the synthesis of prostaglandins (B1171923) and other pharmaceutical compounds.[1] Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Data Summary

This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] To the best of current knowledge, the comprehensive toxicological properties have not been thoroughly investigated.[3]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute toxicity, oral (Category 4)GHS07WarningH302: Harmful if swallowed[2]
Skin corrosion/irritation (Category 2)GHS07WarningH315: Causes skin irritation[2]
Serious eye damage/eye irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation[2]
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationGHS07WarningH335: May cause respiratory irritation[2]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for specific laboratory procedures to ensure the appropriate level of protection.[4] The following PPE is recommended for handling this compound.

PPE CategoryRecommended EquipmentSpecifications & Best Practices
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.Must conform to ANSI Z87.1 standards.[5] Safety glasses are the minimum requirement.[4][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile or heavy rubber gloves).Disposable nitrile gloves are suitable for incidental contact.[4][5] Gloves must be inspected before use and disposed of after contamination.[4]
Body Protection Laboratory coat.Should be fully buttoned to cover as much skin as possible.[4]
Respiratory Protection Use in a well-ventilated area such as a chemical fume hood.[7] A NIOSH-approved respirator may be necessary if ventilation is inadequate or if dusts are generated.[3]The need for respiratory protection should be determined by a risk assessment.

Operational and Disposal Plans

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7] Facilities must be equipped with an eyewash station and a safety shower.[3][8]

General Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Read the Safety Data Sheet (SDS) thoroughly.[9]

  • Weighing and Transfer: Handle this compound as a solid. Avoid raising and breathing dust.[3] Use a contained system or a fume hood for weighing and transferring the compound.

  • Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[10] Clean the work area at the end of the procedure.[10]

Spill Management: In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area if necessary.[11]

  • Assess the Spill: Determine the extent of the spill and whether it can be managed safely by laboratory personnel.

  • Don PPE: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[11]

  • Contain and Clean:

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[3][12] Moisten a paper towel to wipe the area down after the bulk of the material is collected.[1][12]

    • Place all contaminated materials (absorbent pads, gloves, etc.) into a sealed, labeled hazardous waste container.[12]

  • Decontaminate: Clean the spill area with soap and water.[11]

Disposal Plan: All waste materials contaminated with this compound should be treated as hazardous waste.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a suitable, closed, and clearly labeled hazardous waste container.[13][14]

  • Container Management: Ensure waste containers are compatible with the waste, in good condition, and kept closed except when adding waste.[8]

  • Disposal: Dispose of the hazardous waste in accordance with local, state, and federal regulations.[3][8] Do not dispose of down the drain or in regular trash.[15]

Logical Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Hazard and Task Assessment cluster_verification Verification and Use start Review SDS for This compound hazards Identify Hazards: - Skin/Eye Irritant - Respiratory Irritant - Harmful if Swallowed start->hazards task Evaluate Task: - Weighing Solid - Preparing Solution - Transferring hazards->task exposure Assess Exposure Potential: - Dust Inhalation - Skin Contact - Eye Splash task->exposure eye_protection Eye Protection: Safety Goggles exposure->eye_protection Eye Splash Risk hand_protection Hand Protection: Nitrile Gloves exposure->hand_protection Skin Contact Risk body_protection Body Protection: Lab Coat exposure->body_protection General Protection respiratory_protection Respiratory Protection: Fume Hood / Respirator exposure->respiratory_protection Dust Inhalation Risk don_ppe Don all selected PPE before starting work eye_protection->don_ppe hand_protection->don_ppe body_protection->don_ppe respiratory_protection->don_ppe inspect_ppe Inspect PPE for damage before use don_ppe->inspect_ppe end_process Proceed with experimental work inspect_ppe->end_process

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Corey lactone diol
Reactant of Route 2
(-)-Corey lactone diol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。